Methenamine
Description
Hexamethylenetetramine is a polycyclic cage that is adamantane in which the carbon atoms at positions 1, 3, 5 and 7 are replaced by nitrogen atoms. It has a role as an antibacterial drug. It is a polycyclic cage, a polyazaalkane and a tetramine.
Methenamine is a heterocyclic organic compound with a cage-like structure similar to adamantane. In salt form it is used for the treatment of urinary tract infection (Example: this compound hippurate which is the hippuric acid salt of this compound).
This compound is a urinary tract antiseptic that is used as suppressive therapy for chronic or recurrent urinary tract infections. This compound has not been linked to serum enzyme elevations or to instances of clinically apparent acute liver injury.
This compound is a heterocyclic organic compound with antibiotic activity. In the body this compound is converted to formaldehyde, a nonspecific bactericidal agent. This compound is typically used long-term to treat chronic urinary tract infections and to prevent the recurrence of infections.
Metenamine belongs to the family of Aminals. These are organic compounds containing the aminal functional group. Metenamine is an antimicrobial food preservative, but is of limited use and usage is declining. It is used to prevent "late blowing" of hard cheese by inhibiting growth of unwanted bacteria. Presently (2002) its European use is limited to one type of Italian cheese, Provolone. It acts by releasing formaldehyde under acidic conditions.
An anti-infective agent most commonly used in the treatment of urinary tract infections. Its anti-infective action derives from the slow release of formaldehyde by hydrolysis at acidic pH. (From Martindale, The Extra Pharmacopoeia, 30th ed, p173)
See also: this compound Hippurate (has salt form); this compound Mandelate (active moiety of); this compound; Sodium Salicylate (component of) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYKSIONXSXAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXAMETHYLENE TETRAMINE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020692 | |
| Record name | Methenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylenetetramine appears as odorless white crystalline powder or colorless lustrous crystals. Sublimes in a vacuum at about 505 °F with some decomposition. Solutions are strong bases (pH of 0.2 molar aqueous solution is 8.4). (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Colourless or white crystalline powder, White, crystalline powder or colorless, lustrous crystals; [HSDB], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | HEXAMETHYLENE TETRAMINE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Hexamethylene tetramine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/807 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Metenamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Sublimes (NTP, 1992) | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
482 °F (NTP, 1992), 482 °F, 250 °C (482 °F) - closed cup, 250 °C c.c. | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexamethylene tetramine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/807 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
>21 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 302,300 mg/L at 25 °C, Solubility of methenamine in 100 g of various solvents at 20 °C is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether., At 12 °C, 81.3 g dissolves in 100 g of water; the solubility decreases slightly with increasing temperature., Freely soluble in water; practically insoluble in petroleum ether, For more Solubility (Complete) data for METHENAMINE (6 total), please visit the HSDB record page., 449 mg/mL at 12 °C, Solubility in water: good | |
| Record name | SID57260105 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metenamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.35 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3394 g/cu cm at 22 °C, Density: 1.27 at 25 °C, 1.33 g/cm³ | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air = 1), Relative vapor density (air = 1): 4.9 | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.004 [mmHg], 6.1X10-4 mm Hg at 25 °C | |
| Record name | Hexamethylene tetramine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/807 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystallizes from ethanol as colorless, hygroscopic rhombododecahedra., Colorless crystalline solid, Colorless, lustrous crystals or white crystalline powder, White, crystalline powder or colorless, lustrous crystals | |
CAS No. |
100-97-0 | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexamethylenetetramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methenamine [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methenamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | methenamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methenamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J50OIX95QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metenamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
536 °F (sublimes) (NTP, 1992), Sublimes at about 260 °C without melting and with partial decomposition, Sour taste; mp: 127-130 °C; ph of soln 4 /Methenamine mandelate/, Odorless, crystalline powder; melting point: ~190 °C with decomposition; soluble in 8 parts water; slight soluble in alcohol /Methenamine sulfosalicylate/, > 250 °C | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metenamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Properties of Methenamine (B1676377)
Abstract
This compound (IUPAC name: 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane), also widely known as hexamethylenetetramine or hexamine, is a heterocyclic organic compound with a unique, highly symmetrical cage-like structure.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical methods. It also elucidates its mechanism of action as a prodrug, a critical aspect for its application in drug development, particularly as a urinary tract antiseptic. The information is presented to serve as a technical resource for professionals in research and pharmaceutical development.
Chemical Identity and Structure
This compound is a heterocyclic amine with a rigid, adamantane-like structure.[1][4][5] Discovered in 1859 by Aleksandr Butlerov, its molecular structure consists of four nitrogen atoms at the vertices of a tetrahedron, bridged by six methylene (B1212753) (-CH₂-) groups.[1][6] This arrangement results in a highly symmetrical, cage-like molecule with no internal void space.[5][6]
-
IUPAC Name: 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane[1][7]
-
CAS Registry Number: 100-97-0[7]
-
Common Synonyms: Hexamethylenetetramine (HMT), Hexamine, Urotropin, Aminoform.[1][4][5][7]
The carbon atoms in the methylene bridges are sp³ hybridized. The four tertiary amine nitrogen atoms are also sp³ hybridized, with three bonds to adjacent methylene carbons and one non-bonding lone pair of electrons. The molecule is achiral.[9]
Caption: 2D representation of this compound's cage-like structure.
Physicochemical Properties
This compound is a white, odorless, crystalline solid.[1][10] It is a hydrophilic compound, reflected by its high solubility in water.[1][4] Key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 140.19 g/mol | [8][11] |
| Appearance | White crystalline powder or colorless lustrous crystals | [1] |
| Melting Point | Sublimes at ~280 °C with some decomposition | [1][5] |
| Density | 1.33 g/cm³ (at 20 °C) | [1][5] |
| Water Solubility | 895 g/L (at 20 °C) | [1][12] |
| Solubility in Organics | Soluble in methanol, ethanol (B145695), and chloroform; insoluble in ether | [11][12][13] |
| pH (0.2 M aq. soln.) | 8.4 | [11] |
| XLogP3-AA | -1.5 |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via the condensation reaction between formaldehyde (B43269) and ammonia (B1221849).[6] The reaction is typically performed in an aqueous solution and is exothermic.[1][6]
Principle: 6 CH₂O + 4 NH₃ → C₆H₁₂N₄ + 6 H₂O
Methodology:
-
Reactant Preparation: A 30% aqueous solution of formaldehyde (e.g., 4.7 g) is placed in a reaction vessel (e.g., a beaker).[6]
-
Reaction Initiation: A 24% aqueous solution of ammonia (e.g., 7.0 g) is slowly added to the formaldehyde solution with stirring until the mixture becomes slightly alkaline.[6] The reaction is exothermic and may require cooling to control the temperature.
-
Heating and Crystallization: The mixture is gently heated on a water bath for approximately 5-10 minutes to ensure the reaction goes to completion.[6]
-
Isolation: The resulting solution is then concentrated by evaporation, often using a china dish over a direct flame, until a thick paste or slurry is formed.[6]
-
Purification: Upon cooling, this compound crystallizes out of the solution. The crystals are collected by filtration, dried, and can be further purified by recrystallization from water or ethanol to yield colorless, odorless crystals.[6]
Caption: Experimental workflow for the synthesis of this compound.
Spectrophotometric Determination
The concentration of this compound in pharmaceutical formulations can be accurately determined using UV-Visible spectrophotometry.
Principle: this compound hippurate exhibits a characteristic maximum absorbance (λ_max) at 230 nm in various buffer systems.[14] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration over a specific range.
Methodology:
-
Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes is used. The spectrophotometer is set to scan from 200-400 nm.[14]
-
Standard Solution Preparation: A stock solution of this compound hippurate is prepared in a suitable buffer (e.g., acetate (B1210297) buffer pH 2.4, phosphate (B84403) buffer pH 7.0, or borate (B1201080) buffer pH 9.0).[14]
-
Calibration Curve: A series of standard solutions with concentrations ranging from 10-80 µg/mL are prepared by diluting the stock solution with the same buffer.[14]
-
Measurement: The absorbance of each standard solution is measured at the λ_max of 230 nm against a buffer blank.[14]
-
Analysis: A calibration curve is plotted with absorbance versus concentration. The linear regression equation is determined.
-
Sample Analysis: The test sample is dissolved and diluted in the same buffer to a concentration within the calibration range, and its absorbance is measured. The concentration is then calculated using the regression equation.
Mechanism of Action as a Prodrug
This compound itself is not an active antimicrobial agent.[15] It functions as a prodrug that is stable at the pH of blood and body tissues but becomes active in the acidic environment of the urinary tract.[4][16]
-
Administration and Excretion: After oral administration, this compound is absorbed from the gastrointestinal tract and is excreted unchanged into the urine.[16][17]
-
Activation in Acidic Urine: In acidic urine, specifically at a pH below 6.0, this compound undergoes slow hydrolysis.[4][16][18]
-
Release of Formaldehyde: This hydrolysis breaks down one molecule of this compound into six molecules of formaldehyde and four molecules of ammonia.[4]
-
Antimicrobial Action: Formaldehyde is a potent, non-specific bactericidal agent.[18] It exerts its antimicrobial effect by denaturing bacterial proteins and nucleic acids, leading to bacterial cell death.[16][18]
This mechanism of action is effective against a broad spectrum of urinary pathogens. A key advantage is that bacteria do not develop resistance to formaldehyde, making this compound a valuable alternative to traditional antibiotics for the prophylaxis of recurrent urinary tract infections (UTIs).[4][16][18]
Caption: Logical workflow of this compound's prodrug activation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Hexamine [himedialabs.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]
- 6. BP607P Medicinal Chemistry Practical: Hexamine Synthesis Guide [pharmacyinfoline.com]
- 7. This compound [webbook.nist.gov]
- 8. dawnscientific.com [dawnscientific.com]
- 9. GSRS [precision.fda.gov]
- 10. byjus.com [byjus.com]
- 11. This compound [drugfuture.com]
- 12. chembk.com [chembk.com]
- 13. This compound or Hexamine or Hexamethylenamine or Urotropine 99.3% Industrial Grade and Pharma Grade CAS 100-97-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 14. rjptonline.org [rjptonline.org]
- 15. What is the mechanism of this compound Hippurate? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. US4001231A - Process for making a this compound salt of an optically active acid - Google Patents [patents.google.com]
- 18. Evaluation of this compound for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Methenamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methenamine (B1676377), also known as hexamethylenetetramine or urotropine, is a heterocyclic organic compound with a wide range of applications, notably as a urinary tract antiseptic in the pharmaceutical industry.[1][2] Its efficacy relies on the controlled release of formaldehyde (B43269) in acidic environments.[3][4] This technical guide provides a comprehensive overview of the core synthesis and purification methods for this compound, intended for researchers, scientists, and professionals in drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate a deeper understanding and practical application of these methodologies.
Introduction
Discovered by Aleksandr Butlerov in 1859, this compound is synthesized through the condensation reaction of formaldehyde and ammonia (B1221849).[5][6] The molecule possesses a unique adamantane-like cage structure.[5] Industrially, its production is carried out via both liquid-phase and gas-phase processes.[7] The synthesis is a classic example of nucleophilic addition to a carbonyl group followed by dehydration. Understanding the kinetics and optimizing the reaction and purification parameters are crucial for achieving high yield and purity, which are critical for its pharmaceutical applications.
Synthesis of this compound
The primary and most established method for synthesizing this compound is the reaction between formaldehyde and ammonia.[7] The overall balanced chemical equation for this reaction is:
6CH₂O + 4NH₃ → (CH₂)₆N₄ + 6H₂O [8]
This reaction is typically exothermic and proceeds readily.[9]
Liquid-Phase Synthesis
The liquid-phase process is commonly employed for both laboratory and industrial-scale production. It involves the reaction of an aqueous solution of formaldehyde with ammonia.[10]
Materials:
-
Formaldehyde solution (37% w/w)
-
Ammonia solution (25% w/w)
-
Ice bath
-
Beaker
-
Magnetic stirrer
-
Evaporating dish
-
Filtration apparatus
Procedure:
-
In a well-ventilated fume hood, place a beaker containing 23.5 g of 37% formaldehyde solution in an ice bath to cool.
-
Slowly add 45 g of 25% ammonia solution to the formaldehyde solution while stirring continuously. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the loss of volatile reactants.
-
After the addition is complete, continue stirring the mixture for an additional 15-30 minutes.
-
Allow the reaction mixture to stand for several hours (or overnight) to ensure the completion of the reaction.
-
Transfer the resulting solution to an evaporating dish and gently heat it on a water bath to concentrate the solution by evaporating the excess water.
-
As the solution cools, this compound will crystallize out.
-
Collect the crystals by filtration and wash them with a small amount of cold distilled water.
-
Dry the crystals in a desiccator.
Gas-Phase Synthesis
The gas-phase process is a more energy-efficient method used in large-scale industrial production.[7] It involves the direct reaction of gaseous formaldehyde with ammonia gas.
-
Methanol (B129727) is catalytically oxidized to produce hot formaldehyde gas.
-
This hot formaldehyde gas is then directly reacted with anhydrous ammonia gas in a reactor.
-
The heat of the reaction is used to evaporate the water formed during the reaction, concentrating the this compound solution.
-
The concentrated solution is then further processed through crystallization, centrifugation, and drying to obtain the final product.[7]
Alternative Synthesis Routes
Research into alternative and greener synthesis methods is ongoing. One such approach involves the photocatalytic synthesis of this compound from methanol and ammonia using a Pt/TiO₂ nanocatalyst under mild conditions.[11][12] This method couples the synthesis with hydrogen gas evolution, presenting a more sustainable pathway. Another explored route is the reaction of paraformaldehyde with ammonium (B1175870) salts.[13]
Purification of this compound
Purification of the crude this compound is essential to meet the stringent requirements for pharmaceutical use. The primary methods employed are recrystallization and sublimation.
Recrystallization
Recrystallization is a widely used technique to purify solid compounds based on their differential solubility in a particular solvent at different temperatures.
Materials:
-
Crude this compound
-
Ethanol (B145695) (85% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot 85% ethanol in an Erlenmeyer flask. The solution should be heated to just below the boiling point of the solvent.
-
If the solution is colored or contains insoluble impurities, it can be hot-filtered.
-
Allow the solution to cool slowly to room temperature. This compound crystals will start to form.
-
To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified crystals.
Solvent Selection for Recrystallization: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Besides ethanol, other solvents and solvent systems can be explored. A systematic screening of solvents is often necessary to optimize the purification process.[14][15][16]
Sublimation
This compound has the property of subliming at elevated temperatures (around 280 °C) under atmospheric or reduced pressure, which can be exploited for purification.[5][6] Sublimation is effective for separating this compound from non-volatile impurities.
Apparatus:
-
Sublimation apparatus (containing a cold finger)
-
Heating mantle or oil bath
-
Vacuum source (optional, for vacuum sublimation)
Procedure:
-
Place the crude this compound in the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring the cold finger is correctly positioned.
-
If performing a vacuum sublimation, connect the apparatus to a vacuum pump and reduce the pressure.
-
Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus. The this compound will sublime and deposit as pure crystals on the cold surface of the finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum (if applicable).
-
Carefully remove the cold finger and scrape off the purified this compound crystals.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and purification of this compound.
| Synthesis Method | Reactants | Typical Reaction Conditions | Reported Yield | Purity | Reference(s) |
| Liquid-Phase Synthesis | Formaldehyde (aq), Ammonia (aq) | Exothermic, often cooled | High | Good to Excellent | [9] |
| Gas-Phase Synthesis | Formaldehyde (g), Ammonia (g) | High Temperature | High | High | [7] |
| Photocatalytic Synthesis | Methanol, Ammonia | Mild conditions, Pt/TiO₂ catalyst | High formation rates | High selectivity (>99%) | [11][12] |
| From Paraformaldehyde | Paraformaldehyde, Ammonium Chloride | 104 °C, 4 hours | 86% (of theoretical) | Not specified | [13] |
| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages | Reference(s) |
| Recrystallization | Solvent (e.g., 85% Ethanol) | High | Effective for removing soluble impurities | Potential for product loss in mother liquor | [14] |
| Sublimation | Temperature (~280 °C), Pressure (Atmospheric or Vacuum) | Very High | Removes non-volatile impurities effectively | Requires specific apparatus, potential for thermal decomposition | [5][6] |
Analytical Methods for Purity Determination
Ensuring the purity of this compound is critical for its use in pharmaceutical formulations. Several analytical techniques can be employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): An ion-exchange HPLC method has been developed for the accurate determination of this compound in pharmaceutical preparations. This method is fast, simple, and can achieve accuracies of 99-101%.[17][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound product.[8][19]
-
Titration: Acid-base titration can be used for a quantitative analysis of this compound, which is basic in nature.
Diagrams and Workflows
Synthesis and Purification Workflow
Caption: General workflow for the synthesis, purification, and analysis of this compound.
This compound Synthesis Reaction Mechanism
Caption: Simplified reaction mechanism for the formation of this compound.
Conclusion
The synthesis of this compound from formaldehyde and ammonia is a robust and well-established process. Both liquid-phase and gas-phase methods offer high yields and purity, with the choice of method often depending on the scale of production. Purification through recrystallization or sublimation is crucial for achieving pharmaceutical-grade this compound. This guide has provided detailed protocols and quantitative data to aid researchers and professionals in the synthesis and purification of this important pharmaceutical compound. Further research into green and sustainable synthesis routes holds promise for more environmentally friendly production in the future.
References
- 1. CN106748856A - A kind of preparation method of this compound hippu intermediate - Google Patents [patents.google.com]
- 2. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]
- 6. HEXAMETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]
- 7. Page loading... [guidechem.com]
- 8. agilent.com [agilent.com]
- 9. US3061608A - Preparation of hexamethylenetetramine - Google Patents [patents.google.com]
- 10. Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Pot Synthesis of Hexamethylenetetramine Coupled with H2 Evolution from Methanol and Ammonia by a Pt/TiO2 Nanophotocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methylamine Synthesis FAQ [chemistry.mdma.ch]
- 14. mt.com [mt.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health | Labcompare.com [labcompare.com]
The Core Mechanism of Action of Methenamine in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methenamine (B1676377) is a unique urinary antiseptic that functions as a prodrug, exerting its antimicrobial effect through the release of formaldehyde (B43269) in an acidic environment. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in biological systems. It details the chemical conversion process, the non-specific bactericidal action of formaldehyde, and the critical factors influencing its efficacy. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying pathways and workflows to support further research and drug development in this area.
Introduction
This compound, also known as hexamethylenetetramine, has been utilized for over a century as a prophylactic agent for recurrent urinary tract infections (UTIs).[1] Its enduring relevance, particularly in an era of increasing antibiotic resistance, stems from its unique mechanism of action.[2] Unlike conventional antibiotics, this compound's activity is not target-specific, which significantly minimizes the development of bacterial resistance.[3][4] This guide will delve into the fundamental biochemical and pharmacological principles that govern the therapeutic action of this compound.
The Prodrug Conversion: From this compound to Formaldehyde
This compound itself is biologically inert.[5] Its therapeutic utility is entirely dependent on its hydrolysis in an acidic medium to generate formaldehyde, the active bactericidal agent, and ammonia.[3][6] This conversion is a critical step in its mechanism of action and is heavily influenced by the local environment.
Chemical Reaction
The hydrolysis of this compound (C₆H₁₂N₄) in the presence of acid and water is a well-established chemical transformation:
C₆H₁₂N₄ + 6 H₂O + 4 H⁺ → 6 CH₂O + 4 NH₄⁺
This reaction underscores the necessity of an acidic environment for the generation of formaldehyde.
The Critical Role of Urinary pH
The rate of this compound hydrolysis is directly proportional to the acidity of the urine. For optimal efficacy, a urinary pH of 5.5 or lower is recommended.[5][7] As the pH increases, the rate of formaldehyde production decreases significantly, rendering the treatment less effective.[8] Urea-splitting organisms, such as Proteus species, can increase urinary pH, thereby inhibiting the action of this compound.[3]
Antimicrobial Mechanism of Formaldehyde
Formaldehyde is a potent, broad-spectrum antimicrobial agent that exerts its effect through non-specific interactions with essential bacterial components.[9] This non-specificity is a key advantage, as it makes the development of resistance highly unlikely.[3]
The primary antimicrobial actions of formaldehyde include:
-
Protein Denaturation and Crosslinking: Formaldehyde reacts with amino groups in proteins, leading to the formation of crosslinks that denature the proteins and disrupt their function.[10]
-
Nucleic Acid Damage: It can form covalent bonds with nucleotides and between nucleotides and proteins, thereby inhibiting DNA replication, transcription, and repair mechanisms.[10]
-
Membrane Disruption: Formaldehyde can crosslink membrane proteins and lipids, leading to a loss of membrane integrity and subsequent cell death.[10]
This multifaceted attack on bacterial cellular machinery ensures a broad spectrum of activity against most urinary pathogens.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of this compound.
Table 1: Influence of Urinary pH on this compound Conversion to Formaldehyde
| Urinary pH | Half-life of this compound Conversion | Efficacy Range |
| 5.0 | ~20 hours | Highly effective |
| 6.0 | - | Effective |
| 6.5 | ~400 hours | Reduced efficacy |
Data compiled from multiple sources.[8][12]
Table 2: Urinary Formaldehyde Concentrations and Bactericidal Activity
| This compound Concentration in Urine | Urinary pH | Achievable Formaldehyde Concentration | Time to Bactericidal Effect |
| 750 µg/mL | 6.0 | > 28 µg/mL | 3 hours |
| ≥ 0.6 mg/mL | ≤ 5.7 | ≥ 25 µg/mL | 2 hours |
| ≥ 1 mg/mL | ≤ 5.85 | ≥ 25 µg/mL | 2 hours |
| 2g daily dose (urine volume 1000-1500 mL) | 6.0 | 18-60 µg/mL | - |
Data compiled from multiple sources.[3][12][13]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound (or formaldehyde) that inhibits the visible growth of a specific uropathogen in an acidic environment.
Methodology:
-
Preparation of Media: Prepare a liquid growth medium (e.g., Mueller-Hinton Broth) and adjust the pH to a clinically relevant acidic level (e.g., 5.5-6.0) using sterile HCl.
-
Preparation of this compound Dilutions: Create a series of twofold dilutions of this compound in the pH-adjusted broth in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Culture the uropathogen of interest overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[14][15][16]
In Vitro Synergy Testing (Checkerboard Assay)
Objective: To assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with another antimicrobial agent.
Methodology:
-
Preparation of Media and Reagents: Prepare pH-adjusted broth and stock solutions of this compound and the second test agent.
-
Checkerboard Setup: In a 96-well microtiter plate, create a checkerboard pattern of serial dilutions of both agents. The concentration of this compound is diluted along the x-axis, and the concentration of the second agent is diluted along the y-axis.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction.[17]
-
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
The efficacy of this compound as a urinary antiseptic is intrinsically linked to its conversion to formaldehyde in an acidic urinary environment. The non-specific, broad-spectrum bactericidal activity of formaldehyde, coupled with a low propensity for resistance development, makes this compound a valuable tool in the management of recurrent UTIs. A thorough understanding of its mechanism of action, the factors influencing its efficacy, and standardized experimental protocols are essential for its optimal clinical use and for the development of future therapeutic strategies. This guide provides a foundational resource for researchers and drug development professionals working to leverage the unique properties of this established yet highly relevant therapeutic agent.
References
- 1. An oldie but a goodie: this compound as a nonantibiotic solution to the prevention of recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Hippurate? [synapse.patsnap.com]
- 6. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Effect of urine pH and ascorbic acid on the rate of conversion of this compound to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation of Formaldehyde from this compound: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum Inhibitory Concentration Protocol | Study.com [study.com]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Advent of a Prodrug: Early Research and Discovery of Methenamine as a Urinary Antiseptic
An In-depth Technical Guide
Introduction
In the late 19th century, prior to the advent of antibiotics, the management of bacterial infections was a formidable challenge for clinicians. The burgeoning field of bacteriology, pioneered by figures like Louis Pasteur, had established the microbial basis of many diseases, sparking a search for effective antimicrobial agents. It was within this scientific milieu that Methenamine (B1676377) (also known as hexamethylenetetramine or hexamine) emerged as a groundbreaking therapeutic agent. Discovered chemically in 1859 by Russian chemist Aleksandr Butlerov, its medicinal properties as a urinary antiseptic were not recognized until 1895.[1][2][3][4] This whitepaper provides a technical examination of the early research that established this compound as the first effective, orally administered urinary tract antiseptic, focusing on its unique mechanism of action, the experimental evidence of its efficacy, and its pioneering role as a prodrug.
From Chemical Synthesis to Clinical Application
This compound was first synthesized by Aleksandr Butlerov in 1859 by combining formaldehyde (B43269) and ammonia (B1221849).[2][3][5] For several decades, it remained a chemical curiosity. Its introduction to the medical field occurred in 1895, when it was marketed under the name Urotropin as a treatment for urinary tract infections.[1][2][6] Early clinical observations noted its remarkable ability to sterilize "putrid and pus-filled urine," restoring it to a normal state.[1] This discovery marked a significant milestone, offering a targeted chemical therapy for a common and often debilitating condition.
Mechanism of Action: A pH-Dependent Prodrug
The core of this compound's antiseptic power lies in its elegant mechanism as a prodrug. The molecule itself is inert and circulates through the bloodstream without systemic antimicrobial effect.[7][8] Its therapeutic action is localized entirely within the urinary tract, contingent upon a specific physiological condition: acidic urine.
In an acidic environment (pH below 6.0), this compound undergoes hydrolysis, decomposing into its constituent molecules: ammonia and formaldehyde.[7][9][10][11] Formaldehyde is a potent, non-specific bactericidal agent that works by denaturing bacterial proteins and nucleic acids, leading to cell death.[1][7][9][10] This targeted release of formaldehyde within the bladder made this compound highly effective for lower urinary tract infections. Crucially, bacteria do not develop resistance to formaldehyde, a significant advantage that remains relevant today.[6][9][11]
Early researchers quickly realized the critical importance of urinary pH. In alkaline urine, this compound was found to be almost completely inactive, as the hydrolysis to formaldehyde does not occur.[1][2] This led to the practice of co-administering acidifying agents, such as ammonium (B1175870) chloride or later, ascorbic acid, to ensure the drug's efficacy.[7][12]
Quantitative Data on Formaldehyde Generation
The relationship between urinary pH, this compound concentration, and the generation of bactericidal levels of formaldehyde is critical to its efficacy. While 19th-century researchers understood this principle qualitatively, later quantitative studies provided precise data. An in-vitro model simulating the dynamics of the urinary tract demonstrated the concentrations of formaldehyde achievable under various conditions.[13]
| Urine pH | This compound Concentration (mg/mL) Required for Bacteriostatic Formaldehyde Level (≥25 µg/mL) | Time to Generate Effective Formaldehyde Concentration (at pH 5.6 - 5.85) |
| ≤ 5.7 | ≥ 0.6 | 1.5 - 3 hours[12] |
| ≤ 5.85 | ≥ 1.0 | 1.5 - 3 hours[12] |
| > 6.0 | Not consistently achievable | N/A |
| Table 1: Quantitative relationship between urine pH, this compound concentration, and the generation of effective formaldehyde levels. Data derived from Musher and Griffith (1974).[8][13] |
A standard 2g daily dose of this compound in an individual with a daily urine volume of 1000-1500 mL and a urine pH of 6.0 can yield urinary formaldehyde concentrations of 18-60 μg/mL, exceeding the minimal inhibitory concentration for most urinary pathogens.[9]
Early Experimental Protocols
Detailed experimental protocols from the 1890s are not extensively documented in modern literature. However, based on the scientific context of the era, influenced heavily by the work of Pasteur on germ theory and Lister on antisepsis, a plausible generalized protocol for demonstrating this compound's efficacy can be reconstructed.[14][15][16] The primary methods would have involved clinical observation and basic in-vitro bacteriology.
Objective: To determine if orally administered this compound (Urotropin) can sterilize infected urine.
Methodology:
-
Patient Selection: Patients presenting with symptoms of urinary tract infection (e.g., dysuria, cloudy or purulent urine) were selected.
-
Baseline Sample Collection: A baseline urine sample was collected from each patient.
-
Baseline Analysis:
-
Macroscopic: The color, clarity, and presence of sediment were noted.
-
Microscopic (where available): The urine was examined for the presence of bacteria and pus cells.
-
Culture: A sample of the urine was likely inoculated onto a growth medium to confirm the presence of bacteria.
-
-
Drug Administration: Patients were administered a standard dose of this compound. Concurrently, an acidifying agent might be given, or dietary instructions provided to promote urine acidity.
-
Follow-up Sample Collection: Urine samples were collected at timed intervals following administration.
-
Follow-up Analysis: The follow-up samples were subjected to the same macroscopic, microscopic, and culture analysis as the baseline samples.
-
Outcome Assessment: The primary outcome was a change in the urine's characteristics. A positive result was defined as a transition from cloudy, bacteria-laden urine to clear urine with no or significantly reduced bacterial growth in culture.
Conclusion: A Forgotten Drug Rediscovered
The discovery of this compound as a urinary antiseptic was a landmark achievement in pre-antibiotic medicine. It represented a sophisticated, targeted therapeutic strategy based on the chemical principle of a prodrug activated by local physiological conditions. The early research, though lacking the rigorous controls of modern clinical trials, successfully identified its novel mechanism, its dependence on urinary pH, and its clinical utility. Although its use declined following the discovery of antibiotics, this compound has seen a resurgence in interest in the 21st century.[1][6][17] In an era of increasing antimicrobial resistance, this "forgotten drug" stands as a testament to early pharmaceutical ingenuity and offers a viable, resistance-sparing alternative for the prevention of recurrent urinary tract infections.[6][11][17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]
- 3. Hexamethylenetetramine [medbox.iiab.me]
- 4. HEXAMETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]
- 5. Page loading... [guidechem.com]
- 6. An oldie but a goodie: this compound as a nonantibiotic solution to the prevention of recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hippurate? [synapse.patsnap.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. droracle.ai [droracle.ai]
- 10. Evaluation of this compound for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Forgotten Role of this compound to Prevent Recurrent Urinary Tract Infection: Urgency for Reuse 100 Years After Discovery - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 12. d.docksci.com [d.docksci.com]
- 13. Generation of formaldehyde from this compound: effect of pH and concentration, and antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 15. Lord Lister, 'Father of antiseptic surgery' | Feature from King's College London [kcl.ac.uk]
- 16. Lister Publishes His Theory on Antiseptic Surgery | Research Starters | EBSCO Research [ebsco.com]
- 17. This compound: a forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Methenamine Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenamine (B1676377), also known as hexamethylenetetramine or hexamine, is a heterocyclic organic compound with a unique cage-like adamantane (B196018) structure.[1][2] First synthesized in 1859 by Aleksandr Butlerov, it has since found widespread application in various fields, including as a key component in the production of plastics and resins, a food additive, and, notably, as a urinary tract antiseptic in the pharmaceutical industry.[1][3] In acidic environments, such as acidic urine, this compound hydrolyzes to produce formaldehyde (B43269), which has a non-specific bactericidal effect by denaturing bacterial proteins and nucleic acids.[2][4] This guide provides a comprehensive overview of the core chemical and physical properties of this compound crystals, along with detailed experimental protocols for their characterization, to support research, development, and quality control efforts.
Chemical Properties of this compound
This compound (C₆H₁₂N₄) is a white, crystalline, odorless solid with a cage-like structure.[1][5] It is a weak base and undergoes hydrolysis in acidic conditions to form formaldehyde and ammonia (B1221849), the basis for its antibacterial activity.[2][4]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1,3,5,7-Tetraazatricyclo[3.3.1.1³⁷]decane[1] |
| Synonyms | Hexamine, Hexamethylenetetramine, Urotropine[5] |
| CAS Number | 100-97-0[6] |
| Molecular Formula | C₆H₁₂N₄[6] |
| Molar Mass | 140.19 g/mol [6] |
| Percent Composition | C 51.40%, H 8.63%, N 39.96%[6] |
Physical Properties of this compound Crystals
The physical characteristics of this compound crystals are critical for their handling, formulation, and storage. It is a colorless or white crystalline powder.[7][] this compound is known to be a hygroscopic solid.[9]
Table 2: Physical and Thermodynamic Properties of this compound Crystals
| Property | Value |
| Appearance | Colorless, odorless crystalline solid[6] |
| Taste | Sweet, metallic[6] |
| Density | 1.27 - 1.331 g/cm³[5][6] |
| Melting Point | Sublimes at approximately 263-280 °C with some decomposition[5][6][7] |
| Solubility in Water | Highly soluble; 850-895 g/L at 20 °C[1][7] |
| Solubility in Organic Solvents ( g/100g at 20°C) | Methanol: 7.25Ethanol (absolute): 2.89Chloroform: 13.4Acetone: 0.65Benzene: 0.23Ether: 0.06[6] |
| pH of 0.2 M aqueous solution | 8.4[6] |
| Hygroscopicity | Hygroscopic[9] |
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following section details the experimental methodologies for determining the key physicochemical properties of this compound crystals.
Synthesis of this compound
This compound is commercially prepared through the reaction of formaldehyde and ammonia.[10]
-
Procedure:
-
Combine formaldehyde and an excess of aqueous ammonia in a reaction vessel.
-
The condensation reaction is exothermic. Control the temperature of the reaction mixture.
-
After the reaction is complete, the resulting solution is subjected to vacuum evaporation to concentrate the product.
-
As the solution becomes more concentrated, this compound crystallizes out.
-
The crystals are then filtered, washed, and dried to yield the final product.
-
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
-
Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes.
-
Procedure:
-
Finely powder a small sample of dry this compound crystals.
-
Pack the powdered sample into a capillary tube to a height of approximately 2-3 mm by tapping the sealed end of the tube on a hard surface.[11][12]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20°C below the expected sublimation point of this compound (~263°C).[12]
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first sign of sublimation is observed and the temperature at which the sample has completely sublimed. This range is the sublimation point. For this compound, it sublimes with some decomposition and does not have a true melting point at atmospheric pressure.[6]
-
Determination of Density (Liquid Displacement Method)
This method determines the density of the crystals by measuring the volume of a liquid they displace.
-
Apparatus: Graduated cylinder, analytical balance, a liquid in which this compound is insoluble (e.g., petroleum ether).[6]
-
Procedure:
-
Weigh a sample of this compound crystals accurately using an analytical balance. Record the mass (m).
-
Partially fill a graduated cylinder with the chosen liquid and record the initial volume (V₁).
-
Carefully add the weighed this compound crystals to the graduated cylinder, ensuring no liquid splashes out and all crystals are submerged.
-
Record the new volume (V₂). The volume of the crystals is V₂ - V₁.
-
Calculate the density (ρ) using the formula: ρ = m / (V₂ - V₁).
-
Solubility Determination (Shake-Flask Method)
This equilibrium method determines the solubility of this compound in a given solvent.
-
Apparatus: Conical flasks with stoppers, orbital shaker, constant temperature bath, analytical balance, filtration apparatus (e.g., syringe filters), and an appropriate analytical method for quantification (e.g., HPLC).
-
Procedure:
-
Add an excess amount of this compound crystals to a known volume of the solvent in a conical flask.
-
Seal the flask and place it in an orbital shaker set at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.
-
Apparatus: FT-IR spectrometer, KBr plates or pellet press.
-
Procedure (KBr Pellet Method):
-
Mix a small amount of finely ground this compound (1-2 mg) with about 200 mg of dry KBr powder in a mortar and pestle.
-
Grind the mixture until a fine, homogeneous powder is obtained.
-
Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.
-
Apparatus: NMR spectrometer.
-
Procedure:
-
Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The protons in this compound are equivalent, as are the carbons, leading to a single peak in both the ¹H and ¹³C NMR spectra.
-
Hygroscopicity Determination
This protocol assesses the tendency of this compound crystals to absorb moisture from the atmosphere.
-
Apparatus: A controlled humidity chamber or desiccators containing saturated salt solutions to maintain specific relative humidity (RH), analytical balance.
-
Procedure:
-
Accurately weigh a sample of dry this compound crystals (W_initial).
-
Place the sample in a controlled environment with a specific relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).
-
Monitor the weight of the sample at regular intervals until a constant weight is achieved (W_final).
-
The percentage of moisture absorbed is calculated as: [(W_final - W_initial) / W_initial] x 100.
-
The experiment can be repeated at different RH levels to generate a moisture sorption isotherm.
-
Single-Crystal X-ray Diffraction
This technique is used to determine the precise three-dimensional atomic structure of the this compound crystal.
-
Apparatus: Single-crystal X-ray diffractometer.
-
Procedure:
-
Mount a suitable single crystal of this compound (typically < 0.5 mm in all dimensions) on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve and refine the crystal structure to obtain the atomic coordinates, bond lengths, and bond angles.
-
Visualizations
Diagrams illustrating key processes and workflows related to this compound.
Caption: pH-Dependent Hydrolysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpps.com [wjpps.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. youtube.com [youtube.com]
Investigating the Hydrolysis of Methenamine to Formaldehyde in Acidic pH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methenamine (B1676377) is a prodrug that has been utilized for decades as a urinary antiseptic. Its efficacy is entirely dependent on its chemical hydrolysis in an acidic environment to produce formaldehyde (B43269), a potent and broad-spectrum bactericidal agent. Understanding the kinetics and mechanisms of this hydrolysis is critical for optimizing therapeutic strategies, developing new formulations, and ensuring consistent drug performance. This technical guide provides an in-depth analysis of the acid-catalyzed hydrolysis of this compound, offering detailed experimental protocols for its investigation and a summary of the quantitative data governing the reaction.
Introduction
This compound, also known as hexamethylenetetramine, is a heterocyclic organic compound with a cage-like structure.[1] It remains inert in the bloodstream and is excreted into the urine, where, under acidic conditions (typically pH 5.5 or lower), it undergoes hydrolysis to generate formaldehyde and ammonia (B1221849).[1] The formaldehyde produced is non-specific in its antimicrobial action, denaturing bacterial proteins and nucleic acids, which leads to cell death.[1] This localized activation within the urinary tract minimizes systemic toxicity, making this compound a valuable therapeutic option for the prevention and treatment of urinary tract infections (UTIs).
The rate of formaldehyde production is critically dependent on the urinary pH and temperature. Consequently, a thorough understanding of the hydrolysis kinetics is paramount for predicting the therapeutic efficacy of this compound. This guide will delve into the chemical mechanism of this conversion, provide detailed experimental procedures for its study, and present key kinetic data in a structured format.
The Chemical Mechanism of this compound Hydrolysis
The hydrolysis of this compound in an acidic medium is a classic example of acid-catalyzed imine hydrolysis. The overall reaction is as follows:
(CH₂)₆N₄ + 6H₂O + 4H⁺ → 6CH₂O + 4NH₄⁺
The reaction proceeds through a series of protonation and nucleophilic attack steps, leading to the sequential breakdown of the adamantane-like structure of this compound.
Step-by-Step Mechanism
-
Protonation: The reaction is initiated by the protonation of one of the nitrogen atoms in the this compound cage by a hydronium ion (H₃O⁺). This makes the adjacent carbon atom more electrophilic.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom.
-
Intermediate Formation: This leads to the formation of a carbinolamine intermediate.
-
Ring Opening: Subsequent proton transfers and electron rearrangements result in the cleavage of a carbon-nitrogen bond and the opening of one of the rings.
-
Release of Formaldehyde and Ammonia: This process continues, progressively breaking down the cage structure and releasing molecules of formaldehyde and ammonia. The ammonia is protonated in the acidic environment to form ammonium (B1175870) ions.
The following diagram illustrates the key stages of this hydrolytic cascade.
Caption: Acid-catalyzed hydrolysis of this compound.
Kinetics of this compound Hydrolysis
The conversion of this compound to formaldehyde is an apparent first-order reaction, and its rate is highly dependent on both pH and temperature.[2]
Influence of pH
The rate of hydrolysis increases significantly as the pH decreases. This is due to the increased concentration of hydronium ions available to catalyze the reaction.
Influence of Temperature
The reaction rate also increases with temperature, following the Arrhenius relationship.[2] At a constant pH, a higher temperature will result in a faster rate of formaldehyde release.
Quantitative Data
The following tables summarize the kinetic data for the hydrolysis of this compound under various conditions.
| pH | Half-life (hours) at 37.5°C |
| 2.0 | 1.6 |
| 5.8 | 13.8 |
Table 1: Effect of pH on the half-life of this compound at 37.5°C.[2]
| pH | Temperature (°C) | Activation Energy (kcal/mole) |
| 2.0 | 47, 57, 67 | 23.5 |
| 5.1 | 47, 57, 67 | 12.0 |
Table 2: Activation energy for this compound hydrolysis at different pH values.[2]
Experimental Protocols
To investigate the hydrolysis of this compound, it is essential to have reliable methods for quantifying both the parent drug and its formaldehyde product.
Kinetic Study of this compound Hydrolysis
This protocol outlines a general procedure for determining the hydrolysis rate of this compound at a specific pH and temperature.
Caption: Workflow for a kinetic study of this compound hydrolysis.
Methodology:
-
Buffer Preparation: Prepare a buffer solution (e.g., citrate-phosphate) at the desired pH.
-
Reaction Initiation: Dissolve a known concentration of this compound in the pre-heated buffer to start the hydrolysis reaction. Maintain a constant temperature using a water bath or incubator.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction in the aliquots to prevent further hydrolysis before analysis. This can be achieved by rapidly cooling the sample and/or adjusting the pH to neutral or alkaline.
-
Quantification: Analyze the concentration of remaining this compound or the formed formaldehyde in each aliquot using one of the methods described below.
-
Data Analysis: Plot the concentration of this compound versus time. For a first-order reaction, a plot of the natural logarithm of the this compound concentration versus time will yield a straight line with a slope equal to the negative of the rate constant (-k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
Quantification of Formaldehyde
This method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone (B45752) and an ammonium salt to form a yellow-colored compound, 3,5-diacetyl-1,4-dihydrolutidine, which can be quantified spectrophotometrically.
Reagents:
-
Nash Reagent: Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in deionized water and make up to 1 liter.
-
Formaldehyde Standard Solutions: Prepare a series of standard solutions of known formaldehyde concentrations.
Protocol:
-
To 3 mL of the sample solution (or standard), add 3 mL of the Nash reagent in a test tube.
-
Mix the solution thoroughly.
-
Heat the mixture in a water bath at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Measure the absorbance of the solution at 415 nm using a spectrophotometer.
-
Construct a calibration curve using the absorbance values of the standard solutions to determine the concentration of formaldehyde in the samples.
Quantification of this compound
An ion-exchange HPLC method can be used for the direct quantification of this compound.
Chromatographic Conditions:
-
Column: Zorbax SCX-300
-
Mobile Phase: Acetonitrile and 0.1 M sodium perchlorate (B79767) monohydrate (pH 5.8) in a 70:30 (v/v) ratio.
-
Flow Rate: 1 mL/min
-
Detection: UV at 212 nm
Protocol:
-
Sample Preparation: Dilute the samples appropriately with the mobile phase.
-
Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.
-
Injection: Inject a fixed volume of the prepared samples and standards into the HPLC system.
-
Quantification: Identify and integrate the peak corresponding to this compound. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use this curve to determine the concentration of this compound in the samples.
Caption: General workflow for quantitative analysis.
Conclusion
The acid-catalyzed hydrolysis of this compound to formaldehyde is a well-understood process that is fundamental to its therapeutic action. The rate of this conversion is highly sensitive to pH and temperature, with lower pH and higher temperatures accelerating the reaction. For researchers and professionals in drug development, a precise understanding of these kinetics is crucial for the design of effective this compound-based therapies and for the quality control of existing formulations. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of this compound hydrolysis, enabling the generation of reliable data to support research and development efforts.
References
The Vanguard of Urinary Antisepsis: A Technical Guide to Methenamine's Pre-Antibiotic Era Role in Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long before the dawn of the antibiotic age, the medical community grappled with the pervasive challenge of urinary tract infections. In an era devoid of targeted antimicrobial agents, clinicians relied on a limited arsenal (B13267) of treatments, among which methenamine (B1676377) emerged as a pioneering urinary antiseptic. Introduced in 1895 under the trade name Urotropin, this compound represented a significant advancement in the management of urinary tract ailments, offering a novel chemical-based approach to combating bacterial infections within the bladder and urinary passages. Its efficacy hinged on a unique mechanism of action: the in-situ generation of the potent bactericidal agent, formaldehyde (B43269), within acidic urine. This technical guide delves into the historical use of this compound in the pre-antibiotic era (roughly 1895 to the early 1940s), providing a detailed examination of its mechanism of action, clinical applications, quantitative efficacy, and the experimental protocols employed by early 20th-century researchers.
Mechanism of Action: The Hydrolysis of this compound
This compound (hexamethylenetetramine) itself is an inert compound. Its therapeutic effect is entirely dependent on its chemical decomposition within an acidic environment to produce formaldehyde and ammonia.[1] This reaction is the cornerstone of its antiseptic properties.
The chemical equation for the hydrolysis of this compound is as follows:
C₆H₁₂N₄ + 6H₂O ⇌ 4NH₃ + 6CH₂O
This equilibrium reaction is highly pH-dependent, with the liberation of formaldehyde being negligible at the pH of blood and tissues, but significant in urine with a pH below 6.0.[2] Early researchers quickly recognized that the acidity of a patient's urine was the critical factor for successful treatment.[3]
Signaling Pathway and Chemical Conversion
The following diagram illustrates the process of this compound's action, from ingestion to its bactericidal effect in the urinary bladder.
Historical Clinical Applications and Efficacy
This compound was primarily employed as a prophylactic and suppressive agent for chronic or recurrent urinary tract infections, including cystitis and pyelitis. It was also notably used to clear bacteriuria in patients with typhoid fever, as the typhoid bacillus was known to be excreted in the urine.[3]
Quantitative Data from Pre-Antibiotic Era Studies
The following tables summarize quantitative data extracted from key studies conducted before the widespread availability of antibiotics. These studies, despite their methodological differences from modern clinical trials, provide valuable insight into the perceived efficacy of this compound during this period.
Table 1: Efficacy of Urotropin (this compound) in Typhoid Fever Bacteriuria
| Study (Year) | Number of Patients with Typhoid Bacilli in Urine | This compound Dosage | Treatment Duration | Outcome |
| Richardson (1899)[3] | 9 | 10 grains (approx. 650 mg) three times daily | 5-10 days | Disappearance of typhoid bacilli from urine in all treated cases. |
| Richardson (1899)[3] | Case XV | 10 grains (approx. 650 mg) three times daily | 5 days, then a second course | Bacilli disappeared after 50 grains (approx. 3.25 g) total. |
Table 2: General Efficacy of Hexamethylenamin (this compound) in Various Urinary Infections
| Study (Year) | Condition | Number of Patients | This compound Dosage | Key Findings |
| Hanzlik (1910) | Various urinary infections | Not specified (case studies) | 7.5-15 grains (approx. 500-1000 mg) | Liberation of formaldehyde in the urine was consistently observed, with antiseptic effects noted. |
Experimental Protocols of the Pre-Antibiotic Era
The methodologies employed in the late 19th and early 20th centuries to evaluate this compound's efficacy, while rudimentary by today's standards, laid the groundwork for future clinical research.
Bacteriological Examination of Urine
A crucial component of these early studies was the bacteriological analysis of urine to determine the presence and quantity of pathogenic organisms before and after treatment.
Typical Protocol for Bacteriological Examination of Urine (circa 1900):
-
Sample Collection: Urine was collected, often via catheterization to ensure a sterile sample, into a sterile flask.
-
Sedimentation: The urine sample was centrifuged, and the resulting sediment was collected for microscopic examination and culture.
-
Microscopic Examination: A small portion of the sediment was examined under a microscope to observe the presence of bacteria, pus cells, and casts.
-
Culture: The urine sediment was inoculated onto a culture medium, such as nutrient agar (B569324) or gelatin. The plates were then incubated at a suitable temperature (e.g., 37°C).
-
Identification: After a period of incubation, the resulting bacterial colonies were examined for their morphological characteristics. In some cases, further biochemical tests were performed for identification.
-
Quantification: The number of bacteria was often described qualitatively (e.g., "large numbers," "scanty") or semi-quantitatively by observing the density of colonies on the culture plate.
Quantification of Formaldehyde in Urine
Early researchers sought to correlate the clinical efficacy of this compound with the concentration of formaldehyde in the urine. Various colorimetric methods were developed for this purpose.
Example of a Pre-1940s Colorimetric Method for Formaldehyde Detection:
A common principle involved the reaction of formaldehyde with a specific chemical reagent to produce a colored compound, the intensity of which could be compared to a set of standards. One such reaction was the Rimini test, which utilized phenylhydrazine (B124118) hydrochloride and sodium nitroprusside to produce a distinct color in the presence of formaldehyde.
Workflow for a Pre-Antibiotic Era Clinical Study of this compound
The following diagram illustrates a typical workflow for a clinical investigation of this compound's efficacy in the early 20th century.
The Importance of Urinary Acidification
The success of this compound therapy was intrinsically linked to the ability to maintain an acidic urinary pH. Physicians in the pre-antibiotic era employed various strategies to achieve this, including dietary modifications and the co-administration of acidifying agents such as sodium acid phosphate (B84403) and, later, ammonium (B1175870) chloride. The importance of monitoring urinary pH was a recurring theme in the medical literature of the time.
Conclusion
This compound holds a significant place in the history of medicine as a testament to the ingenuity of pre-antibiotic era therapeutics. Its reliance on a clear understanding of chemical principles and physiological conditions for its efficacy underscores the early interplay between chemistry and clinical practice. While the advent of antibiotics largely overshadowed its use for a time, the fundamental principles of its action and the historical data on its efficacy provide a valuable perspective for modern researchers, particularly in an age of growing antibiotic resistance. The legacy of this compound serves as a reminder of the enduring quest for effective antimicrobial strategies and the importance of understanding the fundamental mechanisms of drug action.
References
- 1. ON THE VALUE OF UROTROPIN AS A URINARY ANTISEPTIC WITH ESPECIAL REFERENCE TO ITS USE IN TYPHOID FEVER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of formaldehyde from this compound: effect of pH and concentration, and antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Methodological & Application
Grocott's Methenamine Silver Stain: Application Notes and Protocols for Fungal Identification
For Researchers, Scientists, and Drug Development Professionals
Application Note: Grocott's Methenamine (B1676377) Silver (GMS) stain is a cornerstone in histopathology for the visualization of fungi and certain other microorganisms.[1][2] Its high sensitivity makes it an invaluable tool in research, diagnostics, and preclinical studies for the detection of opportunistic fungal infections, particularly in immunocompromised models.[3] The stain is also pivotal in screening for fungal organisms in various tissue samples.[1][2] Beyond mycology, the GMS stain has demonstrated utility in identifying other pathogens, including certain bacteria and parasites, making it a versatile method in infectious disease research.[4][5][6][7]
The principle of the GMS stain is an argentaffin reaction, where the polysaccharide components of the fungal cell wall are oxidized to aldehydes by a strong oxidizing agent, typically chromic acid.[1][2][8] These aldehydes then reduce the this compound silver nitrate (B79036) solution, resulting in the deposition of black, amorphous silver on the fungal elements.[1][2][8] This provides a stark contrast against a light green counterstain, allowing for clear microscopic visualization.[4]
Experimental Protocols
I. Specimen Preparation
Proper specimen fixation is crucial for optimal staining.
-
Fixation: 10% Neutral Buffered Formalin is a standard and adequate fixative.[9]
-
Section Thickness: For paraffin-embedded tissues, sections should be cut at 4-6 microns.[9]
-
Other sample types: Frozen sections, smears, and touch preparations can also be utilized.[9] For cytological specimens, fixation in Pen-Fix or alcoholic formalin for 10 minutes is recommended.[9]
II. Reagent Preparation
Table 1: Reagent Composition
| Reagent | Components | Concentration/Volume |
| Chromic Acid Solution | Chromium Trioxide | 4g |
| Distilled Water | 100ml | |
| Working this compound Silver Solution | 3% this compound (Hexamine) | 23ml |
| 5% Silver Nitrate | 1.25ml | |
| 5% Borax (Sodium Tetraborate) | 3ml | |
| Distilled Water | 25ml | |
| Sodium Metabisulfite Solution | Sodium Metabisulfite | 1g |
| Distilled Water | 100ml | |
| Gold Chloride Solution | Gold Chloride | 0.2g |
| Distilled Water | 100ml | |
| Sodium Thiosulfate (Hypo) Solution | Sodium Thiosulfate | 2g |
| Distilled Water | 100ml | |
| Light Green Stock Solution | 1% Light Green in 1% Acetic Acid | 10ml |
| Distilled Water | 40ml |
Note: Reagent concentrations and preparation may vary slightly between different kits and laboratory protocols. Always refer to the manufacturer's instructions.
III. Staining Protocol: Conventional Method
Table 2: Conventional Staining Procedure
| Step | Reagent | Incubation Time | Temperature |
| 1 | Deparaffinize and hydrate (B1144303) sections to distilled water | - | Room Temperature |
| 2 | 4% Chromic Acid Solution | 1 hour | Room Temperature |
| 3 | Wash in running tap water | A few seconds | Room Temperature |
| 4 | 1% Sodium Metabisulfite | 1 minute | Room Temperature |
| 5 | Wash in running tap water | 3 minutes | Room Temperature |
| 6 | Rinse thoroughly in distilled water | - | Room Temperature |
| 7 | Pre-heated Working this compound Silver Solution | 15-20 minutes | 60°C (Water Bath) |
| 8 | Rinse well in distilled water | - | Room Temperature |
| 9 | 0.2% Gold Chloride Solution | 2 minutes | Room Temperature |
| 10 | Rinse in distilled water | - | Room Temperature |
| 11 | 2% Sodium Thiosulfate Solution | 2 minutes | Room Temperature |
| 12 | Wash in running tap water | 5 minutes | Room Temperature |
| 13 | Light Green Counterstain | 15 seconds | Room Temperature |
| 14 | Dehydrate, clear, and mount | - | Room Temperature |
IV. Staining Protocol: Microwave Method
For a more rapid procedure, a microwave method can be employed.
Table 3: Microwave Staining Procedure
| Step | Reagent | Incubation Time | Power/Temperature |
| 1 | Deparaffinize and hydrate sections to distilled water | - | - |
| 2 | 4% Chromic Acid Solution in a loosely covered plastic Coplin jar | 30 seconds | 90% power to reach 60-65°C |
| 3 | Let stand in hot Chromic Acid | 1 minute | - |
| 4 | Wash in running tap water | 30 seconds | - |
| 5 | 1% Sodium Metabisulfite | 10 seconds | Room Temperature |
| 6 | Wash in running tap water | 30 seconds | - |
| 7 | Rinse thoroughly in distilled water | - | - |
| 8 | Pre-heated Working this compound Silver Solution | Heat for 20 seconds on high power, stir, then 20 seconds at 70% power (Do not exceed 80°C) | - |
| 9 | Check microscopically for staining intensity | - | - |
| 10 | 0.2% Gold Chloride Solution | 30 seconds | Room Temperature |
| 11 | Rinse in distilled water | - | - |
| 12 | 2% Sodium Thiosulfate Solution | 1 minute | Room Temperature |
| 13 | Wash in running tap water | 15 seconds | - |
| 14 | Light Green Counterstain | 15 seconds | Room Temperature |
| 15 | Dehydrate, clear, and mount | - | - |
Quality Control and Expected Results
-
Positive Control: A known fungus-positive tissue section should be used to ensure the reagents and protocol are working correctly.[9] For suspected Pneumocystis jirovecii, a specific control for this organism should be utilized.[9]
-
Negative Control: Normal human lung tissue can serve as a negative control.[10]
Table 4: Expected Staining Results
| Tissue/Organism Component | Expected Color |
| Fungi, including Pneumocystis jirovecii | Black to dark brown |
| Fungal mycelium and hyphae | Rose pink/pink-red |
| Mucin | Dark grey |
| Background | Pale green |
Note: The intensity of the background stain can be adjusted by varying the time in the Light Green counterstain.
Workflow and Pathway Diagrams
Caption: Experimental workflow of the Grocott's this compound Silver (GMS) staining protocol.
References
- 1. Grocott's this compound silver stain - Wikipedia [en.wikipedia.org]
- 2. radiopaedia.org [radiopaedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. researchgate.net [researchgate.net]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. researchgate.net [researchgate.net]
- 8. Grocott's this compound Silver Staining Protocol - IHC WORLD [ihcworld.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Grocott this compound Silver Staining Is the Optimal Approach to Histological Diagnosis of Pulmonary Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
Jones' Methenamine Silver Stain: Application Notes and Protocols for Glomerular Basement Membrane Visualization
For Researchers, Scientists, and Drug Development Professionals
The Jones' Methenamine (B1676377) silver stain is a cornerstone histological technique for the visualization of basement membranes, particularly the glomerular basement membrane (GBM) in kidney biopsies.[1][2][3] Its ability to sharply delineate the delicate structures of the glomerulus makes it an invaluable tool in the diagnosis of glomerular diseases and in preclinical assessments during drug development.[4] This document provides detailed application notes, experimental protocols, and the underlying principles of this vital staining method.
Principle of the Procedure
The Jones' this compound silver stain operates on the chemical principle of oxidation followed by silver reduction, a process known as an argentaffin reaction.[1] The staining process can be broken down into the following key steps:
-
Oxidation: The tissue section is first treated with a periodic acid solution. Periodic acid is a strong oxidizing agent that selectively oxidizes carbohydrate components, such as those found in the GBM, to create aldehyde groups.[4][5][6]
-
Silver Impregnation: The slide is then incubated in a this compound silver solution. The aldehyde groups generated in the previous step reduce the silver ions in the this compound-silver complex to visible, black, metallic silver.[1][4][6] This deposition of metallic silver highlights the structures containing the target carbohydrates.
-
Toning (Optional): To enhance contrast and change the color from brown to black, sections can be toned using a gold chloride solution.[1][5][7] This step involves an ion exchange, where gold replaces the silver, resulting in a finer, more stable stain.[1][5]
-
Fixation: Unreacted silver is removed by treating the section with sodium thiosulphate (hypo) to prevent non-specific blackening of the tissue over time.[1][4][5]
-
Counterstaining: Finally, a counterstain, such as Light Green or Nuclear Fast Red, is applied to provide a contrasting background, allowing for better visualization of the silver-stained structures.[1][5]
Chemical Principle Workflow
References
- 1. Histological Techniques [histologicaltechniques.com]
- 2. calpaclab.com [calpaclab.com]
- 3. newcomersupply.com [newcomersupply.com]
- 4. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 5. Jone's this compound Silver - Histotechnology Group DST Project [dstgroupproject.weebly.com]
- 6. biogenex.com [biogenex.com]
- 7. stainsfile.com [stainsfile.com]
Application of Methenamine in the Synthesis of Polymers and Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methenamine (B1676377), also known as hexamethylenetetramine or hexamine, is a versatile heterocyclic organic compound widely employed in the synthesis of various polymers and resins. Its primary function is to act as a cross-linking or curing agent, providing a source of formaldehyde (B43269) and ammonia (B1221849) upon thermal decomposition. This property is particularly valuable in the production of phenolic resins and in the vulcanization of rubber. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.
Curing of Novolac Phenolic Resins
This compound is the most common curing agent for novolac phenolic resins, which are thermoplastic polymers produced by the reaction of phenol (B47542) with a substoichiometric amount of formaldehyde under acidic conditions. The addition of this compound and subsequent heating transforms the thermoplastic novolac into a rigid, three-dimensional thermoset network.
Curing Mechanism
The curing process is complex and involves the thermal decomposition of this compound to generate formaldehyde and ammonia. These reactive species then form methylene (B1212753) and dibenzylamine (B1670424) bridges between the phenol rings of the novolac polymer chains, leading to a highly cross-linked structure. Key intermediates in this process include benzoxazines and benzylamines.[1] The initial amount of this compound influences the curing reactivity and the chemical structure of the final cured resin.[1]
Experimental Protocol: Preparation of a this compound-Cured Novolac Molding Compound
This protocol describes the preparation of a standard this compound-cured novolac molding compound.
Materials:
-
Novolac resin (solid, flake, or powder)
-
This compound (hexamine), powdered
-
Fillers (e.g., wood flour, glass fibers), optional
-
Lubricant (e.g., calcium stearate), optional
Equipment:
-
Two-roll mill or a suitable mixer
-
Compression molding press with heated platens
-
Standard mold for test specimens
-
Analytical balance
-
Grinder
Procedure:
-
Pre-blending: In a suitable container, thoroughly mix the novolac resin and powdered this compound. A common weight ratio is in the range of 100 parts novolac resin to 10-15 parts this compound.[2] If fillers and lubricants are used, they should be added at this stage.
-
Compounding: The pre-blended mixture is then compounded on a two-roll mill. The rolls are typically heated to a temperature that softens the novolac resin (e.g., 70-90°C) to ensure homogeneous mixing. The material is passed through the rolls multiple times until a uniform sheet is formed.
-
Grinding: The compounded sheet is allowed to cool and then ground into a fine powder to create the molding compound.
-
Molding: The molding compound is placed into a pre-heated mold in a compression molding press. The molding temperature is typically in the range of 150°C to 200°C.
-
Curing: Apply pressure to the mold and maintain the temperature for a specified curing time. The curing time will depend on the thickness of the part and the specific formulation, but can range from a few minutes to over 10 minutes.
-
Demolding: After the curing cycle is complete, the mold is cooled, and the cured part is removed.
Quantitative Data: Effect of this compound Content on Novolac Resin Properties
The concentration of this compound significantly impacts the properties of the cured novolac resin. The following table summarizes typical effects observed.
| Property | Effect of Increasing this compound Content (up to ~15%) | Reference |
| Cure Time | Decreases | [3] |
| Glass Transition Temp. | Increases | [3] |
| Flexural Strength | Generally increases to an optimum, then may decrease | |
| Hardness | Increases | |
| Viscosity (during cure) | Increases more rapidly | [3] |
Application in Rubber Vulcanization
In the rubber industry, this compound is used as a secondary accelerator in the sulfur vulcanization of elastomers such as natural rubber (NR) and styrene-butadiene rubber (SBR).[4] It is often used in combination with primary accelerators like thiazoles (e.g., MBT, MBTS) to increase the cure rate and improve the properties of the vulcanized rubber.[4]
Role in Vulcanization
This compound functions as an accelerator by decomposing at vulcanization temperatures to produce ammonia, which activates the primary accelerator and speeds up the cross-linking reaction between sulfur and the rubber polymer chains.
Experimental Protocol: Basic Rubber Formulation with this compound Accelerator
This protocol provides a basic formulation for a natural rubber compound using this compound as a secondary accelerator. Formulations are typically expressed in parts per hundred rubber (phr).[5]
Materials:
-
Natural Rubber (NR): 100 phr
-
Zinc Oxide (activator): 5 phr
-
Stearic Acid (activator): 2 phr
-
Carbon Black (reinforcing filler): 45 phr
-
Aromatic Oil (plasticizer): 5 phr
-
Sulfur (vulcanizing agent): 2.5 phr
-
Mercaptobenzothiazole (MBT) (primary accelerator): 0.5 phr
-
This compound (secondary accelerator): 0.3 phr
Equipment:
-
Two-roll mill or internal mixer (e.g., Banbury mixer)
-
Curing press with heated platens
-
Rheometer for cure characteristics analysis
Procedure:
-
Mastication: The natural rubber is first masticated on a two-roll mill to reduce its viscosity.
-
Mixing: The compounding ingredients are added in a specific order. Typically, zinc oxide and stearic acid are added first, followed by the filler, plasticizer, and finally the accelerators and sulfur at a lower temperature to prevent premature vulcanization (scorching).
-
Homogenization: The compound is thoroughly mixed until all ingredients are uniformly dispersed.
-
Cure Characteristics: The cure characteristics of the rubber compound (e.g., scorch time, cure time, torque) are determined using a rheometer at a specific temperature (e.g., 150°C).
-
Vulcanization: The compounded rubber is shaped and vulcanized in a curing press at a predetermined temperature and time based on the rheometer data.
Quantitative Data: Typical Cure Characteristics
The addition of this compound as a secondary accelerator will typically affect the cure characteristics as follows:
| Cure Characteristic | Effect of adding this compound as a Secondary Accelerator | Reference |
| Scorch Time (ts2) | May decrease | [6] |
| Cure Time (t90) | Decreases | [6] |
| Cure Rate Index | Increases | [6] |
| Maximum Torque (MH) | May increase, indicating higher crosslink density | [6] |
Use in Epoxy Resins
While less common than in phenolic resins, this compound and its derivatives can be used in the curing of epoxy resins.[7] Often, this compound is used to synthesize other amine-based hardeners or as a component in a more complex curing system. The amine groups generated from the decomposition of this compound can react with the epoxy groups of the resin to form a cross-linked network.
Curing Mechanism
The curing of epoxy resins with amines involves the ring-opening reaction of the epoxide group by the active hydrogen atoms of the amine. In the case of this compound, it can be considered a source of tertiary amines which can also catalyze the anionic polymerization of epoxy groups.
Experimental Protocol: Synthesis of a this compound-Modified Epoxy Hardener
This protocol outlines a general procedure for the synthesis of a polyfunctional amine hardener from this compound, which can then be used to cure epoxy resins.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., isophthalaldehyde)
-
Diamine (e.g., 2-methyl-1,5-pentanediamine)
-
Solvent (e.g., methanol)
-
Reducing agent (e.g., sodium borohydride)
Procedure:
-
Imine Formation: React the aromatic aldehyde with the diamine in a suitable solvent to form an imine intermediate.
-
Reduction: Reduce the imine intermediate using a suitable reducing agent to form a polyfunctional amine.
-
Reaction with this compound: The resulting polyfunctional amine can be further reacted with this compound or used in conjunction with it in an epoxy formulation.
-
Curing: The synthesized hardener is mixed with a liquid epoxy resin (e.g., DGEBA) in a stoichiometric ratio. The mixture is then cured at an elevated temperature.
Note: The direct use of this compound as the sole curing agent for epoxies is not well-documented in readily available literature with detailed protocols. It is more commonly a precursor or component in a larger system.[8]
Quantitative Data: General Properties of Amine-Cured Epoxy Resins
The properties of the final cured epoxy resin are highly dependent on the specific amine hardener used. General trends are summarized below.
| Property | General Influence of Amine Hardener Structure | Reference |
| Glass Transition Temp. | Higher for aromatic and rigid amines | [9] |
| Tensile Strength | Generally high for aromatic amines | [9] |
| Flexibility | Higher for long-chain aliphatic amines | [9] |
| Chemical Resistance | Excellent for highly cross-linked systems | [10] |
References
- 1. Attributes | Graphviz [graphviz.org]
- 2. EP1122268A1 - Polymer composition for curing novolac resins - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. rubberandseal.com [rubberandseal.com]
- 5. Formulation 101: A Guide to the Basics of Rubber Compounding - ChemCeed [chemceed.com]
- 6. scispace.com [scispace.com]
- 7. threebond.co.jp [threebond.co.jp]
- 8. Synthesis of Pluri-Functional Amine Hardeners from Bio-Based Aromatic Aldehydes for Epoxy Amine Thermosets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6171517B1 - Rubber compounding formulation and method - Google Patents [patents.google.com]
- 10. Epoxy curing agents - Delamine [delamine.com]
Application Notes and Protocols: Methenamine as a Controlled Formaldehyde-Releasing Agent in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenamine (B1676377), a heterocyclic organic compound, serves as a stable prodrug that decomposes under acidic conditions to release formaldehyde (B43269) and ammonia (B1221849).[1][2] This property has been historically utilized for the treatment of urinary tract infections, where the acidic environment of urine facilitates the release of bactericidal formaldehyde.[1][2] In the context of cell culture, this pH-dependent hydrolysis presents a unique opportunity to use this compound as a controlled formaldehyde-releasing agent. By carefully manipulating the pH of the cell culture medium, researchers can achieve a sustained, low-level release of formaldehyde, enabling the study of its effects on various cellular processes.
Formaldehyde is a highly reactive molecule known to induce cellular stress, DNA-protein crosslinks, and apoptosis.[3] Understanding the cellular responses to controlled formaldehyde exposure is crucial in toxicology, cancer research, and in elucidating the mechanisms of formaldehyde-induced pathologies. These application notes provide a framework and detailed protocols for utilizing this compound to investigate the biological effects of formaldehyde in a cell culture setting.
Mechanism of Action: pH-Dependent Formaldehyde Release
This compound is stable at physiological pH (~7.4) but undergoes hydrolysis to formaldehyde and ammonia in an acidic environment (pH < 6.0).[4][5] The rate of this conversion is directly proportional to the hydrogen ion concentration, allowing for tunable release of formaldehyde by adjusting the pH of the cell culture medium.[4][5] This controlled release mimics a more physiologically relevant exposure to formaldehyde compared to a bolus administration of a formaldehyde solution, which can induce acute and overwhelming cellular toxicity.
Caption: this compound hydrolysis in an acidic environment.
Data Presentation
The following tables summarize quantitative data from literature regarding the effects of this compound and formaldehyde in in-vitro systems.
Table 1: this compound Hydrolysis and Formaldehyde Generation
| This compound Concentration | Medium/Buffer | pH | Time | Formaldehyde Concentration | Reference |
| 750 µg/mL | Urine | 6.0 | 3 h | > 28 µg/mL | [4] |
| 0.6 mg/mL | Urine | ≤ 5.7 | 2 h | ≥ 25 µg/mL | [6][7] |
| 1 mg/mL | Urine | ≤ 5.85 | 2 h | ≥ 25 µg/mL | [6][7] |
| 1000 µg/mL | Aqueous Solution | - | - | Toxic effect equal to 20 µg/mL formaldehyde | [3] |
Table 2: Cytotoxic and Cellular Effects of Formaldehyde on Various Cell Lines
| Cell Line | Formaldehyde Concentration | Exposure Time | Effect | Reference |
| HT-29 (Colon Carcinoma) | 0.1 mM | 48 & 72 h | Enhanced cell proliferation, decreased apoptosis | [8] |
| HT-29 (Colon Carcinoma) | 1.0 mM | - | Enhanced apoptosis, reduced mitosis | [8] |
| HT-29 (Colon Carcinoma) | 10.0 mM | - | Necrotic cell death | [8] |
| HUV-EC-C (Endothelial) | 0.1 mM | 48 & 72 h | Enhanced cell proliferation, decreased apoptosis | [8] |
| HUV-EC-C (Endothelial) | 1.0 mM | - | Enhanced apoptosis, reduced mitosis | [8] |
| HUV-EC-C (Endothelial) | 10.0 mM | - | Necrotic cell death | [8] |
| A549 (Lung Carcinoma) | 100-300 µM | 1 h | Induction of DNA-protein crosslinks | [9] |
| HeLa (Cervix Carcinoma) | 10 µM | 1 h | Promoted cell growth | [10] |
| HeLa (Cervix Carcinoma) | ≥62.5 µM | 1 h | Inhibited cell growth | [10] |
| BHK-21/cl.13 | 20 µg/mL | - | Dose-dependent increase in transformation rate | [3] |
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Stock Solution
This protocol describes the preparation of a sterile this compound stock solution suitable for addition to cell culture media.
Materials:
-
This compound powder (Sigma-Aldrich or equivalent)
-
Cell culture grade water or Phosphate Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (15 mL or 50 mL)
Procedure:
-
In a sterile biological safety cabinet, weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in cell culture grade water or PBS to the desired stock concentration (e.g., 100 mg/mL). Ensure complete dissolution by vortexing.
-
Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Store the sterile stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.
Protocol 2: Maintaining Acidic pH in Cell Culture Medium
This protocol provides a method for preparing and maintaining an acidic cell culture medium required for the controlled release of formaldehyde from this compound.
Materials:
-
Standard cell culture medium (e.g., DMEM, RPMI-1640) without sodium bicarbonate
-
Sterile 1 M HCl
-
Sterile 1 M NaOH
-
Sterile sodium bicarbonate solution (e.g., 7.5% w/v)
-
pH meter
-
Sterile pipettes and tubes
Procedure:
-
Prepare the desired volume of cell culture medium from powder, omitting sodium bicarbonate.
-
In a sterile environment, use a calibrated pH meter to measure the pH of the medium.
-
Adjust the pH to the desired acidic level (e.g., pH 6.0) by the dropwise addition of sterile 1 M HCl.[1] Stir gently and allow the pH to stabilize before each new addition. If the pH becomes too acidic, it can be adjusted with sterile 1 M NaOH.
-
Once the target pH is achieved, sterile-filter the medium through a 0.22 µm filter.
-
Important: The pH of the medium will be influenced by the CO2 concentration in the incubator.[2] It is crucial to pre-equilibrate the prepared acidic medium in the cell culture incubator (e.g., 37°C, 5% CO2) for several hours and re-measure the pH to ensure it has stabilized at the desired level before adding it to the cells.
-
To maintain the acidic pH during the experiment, it may be necessary to use a CO2 incubator with adjustable CO2 levels or to use a medium with a lower bicarbonate concentration.[1] The pH of the culture medium should be monitored periodically throughout the experiment.
Protocol 3: Cytotoxicity Assay using this compound (MTT Assay)
This protocol describes a typical cytotoxicity assay to determine the dose-dependent effect of this compound-released formaldehyde on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Sterile this compound stock solution (Protocol 1)
-
Acidic cell culture medium (Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound stock solution in the pre-equilibrated acidic cell culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cells and replace it with the this compound-containing acidic medium. Include appropriate controls: cells in acidic medium without this compound, and cells in standard (non-acidic) medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours, or until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Experimental workflow for a this compound cytotoxicity assay.
Signaling Pathways
Formaldehyde released from this compound can impact various cellular signaling pathways. One such pathway is the PTEN/PI3K/Akt pathway, which is crucial for cell survival and proliferation. Formaldehyde has been shown to induce apoptosis by modulating this pathway.[3]
Caption: Formaldehyde-induced apoptosis via the PTEN/PI3K/Akt pathway.
Conclusion
This compound offers a valuable tool for the controlled delivery of formaldehyde to cell cultures, enabling detailed investigations into the dose- and time-dependent effects of this important environmental and endogenous molecule. The protocols and data provided herein serve as a starting point for researchers to design and execute experiments aimed at elucidating the complex cellular responses to formaldehyde. Careful control of experimental parameters, particularly the pH of the culture medium, is paramount for achieving reproducible and meaningful results.
References
- 1. Establishment of an Extracellular Acidic pH Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formaldehyde and hexamethylenetetramine in Styles' cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Getting Your Buffers Right: How to Control the pH of Cell Culture Medium [sigmaaldrich.com]
- 5. scientificbio.com [scientificbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Generation of formaldehyde from this compound: effect of pH and concentration, and antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formaldehyde promotes and inhibits the proliferation of cultured tumour and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotoxic effects of formaldehyde in the human lung cell line A549 and in primary human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adaptation to chronic acidic extracellular pH elicits a sustained increase in lung cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methenamine as a Cross-linking Agent for Phenol-Formaldehyde Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phenol-formaldehyde (PF) resins, particularly of the novolac type, are thermosetting polymers renowned for their high thermal stability, mechanical strength, and chemical resistance.[1] Novolac resins are synthesized with a molar excess of phenol (B47542) to formaldehyde (B43269) under acidic conditions, resulting in a thermoplastic prepolymer.[1][2] To achieve their final, durable, three-dimensional network structure, a cross-linking agent is required. Methenamine (B1676377), also known as hexamethylenetetramine (HMTA or hexa), is the most commonly used curing agent for novolac resins.[2][3] Upon heating, this compound decomposes to provide the necessary methylene (B1212753) bridges for cross-linking the linear novolac chains.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound as a cross-linking agent for phenol-formaldehyde resins.
Mechanism of Cross-linking
The curing of novolac resins with this compound is a complex, multi-step process that occurs at elevated temperatures.[5] The initial reactions involve the formation of various intermediates, including substituted benzoxazines and benzylamines.[4][6] As the temperature increases, these intermediates decompose and react further to generate methylene linkages between the phenolic rings, leading to the formation of a highly cross-linked, infusible, and insoluble network.[4][5] This process is accompanied by the evolution of ammonia.[3] The initial concentration of this compound is a critical factor that influences the curing reactivity and the chemical structure of the final cured resin.[4]
Figure 1: Simplified reaction pathway for the cross-linking of novolac resin with this compound.
Quantitative Data Summary
The concentration of this compound significantly impacts the processing properties and the final characteristics of the cured phenol-formaldehyde resin. The following tables summarize key quantitative data from various studies.
Table 1: Effect of this compound (Hexa) Concentration on Resin Properties
| This compound (wt.-%) | Curing Temperature | Viscosity | Char Yield (%) | Reference |
| 0 - 15 | Decreases with increasing hexa content | Increases with increasing hexa content | Increases with increasing hexa content | [7][8] |
| 10 - 15 | - | - | Maximum char yields observed in this range | [8] |
| 5 - 15 | - | - | - | [9] |
Table 2: Curing Kinetics Data for Novolac-HMTA System
| Parameter | Value | Conditions | Reference |
| Reaction Rate Expression | dα/dt = 2.3x10^15 exp(-126/RT)(1-α)^1.66 | Dynamic temperature scans | [3] |
| Heat of Reaction | Increases with HMTA/novolac molar ratio up to 1.0, then decreases | - | [3] |
| Maximum Rate of Reaction (DSC) | 150°C | 10 parts HMTA per 100 parts novolac | [10] |
| Total Cure Area (DSC) | 22.68 cal/g | 10 parts HMTA per 100 parts novolac | [10] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-cross-linked phenol-formaldehyde resins.
Protocol 1: Preparation of a Novolac-Methenamine Molding Compound
This protocol is based on a typical formulation for a molding compound.[11]
Materials:
-
Novolac phenol-formaldehyde resin
-
This compound (Hexamethylenetetramine)
-
Wood flour (filler)
-
Zinc stearate (B1226849) (lubricant)
Procedure:
-
Ensure all materials are dry before use.
-
In a suitable mixer (e.g., a two-roll mill or a high-shear mixer), combine the components in the following proportions by weight:
-
Novolac resin: 100 parts
-
This compound: 12.5 parts
-
Wood flour: 100 parts
-
Zinc stearate: 2 parts
-
-
Mix the components thoroughly until a homogeneous blend is obtained. The mixing process may require heating to soften the resin and ensure uniform dispersion of the other components.
-
The resulting molding compound can be compression molded into test specimens for property evaluation.
Protocol 2: Non-isothermal Curing Analysis by Differential Scanning Calorimetry (DSC)
This protocol outlines a method to study the curing kinetics of a novolac-methenamine mixture.[5]
Materials:
-
Novolac resin
-
This compound
-
Mortar and pestle
-
DSC instrument with aluminum pans
Procedure:
-
Prepare the sample by mixing the novolac resin and this compound at a desired weight ratio (e.g., 15% HMTA by weight of the resin).[5]
-
Grind the mixture manually using a mortar and pestle to ensure homogeneity.
-
Accurately weigh 3.0–5.0 mg of the powdered mixture into a standard aluminum DSC pan and seal it with an aluminum lid.[5]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
To obtain thermal data, heat the sample from room temperature (e.g., 25°C) to a temperature where the curing reaction is complete (e.g., 250°C) at various constant heating rates (e.g., 5, 10, 15, and 25 °C/min).[5]
-
Record the heat flow as a function of temperature. The exothermic peak in the DSC thermogram represents the curing reaction.
-
The total heat of reaction (ΔH_total) can be determined by calculating the area under the exothermic peak. The degree of cure (α) at a specific temperature can be calculated from the partial heat of reaction.[5]
Protocol 3: Synthesis of a Novolac Resin
This protocol describes a typical laboratory-scale synthesis of a novolac resin.[5]
Materials:
-
Phenol
-
Formalin solution (37%)
-
Acid catalyst (e.g., oxalic acid)
-
Reaction vessel with a stirrer, condenser, and temperature control
-
Distilled water
-
Vacuum oven
Procedure:
-
Charge the reaction vessel with phenol and the acid catalyst. The molar ratio of phenol to formaldehyde should be greater than 1 (e.g., 1:0.8).[5]
-
Heat the mixture to 90°C with stirring.
-
Slowly add the formalin solution to the reaction vessel.
-
Maintain the reaction temperature at 90°C for a total of 3 hours.[5]
-
After the reaction is complete, wash the product with distilled water to remove unreacted monomers and catalyst.
-
Dry the resulting novolac resin in a vacuum oven.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preparation and analysis of a this compound-cured novolac resin.
Figure 2: General experimental workflow for preparing and characterizing this compound-cured novolac resins.
This compound is an effective and widely used cross-linking agent for phenol-formaldehyde novolac resins. The curing process is thermally initiated and results in a robust, three-dimensional network structure. The concentration of this compound is a key parameter that allows for the tailoring of the resin's processing characteristics and final properties. The protocols and data presented in these application notes provide a foundation for researchers and scientists working with these materials. For specific applications, optimization of the this compound concentration and curing cycle is recommended.
References
- 1. m.youtube.com [m.youtube.com]
- 2. emerald.com [emerald.com]
- 3. Cure kinetics of phenolic novolac resins - ProQuest [proquest.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. preprints.org [preprints.org]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP1122268A1 - Polymer composition for curing novolac resins - Google Patents [patents.google.com]
- 11. Curing of Two-Stage Phenolics with Hexamine-Phenol Adducts [jstage.jst.go.jp]
Application Notes: The Duff Reaction for Arene Formylation Using Methenamine
Introduction
The Duff reaction is a formylation reaction that introduces an aldehyde group (-CHO) onto an electron-rich aromatic ring using hexamethylenetetramine (HMTA), also known as methenamine (B1676377), as the formylating agent.[1][2] First described by James C. Duff, this reaction is a classic method for the synthesis of aromatic aldehydes, particularly o-hydroxybenzaldehydes from phenols.[1][3][4] The reaction typically proceeds under acidic conditions and involves an electrophilic aromatic substitution mechanism.[2][5] While traditional protocols often result in modest yields, various modifications have been developed to improve its efficiency and expand its scope.[6][7]
Mechanism of Action
The reaction mechanism involves several key steps. In an acidic medium, this compound is protonated and subsequently breaks down to generate an electrophilic iminium ion (CH₂⁺NR₂).[1][2] The electron-rich aromatic compound, typically a phenol (B47542), then attacks this iminium ion in an electrophilic aromatic substitution. This addition primarily occurs at the ortho position relative to the activating group, unless sterically hindered.[1] The resulting benzylamine (B48309) intermediate undergoes an intramolecular redox reaction, followed by acidic hydrolysis of the formed imine to yield the final aldehyde product.[1][2]
Caption: Figure 1: Simplified mechanism of the Duff Reaction.
Application Notes
Substrate Scope and Regioselectivity
The Duff reaction is most effective for highly activated aromatic compounds.[1]
-
Phenols : Phenols are the most common substrates, yielding o-hydroxybenzaldehydes. The hydroxyl group strongly directs the formylation to the ortho position. If both ortho positions are available, diformylation can occur under certain conditions.[1][8] If the ortho positions are blocked, formylation may occur at the para position.[1]
-
Other Electron-Rich Arenes : The reaction can also be applied to other activated systems such as aromatic amines, polycyclic aromatic hydrocarbons, and certain heterocycles.[3][9]
-
Limitations : The classical Duff reaction is known for often providing low to moderate yields.[6] It is generally inefficient for electron-deficient or weakly activated arenes.
Reaction Conditions and Modifications
Several variations of the Duff reaction exist, primarily differing in the acidic medium employed.
-
Classical Conditions : The original procedure utilizes glycerol (B35011) and boric acid at high temperatures (150-160°C).[4] Glacial acetic acid is also a common solvent and catalyst.[10]
-
Modified Conditions (Trifluoroacetic Acid) : A significant improvement involves using anhydrous trifluoroacetic acid (TFA) as both the solvent and catalyst.[8][9] This modification often leads to higher yields, shorter reaction times, and can successfully formylate substrates that are unreactive under classical conditions.[7][8]
-
Mechanochemical Methods : Recent advancements include the development of solvent-free, mechanochemical approaches. These sustainable methods can produce high yields in shorter times using a small amount of a mineral acid like H₂SO₄, avoiding the use of hazardous solvents like TFA.[11][12]
Experimental Protocols
Protocol 1: Classical Duff Reaction of a Phenol in Glycerol
This protocol is based on the original method described by Duff for the synthesis of o-hydroxyaldehydes.[4]
Materials:
-
Phenol (e.g., p-cresol)
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid (concentrated)
-
Water
-
Standard laboratory glassware for heating and steam distillation
Procedure:
-
Prepare a glycerol-boric acid solution by heating glycerol (e.g., 300 g) and boric acid (e.g., 70 g) until the boric acid dissolves. Cool the solution to 150°C.
-
Prepare an intimate mixture by thoroughly grinding the phenol (e.g., 50 g) and hexamethylenetetramine (50 g).
-
Add the phenol-HMTA mixture to the hot glycerol-boric acid solution with vigorous stirring, maintaining the temperature between 150-165°C for approximately 20 minutes.
-
Allow the reaction mixture to cool to around 115°C.
-
Carefully acidify the mixture by adding a dilute solution of sulfuric acid (e.g., 50 mL of concentrated H₂SO₄ in 150 mL of water).
-
The o-hydroxyaldehyde product is then isolated from the reaction mixture by steam distillation.[4]
Protocol 2: Modified Duff Reaction of a Phenol in Trifluoroacetic Acid (TFA)
This protocol describes a common modification for the mono- or diformylation of substituted phenols.[8]
Materials:
-
4-substituted phenol (e.g., 4-tert-Butylphenol)
-
Hexamethylenetetramine (HMTA)
-
Anhydrous Trifluoroacetic Acid (TFA)
-
Hydrochloric acid (4 M)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve the 4-substituted phenol (e.g., 5.14 g, 34.2 mmol) and hexamethylenetetramine (1 to 2 equivalents, depending on desired mono- or diformylation) in anhydrous TFA (e.g., 60 mL) under a nitrogen atmosphere.
-
Reflux : Heat the resulting solution to reflux. For diformylation, a longer reflux time (e.g., 24 hours) may be required.[8]
-
Work-up : After cooling, pour the reaction mixture into cold 4 M HCl (e.g., 200 mL) and stir for 10 minutes to hydrolyze the intermediate.
-
Extraction : Extract the aqueous mixture with dichloromethane (e.g., 2 x 150 mL).[8]
-
Purification : Combine the organic layers, wash with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by chromatography or recrystallization.
Caption: Figure 2: General workflow for the modified Duff Reaction.
Data Presentation: Formylation of Various Arenes
The following table summarizes representative yields for the Duff formylation of various phenol derivatives under different conditions.
| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| p-Cresol | HMTA, Glycerol, Boric Acid, 150-165°C | 2-Hydroxy-5-methylbenzaldehyde | ~18% | [4] |
| p-Ethylphenol | HMTA, Glycerol, Boric Acid, 150-165°C | 2-Hydroxy-5-ethylbenzaldehyde | 18% | [4] |
| 3,4-Dimethylphenol | HMTA, Glycerol, Boric Acid, 150-165°C | 2-Hydroxy-4,5-dimethylbenzaldehyde | Not specified | [4] |
| 4-tert-Butylphenol | HMTA (2 eq.), Anhydrous TFA, Reflux 24h | 4-tert-Butyl-2,6-diformylphenol | 62% | [8] |
| 4-Methoxyphenol | HMTA (2 eq.), Anhydrous TFA, Reflux 24h | 2,6-Diformyl-4-methoxyphenol | 73% | [8] |
| 4-Bromophenol | HMTA (2 eq.), Anhydrous TFA, Reflux 24h | 4-Bromo-2,6-diformylphenol | 59% | [8] |
| 2-Naphthol | HMTA, Acetic Acid, TMS-Cl (modified) | 2-Hydroxy-1-naphthaldehyde | Increased vs. traditional | [6] |
| Syringol | HMTA, Acetic Acid | Syringaldehyde | Not specified | [1] |
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Duff_reaction [chemeurope.com]
- 3. synarchive.com [synarchive.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Duff Reaction [drugfuture.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sommelet Reaction: A Detailed Protocol for Aldehyde Synthesis Using Methenamine
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
The Sommelet reaction is a classic organic transformation that provides a convenient method for the synthesis of aldehydes from organo-halides, particularly benzylic and allylic halides, using hexamethylenetetramine (methenamine). This reaction is of significant interest in medicinal chemistry and drug development as it offers a straightforward route to aldehyde functionalities, which are versatile intermediates for the construction of complex molecular scaffolds. This document provides a detailed protocol for performing the Sommelet reaction, a summary of quantitative data for various substrates, and visual diagrams of the experimental workflow and reaction mechanism.
Data Presentation
The yield of the Sommelet reaction is influenced by the substrate, solvent, and reaction conditions. Below is a summary of reported yields for a variety of substrates.
| Starting Material | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzyl (B1604629) chloride | Benzaldehyde | Water | 3 | Reflux | >80 | [1] |
| p-Xylyl chloride | p-Tolylaldehyde | Water | 3 | Reflux | >80 | [1] |
| 1-(Bromomethyl)phenanthrene | 1-Phenanthrenecarbaldehyde | Not specified | Not specified | Not specified | 89 | [2] |
| 2-Chloromethylthiophene | Thiophene-2-carboxaldehyde | Not specified | Not specified | Not specified | Not specified | [3] |
| 2-R-5-chloromethyl-1,3,4-thiadiazole | 2-R-5-formyl-1,3,4-thiadiazole | 50% Acetic acid | 1 | Reflux | 65-69 | |
| m-Xylylene dichloride | Isophthalaldehyde | Not specified | Not specified | Not specified | Not specified | [3] |
Note: Electron-withdrawing groups on the aromatic ring generally decrease the rate and yield of the Sommelet reaction.[2]
Experimental Protocol
This protocol provides a general procedure for the synthesis of an aromatic aldehyde from the corresponding benzyl halide using this compound. The quantities can be scaled as needed.
Materials:
-
Benzyl halide (e.g., benzyl chloride, p-xylyl chloride)
-
Hexamethylenetetramine (this compound, Urotropin)
-
Water or 50% Acetic Acid
-
Concentrated Hydrochloric Acid
-
Dichloromethane (B109758) (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate (or other suitable drying agent)
-
Nitrogen gas supply
-
Standard organic synthesis glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the benzyl halide and hexamethylenetetramine. A molar ratio of approximately 1:1.1 to 1:1.5 (benzyl halide:hexamethylenetetramine) is recommended. The reaction should be conducted under an inert atmosphere of nitrogen.
-
Solvent Addition and Reflux: To the flask, add the appropriate solvent. For many common benzyl halides, water is a suitable solvent.[1] For some heterocyclic substrates, 50% acetic acid may be more effective. Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the initial reflux period, cool the reaction mixture slightly. Cautiously add concentrated hydrochloric acid to the mixture to achieve an acidic pH (typically pH 1-2). Reheat the mixture to reflux for an additional 15-30 minutes to ensure complete hydrolysis of the intermediate Schiff base.
-
Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. If two layers are not present, add water to dissolve the inorganic salts. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 50 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude aldehyde can be purified by distillation or column chromatography on silica (B1680970) gel, depending on its physical properties.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sommelet reaction.
Reaction Mechanism
Caption: Simplified mechanism of the Sommelet reaction.
References
Quantitative Analysis of Methenamine and its Metabolites in Urine Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenamine (B1676377) is a urinary antiseptic agent that has been in clinical use for decades for the prophylaxis and treatment of urinary tract infections (UTIs). Its efficacy relies on its ability to hydrolyze in acidic urine to produce formaldehyde (B43269), a non-specific bactericidal agent. The concentration of both this compound and its active metabolite, formaldehyde, in the urine is critical to its therapeutic effect. Therefore, robust and validated analytical methods for the quantitative determination of these compounds in urine are essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy.
This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolite, formaldehyde, in human urine samples. It covers various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry.
Metabolic Pathway of this compound
This compound itself is a prodrug that is inactive in the systemic circulation.[1] Upon excretion into the acidic environment of the urine (pH ≤ 5.5), it undergoes hydrolysis to generate formaldehyde and ammonia.[1][2] Formaldehyde exerts its antimicrobial effect by denaturing bacterial proteins and nucleic acids.[1] The hippurate or mandelate (B1228975) salts of this compound are often used to help maintain the acidity of the urine.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound and formaldehyde in urine using various analytical methods.
Table 1: Quantitative Parameters for this compound Analysis in Urine
| Analytical Method | Analyte | Linearity Range | LOD | LOQ | Recovery | Precision (RSD%) | Reference |
| Ion-Pair Extraction-Spectrophotometry | This compound | 10 - 160 µg/mL | 6 µg/mL | - | ≥ 94.5% | < 2% | [4] |
| Ion-Exchange HPLC-UV | This compound | 0.25 - 50 mM | - | - | 99 - 101% (spiked placebo) | Intra-day: < 1.25%, Inter-day: < 1.85% | [5] |
| HILIC-MS/MS | This compound | 1.0 - 20.0 µg/L | 1.5 µg/kg (animal tissue) | 5.0 µg/kg (animal tissue) | 86.7 - 109.5% | Intra-day: 2.6 - 7.0%, Inter-day: 4.9 - 11.3% | [2] |
Table 2: Quantitative Parameters for Formaldehyde Analysis in Urine
| Analytical Method | Analyte | Linearity Range | LOD | LOQ | Recovery | Precision (RSD%) | Reference |
| Spectrophotometry | Formaldehyde | - | 5.0 µg/mL | - | - | - | [6] |
| Headspace GC-ECD | Formaldehyde | - | 1.08 µg/L | - | 99% | - | [7] |
| GC-MS | Formaldehyde | - | 0.5 ng/mL | - | - | - | [8] |
| Spectrophotometry (Fluoral-P) | Formaldehyde | 0.00 - 3.60 ppm | - | - | - | 1.79 - 2.12% | [3] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Urine by Ion-Exchange HPLC-UV
This protocol is based on the method described for the determination of this compound in pharmaceutical preparations, which can be adapted for urine analysis with appropriate sample preparation and validation.[5]
1. Sample Preparation:
-
Centrifuge the urine sample to remove particulate matter.
-
Dilute the urine sample with the mobile phase to bring the this compound concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: Zorbax SCX-300[5]
-
Mobile Phase: Acetonitrile and 0.1M sodium perchlorate (B79767) monohydrate (pH 5.8) in a 70:30 (v/v) ratio[5]
-
Flow Rate: 1 mL/min[5]
-
Detection: UV at 212 nm[5]
-
Injection Volume: 20 µL
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in the urine samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantitative Analysis of Formaldehyde in Urine by Headspace Gas Chromatography (GC)
This protocol is a sensitive method for the determination of formaldehyde in urine.[7]
1. Sample Preparation and Derivatization:
-
To a headspace vial, add the urine sample.
-
Add O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) solution for derivatization.
-
The derivatization reaction converts volatile formaldehyde into a more stable and detectable derivative.
2. GC Conditions:
-
Injector: Headspace sampler
-
Column: A suitable capillary column for the separation of the formaldehyde derivative.
-
Carrier Gas: Nitrogen or Helium
-
Oven Temperature Program: Optimize the temperature program for the separation of the analyte from other urine components.
-
Detector: Electron Capture Detector (ECD)
3. Calibration and Quantification:
-
Prepare calibration standards by spiking known amounts of formaldehyde into a blank urine matrix and subjecting them to the same sample preparation and derivatization procedure.
-
Generate a calibration curve by plotting the peak area of the derivative against the formaldehyde concentration.
-
Determine the concentration of formaldehyde in the unknown samples from the calibration curve.
Experimental Workflow
The following diagram illustrates a general workflow for the quantitative analysis of this compound and its metabolites in urine samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation and quantitation of this compound in urine by ion-pair extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of this compound and formaldehyde in the urine of humans after this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of formaldehyde in urine by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The study on the measurement of formaldehyde in saliva and urine by GC-MS | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting non-specific background staining in Methenamine silver stains
This technical support center provides troubleshooting guidance for non-specific background staining in Methenamine (B1676377) Silver (GMS) stains, a common challenge for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to high background staining during GMS protocols.
Question: What are the most common causes of non-specific background staining in a GMS stain?
Answer: Non-specific background staining in GMS staining can arise from several factors throughout the staining procedure. The most frequent causes include:
-
Reagent Quality and Preparation: The purity of reagents and cleanliness of glassware are paramount. Using impure water (e.g., tap water instead of distilled or deionized), contaminated glassware, or degraded reagents can lead to silver precipitation and background staining.[1][2]
-
Oxidation Issues: The oxidation step, typically using chromic acid, is critical. If the chromic acid is too old (indicated by a brownish color), it can lead to under-oxidation, resulting in increased background staining of connective tissues and glycogen.[2] Conversely, issues with the concentration can also affect results.[1]
-
Impregnation Time and Temperature: The incubation time and temperature in the this compound silver solution are critical variables. Over-incubation or excessively high temperatures can cause non-specific deposition of silver, leading to a dark background.[2]
-
Inadequate Rinsing: Insufficient rinsing between steps can carry over reagents, causing unintended reactions and silver precipitation on the tissue.
-
Suboptimal Toning and Fixing: The gold chloride toning step helps to reduce background staining, and the sodium thiosulfate (B1220275) step is essential for removing unreduced silver.[3] Incomplete removal of unreacted silver will result in background staining.
Question: My connective tissue is staining black, obscuring the fungi. How can I prevent this?
Answer: When connective tissue like reticulin (B1181520) and basement membranes stains black, it is often due to issues with the oxidation step.[2]
-
Oxidizing Agent: Chromic acid is a strong oxidizer that, when used correctly, converts background carbohydrates to forms that will not react with the silver solution. If periodic acid is used as a substitute, it is a weaker oxidizer and may not sufficiently block the staining of background carbohydrates, leading to black staining of reticulin, basement membranes, and glycogen.[2]
-
Chromic Acid Quality: Ensure your chromic acid solution is fresh and has not degraded. A change in color from orange to brown is an indicator of degradation.[2]
Question: The entire slide has a fine, dark precipitate. What could be the cause?
Answer: A generalized dark precipitate across the slide is often a sign of contamination or issues with solution stability.
-
Cleanliness: Ensure all glassware (Coplin jars, beakers, etc.) is scrupulously clean and free of any soap residue or previous staining reagents.[2]
-
Water Purity: Use only distilled or deionized water for preparing all solutions and for all rinsing steps. Minerals and other impurities in tap water can cause the silver solution to precipitate.[2]
-
Reagent Integrity: this compound can degrade over time; it should be stored in a cool, dry place. If the this compound powder changes color or texture, it should be discarded.[2] Similarly, using a lower quality silver nitrate (B79036) can contribute to problems.[1]
Question: How can I optimize the silver impregnation step to reduce background?
Answer: The silver impregnation step is a delicate balance between staining the target organisms and avoiding non-specific deposition.
-
Microscopic Monitoring: The most effective way to optimize this step is to periodically check the slides under a microscope.[4][5][6] Once the fungi appear dark brown, the slides should be removed from the silver solution.[4][6]
-
Temperature Control: Maintain a stable and accurate temperature in your water bath or incubator, typically between 58-60°C.[6][7] Uneven heating can lead to inconsistent and high background staining.[1]
-
Incubation Time: While protocols provide a time range (e.g., 15-20 minutes), the optimal time can vary.[4][7] Shorter incubation times can help reduce background.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various GMS staining protocols. Adherence to these ranges is crucial for optimal results, and adjustments may be necessary based on tissue type and thickness.
| Parameter | Recommended Range/Value | Potential Impact of Deviation on Background |
| Chromic Acid Concentration | 4% - 10% | Too low may lead to under-oxidation and background staining of connective tissue.[1][5] |
| Oxidation Time (Chromic Acid) | 10 minutes - 1 hour | Insufficient time can cause background staining; excessive time can over-oxidize the target, leading to weak or no staining.[5][7] |
| Sodium Metabisulphite/Bisulfite | 1% | Used to remove residual chromic acid.[6][7] |
| This compound Silver Incubation Temp. | 58°C - 80°C | Higher temperatures can accelerate silver deposition and increase background.[5][6] |
| This compound Silver Incubation Time | 5 - 20 minutes (with microscopic checking) | Prolonged incubation is a primary cause of non-specific background staining.[5][7] |
| Gold Chloride Toning | 0.1% - 0.2% for 30 seconds - 5 minutes | Toning replaces silver with gold, which can reduce background and enhance contrast.[3][6][9] |
| Sodium Thiosulfate (Hypo) | 2% - 5% for 2 - 5 minutes | Essential for removing unreacted silver; inadequate treatment will leave silver to deposit as background.[4][5][6] |
Experimental Protocols
Grocott's this compound Silver (GMS) Staining Protocol
This is a representative protocol synthesized from multiple sources.[4][5][6][7] Individual laboratories may need to optimize timings.
Reagent Preparation:
-
4% Chromic Acid: 4 g Chromium Trioxide in 100 ml distilled water.[4]
-
1% Sodium Metabisulphite: 1 g Sodium Metabisulphite in 100 ml distilled water.[7]
-
Working this compound-Silver Solution:
-
3% this compound: 23 ml
-
5% Silver Nitrate: 1.25 ml
-
5% Borax (Sodium Tetraborate): 3 ml
-
Distilled Water: 25 ml[7]
-
-
0.2% Gold Chloride: 1.0 g Gold Chloride in 500 ml distilled water.[4]
-
2% Sodium Thiosulfate: 2.0 g Sodium Thiosulfate in 100 ml distilled water.[4]
-
Light Green Stock Solution: Prepare as per laboratory procedure.
Staining Procedure:
-
Deparaffinize and hydrate (B1144303) tissue sections to distilled water.[6]
-
Oxidize in 4% chromic acid for 1 hour at room temperature.[4][7]
-
Wash briefly in water.[7]
-
Treat with 1% sodium metabisulphite for 1 minute to remove residual chromic acid.[4][7]
-
Wash in running tap water for 3 minutes, followed by a thorough rinse in distilled water.[4][7]
-
Place slides in pre-heated working this compound-silver solution in a 60°C water bath for 15-20 minutes, or until sections turn yellowish-brown. Check microscopically for dark brown fungi.[4][7]
-
Rinse well in several changes of distilled water.[5]
-
Tone in 0.2% gold chloride for 2 minutes.[7] This will turn the sections a light gray color.[9]
-
Rinse well in distilled water.[7]
-
Treat with 2% sodium thiosulfate for 2-5 minutes to remove unreacted silver.[6]
-
Wash in running tap water for 5 minutes.[5]
-
Counterstain with Light Green solution for 15-90 seconds.[6][7]
-
Dehydrate through graded alcohols, clear in xylene, and mount.[5]
Visualizations
Troubleshooting Workflow for GMS Background Staining
References
- 1. medicalalgorithms.com [medicalalgorithms.com]
- 2. nyhisto.com [nyhisto.com]
- 3. google.com [google.com]
- 4. Grocott's this compound Silver Staining Protocol - IHC WORLD [ihcworld.com]
- 5. Log In - CCR Wiki-Public [ccrod.cancer.gov]
- 6. cancerdiagnostics.com [cancerdiagnostics.com]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Optimizing pH conditions for effective formaldehyde release from Methenamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize pH conditions for the effective release of formaldehyde (B43269) from Methenamine (B1676377).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using this compound as a formaldehyde-releasing agent?
A1: this compound, also known as hexamethylenetetramine, is a prodrug that remains inactive until it is in an acidic environment.[1] In acidic conditions, typically at a pH below 6.0, this compound undergoes hydrolysis to release formaldehyde and ammonia (B1221849).[2] Formaldehyde is a potent, broad-spectrum antimicrobial agent that denatures bacterial proteins and nucleic acids, leading to cell death.[1][2] This pH-dependent activation localizes the antiseptic effect, minimizing systemic toxicity.[1]
Q2: What is the optimal pH for efficient formaldehyde release from this compound?
A2: The hydrolysis of this compound to formaldehyde is highly pH-dependent.[3] Optimal release occurs in acidic conditions, ideally at a pH of 5.5 or lower.[1][4] As the pH increases, the rate of formaldehyde production decreases significantly, rendering the treatment less effective.[5] At a neutral pH of 7.4, there is minimal hydrolysis.[6]
Q3: How does the rate of formaldehyde release change with pH?
A3: The rate of formaldehyde release is inversely proportional to the pH. The half-life of this compound conversion to formaldehyde increases dramatically as the pH rises. For instance, the half-life is approximately 20 hours at pH 5.0, but increases to about 400 hours at pH 6.5.[7] This underscores the critical need to maintain a sufficiently acidic environment for therapeutic efficacy.
Q4: What are the common challenges in maintaining an optimal acidic pH for this compound activation in vivo?
A4: Maintaining a consistently acidic urinary pH can be challenging due to several factors:
-
Dietary Influence: Diets rich in certain vegetables and minerals can lead to more alkaline urine.[5]
-
Individual Metabolism: Patient-specific metabolic rates can influence urine composition and pH.[8]
-
Urea-Splitting Bacteria: Infections with urease-producing bacteria, such as Proteus mirabilis, can increase urine pH, thereby inhibiting formaldehyde release.[2][5]
Q5: Are there methods to enhance the acidification of the environment to promote formaldehyde release?
A5: Yes, co-administration of urinary acidifying agents is a common strategy. Ascorbic acid (Vitamin C) is widely used for this purpose.[1][5] However, its effectiveness in consistently lowering urine pH has been debated in some clinical settings.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable formaldehyde release | The pH of the medium is too high (≥ 6.0). | Verify the pH of your experimental system. Adjust the pH to the optimal range (ideally ≤ 5.5) using appropriate buffers or acidifying agents. |
| Inaccurate quantification method. | Ensure your formaldehyde quantification assay (e.g., Nash or Chromotropic Acid method) is properly calibrated with a standard curve.[8] | |
| Inconsistent formaldehyde release between experiments | Fluctuations in pH. | Implement strict pH monitoring and control throughout the experiment. Use a calibrated pH meter and maintain a consistent buffering system. |
| Variations in this compound concentration. | Precisely control the initial concentration of this compound in all experimental setups. | |
| Reduced antibacterial efficacy despite this compound administration | The pH of the environment is not sufficiently acidic to allow for therapeutic concentrations of formaldehyde to be generated.[4] | Measure the pH of the system. If it is above 6.0, consider the use of acidifying agents.[1] |
| The presence of urea-splitting organisms is raising the local pH.[2] | Test for the presence of urease-producing bacteria. If present, alternative or combination therapies may be necessary. |
Data Summary
Table 1: pH-Dependent Hydrolysis of this compound
This table summarizes the relationship between pH and the rate of this compound conversion to formaldehyde.
| pH | Half-life of this compound | Relative Rate of Formaldehyde Release |
| 5.0 | ~20 hours[7][8] | High |
| 5.7 | - | Effective bacteriostatic levels achievable[10] |
| 5.8 | - | Effective bacteriostatic levels achievable[10] |
| 6.0 | - | Moderate |
| 6.5 | ~400 hours[7] | Low |
| >6.5 | - | Very Low / Negligible |
Data synthesized from multiple sources indicating the trend of pH-dependent hydrolysis.[7][8][10]
Experimental Protocols
Protocol 1: Quantification of Formaldehyde Release using the Nash (Acetylacetone) Method
This colorimetric method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone (B45752) and ammonia to form a yellow, fluorescent compound, 3,5-diacetyl-1,4-dihydrolutidine, which is quantified spectrophotometrically.[8]
Reagents:
-
Nash Reagent: Dissolve 150 g of ammonium (B1175870) acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in distilled water and make up to 1 L.[8]
-
Formaldehyde Standard Solutions: Prepare a series of standard solutions of known formaldehyde concentrations.
-
Trichloroacetic Acid (TCA) solution (optional for deproteinization).
Procedure:
-
Sample Preparation: Prepare the sample containing this compound in a buffered solution at the desired pH. If necessary, deproteinize the sample by adding an equal volume of TCA solution, vortexing, and centrifuging.[8]
-
Reaction: To a test tube, add 2 mL of the prepared sample (or standard) and 2 mL of the Nash reagent.[8]
-
Incubation: Mix the contents and incubate in a water bath at 60°C for 10-15 minutes, or at 37°C for 60 minutes.[8]
-
Measurement: Allow the solution to cool to room temperature. Measure the absorbance of the yellow solution at a wavelength of 412 nm using a spectrophotometer.[8]
-
Quantification: Determine the formaldehyde concentration in the sample by comparing its absorbance to the standard curve.[8]
Protocol 2: Quantification of Formaldehyde Release using the Chromotropic Acid Method
This method involves the reaction of formaldehyde with chromotropic acid in the presence of concentrated sulfuric acid to produce a purple-colored compound.[8]
Reagents:
-
Chromotropic Acid Reagent: A 1% (w/v) solution of chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium (B8443419) salt) in water.[8]
-
Concentrated Sulfuric Acid (H₂SO₄).
-
Formaldehyde Standard Solutions: Prepare as described for the Nash method.
Procedure:
-
Sample Preparation: Prepare the sample as described in the Nash method.
-
Reaction Setup: In a heat-resistant test tube, add 1 mL of the prepared sample (or standard).
-
Reagent Addition: Carefully add 0.2 mL of the chromotropic acid reagent and mix. Then, slowly and cautiously, add 2 mL of concentrated sulfuric acid.[8]
-
Incubation: Heat the mixture in a boiling water bath for 15-30 minutes.[8]
-
Measurement: Allow the solution to cool to room temperature. Measure the absorbance of the purple solution at a wavelength of 580 nm.[8]
-
Quantification: Determine the formaldehyde concentration from the standard curve.[8]
Visualizations
Caption: Experimental workflow for determining the optimal pH for formaldehyde release.
Caption: Chemical hydrolysis of this compound into formaldehyde and ammonia in an acidic environment.
Caption: Potential signaling pathways influenced by formaldehyde-induced oxidative stress.[11]
References
- 1. What is the mechanism of this compound Hippurate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Kinetics of hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Effect of urine pH and ascorbic acid on the rate of conversion of this compound to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Formaldehyde generation from this compound salts in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of Formaldehyde from this compound: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
How to prevent precipitation in Methenamine silver staining solutions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent precipitation in Methenamine (B1676377) silver staining solutions, ensuring reliable and accurate experimental results.
Troubleshooting Guide: Preventing Precipitation
Precipitation in this compound silver staining solutions is a common issue that can obscure microscopic details and lead to uninterpretable results. This guide provides a systematic approach to identifying and resolving the root causes of precipitation.
Visual Troubleshooting Flowchart
The following diagram illustrates a step-by-step process for troubleshooting precipitation in your this compound silver staining protocol.
Caption: Troubleshooting workflow for this compound silver stain precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of precipitate in this compound silver staining?
A1: The most frequent causes of precipitation are related to contamination and procedural errors. These include:
-
Improperly cleaned glassware : Residual soap or previous staining reagents can act as nucleation sites for silver precipitation.[1]
-
Use of tap water : The salts present in tap water can cause the silver solution to precipitate prematurely.[2] Always use distilled or deionized water for all solutions and rinsing steps.[1]
-
Deteriorated reagents : this compound can break down into ammonia (B1221849) and formaldehyde (B43269) over time, leading to premature reduction of silver ions.[1]
-
Incorrect reagent mixing : The order in which reagents are mixed is crucial. For instance, the water must be stirring before adding the fixer to avoid cloudiness.[3]
-
Temperature fluctuations : Uneven heating or overheating of the silver solution can cause it to become unstable and precipitate.[4][5]
Q2: How can I ensure my glassware is sufficiently clean for the staining procedure?
A2: All glassware used for the silver staining step should be meticulously cleaned. The recommended procedure is to use an acid wash, such as a potassium dichromate-sulfuric acid mixture, followed by a thorough rinse with distilled or deionized water.[3][5]
Q3: What is the optimal temperature for the silver incubation step, and how should it be maintained?
A3: The silver incubation step is typically performed in a stable water bath at 50°C to 60°C.[3][6][7] Using a water bath ensures a constant and even temperature, which is critical for preventing precipitation.[4] If using a microwave, it is important to avoid overheating the solution and to ensure even temperature distribution by mixing the solution after heating.[7]
Q4: Can the counterstaining step contribute to precipitation?
A4: Yes, the timing of the hematoxylin (B73222) counterstain has been identified as a cause of granular precipitate.[8] If you are experiencing precipitation after the counterstaining step, consider reducing the incubation time with hematoxylin to no more than 60 seconds or using an alternative counterstain such as Neutral Red for 70 seconds.[8]
Q5: Are there any best practices for reagent preparation and storage to minimize precipitation?
A5: Proper reagent handling is essential. Here are some key recommendations:
-
Store this compound powder in a cool, dry place.[4]
-
Store this compound solutions in a dark bottle in the refrigerator to prevent breakdown.[1][4]
-
Allow all refrigerated reagents to reach room temperature before use.[4]
-
Use high-quality, analytical grade reagents, especially for silver nitrate.[4]
-
Prepare the working this compound silver solution just before use.[6]
Experimental Protocols: Key Solution Preparations
Adherence to precise solution preparation protocols is critical for preventing precipitation.
| Solution | Component | Quantity | Notes |
| Stock this compound Silver | 3% this compound (Hexamethylenetetramine) | 100 mL | Shake until the initial precipitate redissolves.[6] |
| 5% Silver Nitrate | 5 mL | ||
| Working this compound Silver | Stock this compound Silver | 25 mL | Prepare just before use and preheat to the recommended temperature.[6] |
| Distilled Water | 25 mL | ||
| 5% Borax (B76245) (Sodium Borate) Solution | 2 mL | The addition of borax helps to raise the pH, which is optimal for the staining reaction.[1] | |
| 5% Chromic Acid | Chromium Trioxide | 5 g | Use with caution as it is a strong oxidizer. |
| Distilled Water | 100 mL | ||
| 0.1% Gold Chloride | Gold Chloride | 0.1 g | Toning is a variable step; adjust time according to desired background color.[6] |
| Distilled Water | 100 mL | ||
| 2% Sodium Thiosulfate (Hypo) | Sodium Thiosulfate | 2 g | This step fixes the silver, preventing further reaction.[6] |
| Distilled Water | 100 mL |
Disclaimer: These protocols are provided as a general guide. Always refer to the specific instructions provided with your reagents and adapt them to your laboratory's established procedures.
References
- 1. nyhisto.com [nyhisto.com]
- 2. youtube.com [youtube.com]
- 3. dlmp.uw.edu [dlmp.uw.edu]
- 4. medicalalgorithms.com [medicalalgorithms.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. stainsfile.com [stainsfile.com]
- 7. Grocott's this compound Silver Staining Protocol - IHC WORLD [ihcworld.com]
- 8. academic.oup.com [academic.oup.com]
Improving the shelf-life and stability of Methenamine stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the shelf-life and stability of Methenamine (B1676377) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound stock solutions?
A1: The primary cause of instability is the hydrolysis of this compound into formaldehyde (B43269) and ammonia (B1221849).[1][2] This reaction is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of this compound solutions?
A2: this compound is most stable in neutral to slightly alkaline conditions (pH > 7).[2] In acidic environments (pH < 6.0), the rate of hydrolysis to formaldehyde and ammonia significantly increases.[2][3] This hydrolysis is the basis of its therapeutic action but is undesirable for stock solution stability.[3]
Q3: What are the ideal storage conditions for this compound stock solutions?
A3: To maximize shelf-life, this compound stock solutions should be stored in tightly sealed containers at refrigerated temperatures (2-8°C).[2][4] They should also be protected from direct light.[4][5]
Q4: What are the visible signs of this compound degradation in a stock solution?
A4: While this compound and its primary degradation products (formaldehyde and ammonia) are colorless in solution, precipitation may indicate degradation or interaction with other components. For powdered this compound and its solutions, any change in color or texture can be a sign of breakdown, and the product should be discarded.[6] In specific applications, such as the Gomori this compound Silver stain, silvering of the storage container indicates deterioration of the stock solution.[7][8]
Q5: What substances are incompatible with this compound solutions?
A5: this compound solutions are incompatible with strong oxidizing agents, strong acids, and alkalis.[5][9] Contact with these substances can accelerate degradation.
Q6: How long can I expect my this compound stock solution to be stable?
A6: The stability is highly dependent on the pH and storage temperature. At a pH of 5.0, the half-life for conversion to formaldehyde is approximately 20 hours, whereas at a pH of 6.5, it increases to about 400 hours.[10][11] When stored under ideal conditions (refrigerated, neutral to slightly alkaline pH, and protected from light), the stability can be significantly extended.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Decreased efficacy of the stock solution. | Degradation of this compound to formaldehyde and ammonia due to acidic pH.[3] | Ensure the pH of the stock solution is neutral or slightly alkaline (pH > 7).[2] Prepare fresh solutions if degradation is suspected. |
| Elevated storage temperature.[2] | Store the stock solution at refrigerated temperatures (2-8°C).[2] Avoid leaving the solution at room temperature for extended periods. | |
| Precipitate formation in the solution. | Interaction with incompatible substances. | Review all components added to the solution for incompatibilities with this compound (e.g., strong acids, oxidizers).[5][9] |
| Contamination. | Use high-purity water and clean glassware for solution preparation.[12] | |
| Inconsistent experimental results. | Inconsistent concentration of the stock solution due to degradation. | Prepare fresh stock solutions more frequently. Perform regular quality control checks using a stability-indicating method like HPLC.[13][14] |
| Fluctuations in the pH of the experimental environment. | Buffer the experimental system to maintain a consistent pH, especially if it is in the acidic range where this compound is reactive. |
Quantitative Data on this compound Stability
Table 1: Effect of pH on the Half-Life of this compound Hydrolysis
| pH | Half-Life (Hours) | Temperature (°C) |
| 2.0 | 1.6 | 37.5 |
| 5.0 | 20 | 37 |
| 5.8 | 13.8 | 37.5 |
| 6.5 | ~400 | 37 |
Data compiled from multiple sources.[10][11][15]
Table 2: Recommended Storage Conditions and Expected Stability
| Storage Condition | pH | Expected Stability |
| Refrigerated (2-8°C) | > 7.0 | High |
| Room Temperature (~25°C) | > 7.0 | Moderate |
| Refrigerated (2-8°C) | 6.0 - 7.0 | Moderate |
| Room Temperature (~25°C) | 6.0 - 7.0 | Low |
| Any Temperature | < 6.0 | Very Low |
Based on stability principles outlined in the literature.[2]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (1 M)
-
Materials:
-
This compound powder (high purity)
-
High-purity water (e.g., deionized, distilled)
-
0.1 M NaOH or 0.1 M HCl for pH adjustment
-
Calibrated pH meter
-
Sterile, amber glass storage bottle
-
-
Procedure:
-
Weigh out 140.19 g of this compound powder.
-
Add the powder to a beaker containing approximately 800 mL of high-purity water.
-
Stir the solution with a magnetic stirrer until the this compound is completely dissolved.
-
Measure the pH of the solution. If necessary, adjust the pH to be between 7.2 and 7.5 using 0.1 M NaOH or 0.1 M HCl.
-
Transfer the solution to a 1 L volumetric flask and add high-purity water to the mark.
-
Mix the solution thoroughly.
-
Filter the solution through a 0.22 µm sterile filter into the amber glass storage bottle.
-
Label the bottle with the solution name, concentration, preparation date, and initials.
-
Store the bottle at 2-8°C.
-
Protocol 2: Stability Testing of this compound Stock Solution using HPLC
This protocol outlines a general approach. The specific column, mobile phase, and detection wavelength may need to be optimized for your system.
-
Materials:
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., Zorbax SCX-300)
-
This compound reference standard
-
Formaldehyde reference standard
-
Mobile phase (e.g., acetonitrile (B52724) and sodium perchlorate (B79767) buffer)
-
This compound stock solution to be tested
-
-
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of this compound and formaldehyde of known concentrations.
-
Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of the stored this compound stock solution. Dilute the aliquot to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples from each time point.
-
-
Data Analysis:
-
Quantify the concentration of this compound and formaldehyde in each sample by comparing the peak areas to the calibration curves.
-
Plot the concentration of this compound versus time to determine the degradation rate and shelf-life of the stock solution under the tested storage conditions.
-
-
Visualizations
Caption: pH-dependent hydrolysis of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. azerscientific.com [azerscientific.com]
- 6. nyhisto.com [nyhisto.com]
- 7. stainsfile.com [stainsfile.com]
- 8. stainsfile.com [stainsfile.com]
- 9. avantik-us.com [avantik-us.com]
- 10. Effect of urine pH and ascorbic acid on the rate of conversion of this compound to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of urine pH and ascorbic acid on the rate of conversion of this compound to formaldehyde. | Sigma-Aldrich [sigmaaldrich.com]
- 12. medicalalgorithms.com [medicalalgorithms.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Kinetics of hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and avoiding artifacts in Methenamine-based histological staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methenamine-based histological staining techniques, such as the Grocott-Gomori This compound (B1676377) Silver (GMS) and Jones' Basement Membrane stains.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound Silver staining?
A1: this compound silver staining is a histochemical technique used to visualize specific tissue structures, most notably fungi and basement membranes. The principle involves a two-step process: oxidation and silver impregnation. First, an oxidizing agent, such as chromic acid or periodic acid, is used to oxidize carbohydrates (like those in fungal cell walls or basement membranes) to form aldehydes.[1][2][3] Subsequently, the tissue is treated with a this compound silver solution. The newly formed aldehydes reduce the silver ions in the solution to visible, black metallic silver, depositing it at the site of the target structures.[1][4]
Q2: What are the most common applications of this compound Silver stains?
A2: The most common applications include:
-
Grocott-Gomori this compound Silver (GMS) Stain: Widely used for the detection of fungal organisms in tissue sections.[1][5] It is particularly useful for identifying yeast-like fungi such as Pneumocystis jirovecii.[1]
-
Jones' this compound Silver Stain: Primarily used to stain basement membranes, making it valuable in the diagnosis of renal diseases by highlighting abnormalities in the glomerular basement membrane.[6] It is also used to demonstrate reticular fibers.
Q3: Why is it crucial to use acid-cleaned glassware and non-metallic forceps?
A3: It is critical to use acid-cleaned glassware and non-metallic (plastic or paraffin-coated) forceps to prevent the premature precipitation of silver salts.[7][8] Metal ions can react with the silver solution, causing it to precipitate and leading to non-specific staining or the formation of artifacts on the tissue section.[7][8]
Q4: What is the purpose of the toning step with gold chloride?
A4: The toning step with gold chloride enhances the staining intensity of the target structures (e.g., fungi, basement membranes) and reduces background staining.[9][10] This results in a clearer, more contrasted image, with the target structures appearing black against a differently colored background.[9]
Q5: What happens if the sodium thiosulfate (B1220275) step is omitted?
A5: The sodium thiosulfate step is crucial for removing unreduced silver ions from the tissue section.[9][11] If this step is omitted, these residual silver ions can be slowly reduced over time, especially upon exposure to light, leading to the formation of a granular black precipitate and non-specific blackening of the tissue.[11][12]
Troubleshooting Guides
Problem 1: Weak or No Staining of Target Structures
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inadequate Oxidation | Ensure the oxidizing agent (e.g., chromic acid) is fresh and used at the correct concentration and for the appropriate duration. Over-oxidation can also lead to weak staining.[12] For some fungal species with fewer hydroxy groups, periodic acid may be a more effective oxidizing agent.[13] |
| Depleted or Improperly Prepared Silver Solution | Prepare the this compound silver solution fresh before each use.[14] Ensure the this compound powder is stored in a cool, dry place to prevent decomposition.[15] |
| Incorrect Incubation Temperature | The incubation in the silver solution is temperature-dependent. Ensure the water bath is maintained at the recommended temperature (typically 45°C-60°C).[7][8] |
| Insufficient Incubation Time | Monitor the staining progress microscopically. If the target structures are not sufficiently stained, increase the incubation time in the warm silver solution.[8] |
| Omission of Borate (B1201080) Buffer | The borate buffer raises the pH of the silver solution to the necessary alkaline level for the reaction to occur. Ensure it is added to the working silver solution.[15] |
Problem 2: Excessive Background Staining
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inadequate Rinsing | Thoroughly rinse the slides with distilled water between each step to prevent reagent carryover.[16] |
| Contaminated Reagents or Glassware | Use acid-cleaned glassware and high-purity water to prepare all solutions.[15][17] Contaminants can lead to non-specific silver deposition. |
| Over-impregnation in Silver Solution | Reduce the incubation time in the this compound silver solution. Check the slides microscopically during incubation to avoid overstaining. |
| Counterstain Too Dark | Decrease the incubation time in the counterstain solution (e.g., Light Green).[18] |
| Use of Charged or Adhesive Slides | In some cases, charged or adhesive slides can cause staining artifacts with silver stains.[14] Consider using untreated slides. |
Problem 3: Presence of Precipitate or Artifacts on the Slide
Possible Causes and Solutions
| Cause | Recommended Solution |
| Precipitation in the Silver Solution | This can be caused by checking the slides too frequently, cooling the slides too much, or using metal forceps.[18] Maintain a constant temperature and use plastic forceps.[7][8] Prepare the silver solution fresh and filter it before use.[19] |
| Granular Black Precipitate After Staining | This is often due to the omission of the sodium thiosulfate step, which fails to remove unreacted silver ions.[11] |
| "Dust-like" Silver Precipitation | This may be caused by increased temperature or prolonged exposure to the this compound silver solution.[14] Experiment to find the optimal time and temperature. Rinsing the slide before placing it back in the coplin jar after microscopic checks can also help.[14] |
| Contaminants in Staining Solutions | Fungal contaminants in the counterstain solution can lead to a misdiagnosis. Filter the counterstain or add thymol (B1683141) to prevent microbial growth.[20] |
| Pre-fixation and Fixation Artifacts | Artifacts can be introduced before fixation (e.g., crush artifacts) or due to improper fixation.[21][22] Ensure proper specimen handling and use of appropriate fixatives. |
Experimental Protocols
Grocott's this compound Silver (GMS) Staining Protocol (Conventional Method)
-
Deparaffinization and Hydration: Deparaffinize sections in xylene and hydrate (B1144303) through graded alcohols to distilled water.[23][24]
-
Oxidation: Oxidize in 5% Chromic Acid solution for 1 hour at room temperature or 10-15 minutes at 60°C.[2][23]
-
Washing: Wash in running tap water for a few seconds.[23]
-
Neutralization: Place in 1% Sodium Metabisulfite for 1 minute to remove residual chromic acid.[2][23]
-
Washing: Wash in running tap water for 3 minutes, then rinse thoroughly in distilled water.[2]
-
Silver Impregnation: Place slides in pre-heated working this compound silver solution in a water bath at 60°C for 15-20 minutes, or until sections turn yellowish-brown.[2][23] Periodically check a control slide microscopically.
-
Washing: Rinse well in distilled water.[8]
-
Toning: Tone in 0.1% Gold Chloride solution for 2-5 minutes until sections turn gray.[8][25]
-
Washing: Rinse well in distilled water.[8]
-
Fixation: Place in 2% Sodium Thiosulfate solution for 2-5 minutes to remove unreduced silver.[8][25]
-
Washing: Wash in running tap water for 5 minutes.[8]
-
Counterstaining: Counterstain with 0.02% Light Green solution for 15-30 seconds.[8]
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a compatible mounting medium.[8]
Visualizations
References
- 1. Grocott's this compound silver stain - Wikipedia [en.wikipedia.org]
- 2. Grocott's this compound Silver Staining Protocol - IHC WORLD [ihcworld.com]
- 3. nyhisto.com [nyhisto.com]
- 4. stainsfile.com [stainsfile.com]
- 5. researchgate.net [researchgate.net]
- 6. Silver staining - Wikipedia [en.wikipedia.org]
- 7. newcomersupply.com [newcomersupply.com]
- 8. newcomersupply.com [newcomersupply.com]
- 9. Grocott's stain Clinisciences [clinisciences.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. brainly.com [brainly.com]
- 12. Grocott this compound Silver - Histotechnology Group DST Project [dstgroupproject.weebly.com]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. medicalalgorithms.com [medicalalgorithms.com]
- 16. benchchem.com [benchchem.com]
- 17. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Jone's this compound Silver - Histotechnology Group DST Project [dstgroupproject.weebly.com]
- 19. research.chop.edu [research.chop.edu]
- 20. Misdiagnosis caused by fungal contaminant in a histological stain solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jcmimagescasereports.org [jcmimagescasereports.org]
- 22. scispace.com [scispace.com]
- 23. pathnsitu.com [pathnsitu.com]
- 24. newcomersupply.com [newcomersupply.com]
- 25. stainsfile.com [stainsfile.com]
Technical Support Center: Modifications to Grocott's Methenamine Silver (GMS) Stain
Welcome to the technical support center for Grocott's Methenamine (B1676377) Silver (GMS) staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding modifications of the GMS stain for specific fungal species.
Troubleshooting Guides
This section addresses common problems encountered during the GMS staining procedure and offers potential solutions.
Issue 1: Weak or No Staining of Fungal Elements
Q: My fungal elements are not staining or are appearing very faint. What could be the cause?
A: Weak or absent staining can result from several factors throughout the staining protocol. Here are some common causes and troubleshooting steps:
-
Oxidation Issues: The initial oxidation step is critical for generating aldehyde groups on the fungal cell wall polysaccharides, which are necessary for silver deposition.[1][2][3][4]
-
Solution: Ensure your oxidizing agent (typically chromic acid) is fresh and has not been overly reused.[1][5] A color change from orange to brown can indicate reduced efficacy.[1] For certain fungi like Mucor spp., which may stain weakly with chromic acid, consider a modified protocol using periodic acid as the oxidizing agent.[6][7]
-
-
Silver Solution Problems: The this compound silver solution must be properly prepared and at the correct temperature.
-
Solution: Use high-quality silver nitrate (B79036) and ensure the this compound has not deteriorated.[5] Prepare the working silver solution just before use. The incubation temperature is crucial; ensure your water bath is maintained between 45°C and 60°C.[8] Staining at room temperature will necessitate a longer incubation time.[8]
-
-
Inadequate Incubation Time: The time required for silver impregnation can vary depending on the fungal species and the thickness of the tissue section.
Issue 2: Excessive Background Staining
Q: There is a high level of non-specific background staining on my slide, making it difficult to identify the fungi. How can I reduce this?
A: High background staining can obscure the fungal elements and lead to misinterpretation. Here are some strategies to minimize it:
-
Proper Oxidation: Over-oxidation can be a cause, but more commonly, under-oxidation with a weak oxidizing agent fails to adequately suppress the staining of background elements like collagen.[1]
-
Cleanliness: Contaminants can lead to silver precipitation.
-
Incomplete Rinsing: Inadequate rinsing can leave residual chemicals that interfere with the staining.
-
Solution: Ensure thorough rinsing after each step, particularly after the sodium bisulfite and silver nitrate stages.
-
Issue 3: Staining Artifacts and Precipitates
Q: I am observing black precipitates on my tissue sections that are not related to the fungi. What is causing this and how can I prevent it?
A: Precipitates are a common artifact in silver staining. Here’s how to address them:
-
Deteriorated Reagents: Old or improperly stored reagents are a frequent cause of precipitates.
-
Overheating: Overheating the this compound silver solution can cause it to break down and precipitate.
-
Solution: Carefully monitor the temperature of the water bath and avoid exceeding 60°C.[8]
-
-
Forgetting the Sodium Thiosulfate (B1220275) Step: This step is crucial for removing unreduced silver.
-
Solution: Ensure that the slides are treated with sodium thiosulfate (hypo) after toning with gold chloride. Skipping this step can lead to the gradual appearance of black precipitates over time as unreduced silver is exposed to light.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about GMS modifications for specific fungi.
Q1: Is the standard GMS stain suitable for all fungal species?
A: While the GMS stain is a broad-spectrum fungal stain, some species may require modifications for optimal visualization. For example, Mucor spp. can stain faintly with the standard GMS protocol.[6][7] A modification using periodic acid instead of chromic acid for oxidation has been shown to enhance the detection of Mucor.[6][7] For encapsulated fungi like Cryptococcus neoformans, GMS is highly sensitive for the fungal cell wall, but the capsule itself is best visualized with other stains like mucicarmine.[9]
Q2: How can I specifically improve the staining of Aspergillus hyphae in tissue?
A: For Aspergillus, the standard GMS protocol is generally effective. To ensure clear visualization of the hyphae, pay close attention to the incubation time in the hot silver solution. The hyphae should appear dark brown to black.[8] A microwave modification can be used to shorten the incubation time, but requires careful monitoring to prevent over-staining.[8]
Q3: What is the best method for staining Pneumocystis jirovecii?
A: GMS is the gold standard for identifying Pneumocystis jirovecii cysts in tissue and bronchoalveolar lavage fluid.[3] The cysts are typically 4-7 µm and have characteristic oval, crescent, or collapsed shapes.[6] It's important to note that Pneumocystis may require a longer incubation time in the silver solution compared to other fungi.
Q4: Can I use a different counterstain instead of Light Green?
A: Yes, while Light Green is the most common counterstain, others can be used depending on the desired contrast. Hematoxylin and Eosin (H&E) can be used as a counterstain to provide more detailed morphological information of the surrounding tissue.[1] Other options include Safranin-O, which has been shown to provide reliable staining for Candida albicans, Aspergillus flavus, and Rhizopus oryzae.[10]
Q5: How does the periodic acid-ammoniacal silver (PAAS) protocol differ from the standard GMS?
A: The PAAS protocol is a modification that replaces the chromic acid oxidation step with periodic acid and uses an ammoniacal silver solution. This method has been reported to produce fewer non-specific silver granules in the background, offering a cleaner final stain.
Quantitative Data Summary
The following tables summarize key quantitative parameters for GMS staining and its modifications.
Table 1: Recommended Incubation Times and Temperatures for GMS Staining
| Fungal Species | Incubation Temperature | Incubation Time | Notes |
| General Fungi | 45°C - 60°C | 12 - 18 minutes | Check control slide periodically.[8] |
| Aspergillus spp. | 45°C - 60°C | 12 - 18 minutes | Microwave modification: 5 minutes at 45°C.[8] |
| Candida albicans | 45°C - 60°C | 12 - 18 minutes | Room temperature incubation requires longer time.[11] |
| Pneumocystis jirovecii | 45°C - 60°C | May require longer than 18 minutes | Monitor staining progress closely. |
| Mucor spp. (Periodic Acid Modification) | 60°C | 40 - 60 minutes | Pre-heating of the silver solution is recommended.[12] |
Table 2: Sensitivity of GMS for Specific Fungi
| Fungal Species | GMS Sensitivity | Comparison | Source |
| Cryptococcus (pulmonary) | 100% | Significantly higher than PAS (94.7%) and Alcian Blue (81.6%).[13] | Wang S. et al., 2022 |
| Pneumocystis jirovecii | High | Considered the gold standard. | [3] |
Experimental Protocols
Protocol 1: Standard Grocott's this compound Silver (GMS) Stain
This protocol is for the general staining of fungi in paraffin-embedded tissue sections.
-
Deparaffinization and Hydration:
-
Xylene: 2 changes, 3 minutes each.
-
100% Ethanol: 2 changes, 10 dips each.
-
95% Ethanol: 2 changes, 10 dips each.
-
Wash well in distilled water.
-
-
Oxidation:
-
5% Chromic Acid: 1 hour.
-
-
Rinsing:
-
Wash in running tap water for 5 minutes.
-
Rinse in distilled water.
-
-
Bleaching:
-
1% Sodium Bisulfite: 1 minute.
-
-
Rinsing:
-
Wash in running tap water for 5 minutes.
-
Rinse well in distilled water.
-
-
Silver Impregnation:
-
Preheat working this compound Silver solution to 45°-60°C.
-
Incubate slides for 12-18 minutes, or until sections appear "paper-bag brown".
-
-
Rinsing:
-
Rinse in three to four changes of distilled water.
-
-
Toning:
-
0.1% Gold Chloride: 10-30 seconds, until sections turn gray.
-
-
Rinsing:
-
Rinse well in distilled water.
-
-
Fixing:
-
2% Sodium Thiosulfate: 2 minutes.
-
-
Rinsing:
-
Wash in running tap water for 5 minutes.
-
Rinse in distilled water.
-
-
Counterstaining:
-
0.2% Light Green SF Yellowish: 2 minutes.
-
-
Dehydration and Mounting:
-
95% Ethanol: 2 changes.
-
100% Ethanol: 2 changes.
-
Xylene: 3 changes.
-
Coverslip with a compatible mounting medium.
-
Protocol 2: Periodic Acid Modification for Mucor spp.
This protocol is adapted for fungi that stain weakly with the standard GMS method.
-
Deparaffinization and Hydration: As in Protocol 1.
-
Oxidation:
-
1% Periodic Acid: 15 minutes.
-
-
Rinsing:
-
Wash with distilled water for 5 minutes.
-
-
Silver Impregnation:
-
Preheat working this compound Silver solution to 60°C.
-
Incubate slides for approximately 20 minutes, checking periodically.
-
-
Toning, Fixing, Counterstaining, and Mounting: As in Protocol 1.
Visualizations
Caption: Standard Grocott's this compound Silver (GMS) Staining Workflow.
References
- 1. nyhisto.com [nyhisto.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Grocott's this compound silver stain - Wikipedia [en.wikipedia.org]
- 4. radiopaedia.org [radiopaedia.org]
- 5. medicalalgorithms.com [medicalalgorithms.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. newcomersupply.com [newcomersupply.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Alternate Special Stains for the Detection of Mycotic Organisms in Oral Cyto-Smears—A Histomorphometric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newcomersupply.com [newcomersupply.com]
- 12. researchgate.net [researchgate.net]
- 13. Grocott this compound Silver Staining Is the Optimal Approach to Histological Diagnosis of Pulmonary Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting incubation times and temperatures for optimal Methenamine staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methenamine (B1676377) staining techniques.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound staining procedures.
Issue: Weak or No Staining of Target Structures (Fungi, Basement Membranes)
-
Possible Cause 1: Inadequate Oxidation.
-
Solution: Ensure the oxidizing agent (e.g., chromic acid, periodic acid) is fresh and used at the correct concentration and for the recommended duration. Older or improperly stored oxidizing agents can lose effectiveness. For example, chromic acid solutions that have turned brownish may indicate breakdown and result in under-oxidation.[1]
-
-
Possible Cause 2: Incorrect Incubation Time or Temperature.
-
Solution: Verify that the incubation in the this compound-silver solution is performed within the optimal time and temperature range for your specific application. Under-incubation will lead to faint staining. It is recommended to periodically check a control slide microscopically during incubation until the desired staining intensity is achieved.[2][3][4][5]
-
-
Possible Cause 3: Deteriorated Reagents.
-
Solution: this compound and silver nitrate (B79036) solutions can degrade over time.[6] Store stock solutions in a cool, dark place, and prepare working solutions fresh.[7] If the this compound powder changes color or texture, it should be discarded.[1]
-
-
Possible Cause 4: Incorrect pH of the Silver Solution.
-
Solution: The addition of borax (B76245) (sodium borate) is crucial for raising the pH of the this compound-silver solution to an alkaline range, which is optimal for the reaction. Forgetting to add borax can result in a failure of the target structures to stain.[1]
-
Issue: Excessive Background Staining
-
Possible Cause 1: Over-incubation or High Temperature.
-
Solution: Reduce the incubation time in the this compound-silver solution or lower the incubation temperature. Prolonged incubation or excessive heat can lead to non-specific silver deposition on background tissues.[7]
-
-
Possible Cause 2: Over-oxidation.
-
Solution: Excessive oxidation can expose more reactive sites in the background connective tissues, leading to non-specific staining. Adhere to the recommended oxidation times.
-
-
Possible Cause 3: Solution Contamination.
-
Solution: Use clean, acid-washed glassware to prevent contamination that can cause silver precipitation.[2][3][8] Traces of tap water in rinsing steps before the silver bath can also lead to precipitate formation.[1][9] Always use distilled or deionized water for rinsing immediately before and after the silver incubation step.[9]
-
Issue: Presence of Silver Precipitate on the Slide
-
Possible Cause 1: Dirty Glassware.
-
Possible Cause 2: Contaminated Water.
-
Possible Cause 3: Reagents Not at Room Temperature.
-
Solution: Allow refrigerated reagents to come to room temperature before use to prevent temperature fluctuations that might induce precipitation.[6]
-
-
Possible Cause 4: Metal Forceps.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and temperature for staining fungi?
A1: The optimal conditions can vary slightly depending on the specific protocol and the type of fungus. However, a common recommendation is to incubate in a pre-heated this compound-silver working solution at 45°C-60°C for 12-18 minutes, or until the sections appear paper-bag brown.[3][4][5] For certain fungi like Pneumocystis, a longer incubation time may be necessary.[3][4][5] It is always best to monitor the staining progress microscopically with a positive control.
Q2: What are the recommended incubation parameters for staining basement membranes?
A2: For basement membranes, a typical incubation is in a pre-heated this compound-silver working solution at 45°-60°C for 12-18 minutes.[2] Another protocol suggests incubation at 60°C for 30 minutes to 1 hour.[7] As with fungal staining, microscopic checking of a control slide is crucial to determine the optimal endpoint.
Q3: Can I perform the incubation at room temperature?
A3: Yes, incubation can be performed at room temperature, but it will require a significantly longer incubation time.[2][3][4][5] The exact duration will need to be determined empirically for your specific tissue and target.
Q4: My this compound-silver solution turned black. Can I still use it?
A4: No, if the this compound-silver working solution turns black, it should be discarded as it indicates that the silver has precipitated out of solution. This can happen if the solution is pre-heated for too long (e.g., over an hour) before use.[7]
Q5: What is the purpose of the gold chloride toning step?
A5: Toning with gold chloride replaces the brown silver deposits with black metallic gold, which provides a clearer, more intense black staining of the target structures and can reduce background color.[11][12] The duration of this step can be varied to achieve the desired contrast.[11][12]
Data Presentation
Table 1: Recommended Incubation Times and Temperatures for this compound Staining
| Target Structure | Method | Temperature Range | Incubation Time | Notes |
| Fungi | Conventional | 45°C - 60°C | 12 - 18 minutes | Check microscopically; Pneumocystis may require longer.[3][4][5] |
| Fungi | Conventional | 60°C | 15 - 20 minutes | Until section turns yellowish-brown.[13][14] |
| Fungi | Conventional | 60°C | 40 minutes | For pulmonary cryptococcosis. |
| Fungi | Conventional | 50°C | Up to 3 hours | Gomori's method for fungi.[11] |
| Fungi | Microwave | 45°C | 5 minutes | Initial time, check and continue if needed.[5] |
| Basement Membranes | Conventional | 45°C - 60°C | 12 - 18 minutes | Until sections appear paper-bag brown.[2] |
| Basement Membranes | Conventional | 60°C | 30 minutes - 1 hour | Gomori PAMS method.[7] |
| Basement Membranes | Conventional | 50°C | Up to 3 hours | Jones' method.[12] |
| Basement Membranes | Conventional | 60°C | 25 - 30 minutes | Until sections turn tobacco yellow or black.[15] |
| Basement Membranes | Microwave | 70°C | 3 minutes | Initial time, check and continue if needed.[2] |
Experimental Protocols
Protocol 1: Grocott's this compound Silver (GMS) Stain for Fungi
-
Deparaffinization and Hydration: Deparaffinize sections in xylene and hydrate (B1144303) through graded alcohols to distilled water.
-
Oxidation: Oxidize in 5% aqueous chromic acid for 1 hour.[3]
-
Rinsing: Wash in running tap water for 5 minutes, then rinse well in distilled water.[3]
-
Bleaching: Place in 1% sodium bisulfite for 1 minute to remove residual chromic acid.[3]
-
Rinsing: Wash in running tap water for 5 minutes, then rinse well in distilled water.[3]
-
Silver Impregnation: Incubate slides in pre-heated (45°C-60°C) working this compound-silver solution for 12-18 minutes, or until sections appear paper-bag brown.[3][4][5]
-
Rinsing: Rinse in three to four changes of distilled water.[3][4]
-
Toning: Tone in 0.1% gold chloride solution for 10-30 seconds until sections turn gray.[3][4]
-
Rinsing: Rinse well in distilled water.[3]
-
Fixing: Place in 2% sodium thiosulfate (B1220275) solution for 2 minutes to remove unreduced silver.[3][4]
-
Washing: Wash in running tap water for 5 minutes, then rinse in distilled water.[2]
-
Counterstaining: Counterstain with Light Green SF Yellowish stain for 1 minute.[2]
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and coverslip.
Protocol 2: Jones' this compound Silver Stain for Basement Membranes
-
Deparaffinization and Hydration: Deparaffinize sections in xylene and hydrate through graded alcohols to distilled water.
-
Oxidation: Oxidize in 1% aqueous periodic acid for 15 minutes.[2]
-
Rinsing: Wash in tap water for 5 minutes, then rinse in distilled water.[2]
-
Silver Impregnation: Incubate slides in pre-heated (45°-60°C) working this compound-silver solution for 12-18 minutes, or until sections appear paper-bag brown.[2]
-
Rinsing: Rinse in three changes of distilled water.[2]
-
Toning: Tone in 0.25% gold chloride solution for 1 minute.[2]
-
Rinsing: Rinse well in three changes of distilled water.[2]
-
Fixing: Place in 2.5% sodium thiosulfate solution for 2 minutes.[2]
-
Washing: Wash in tap water for 5 minutes, then rinse in distilled water.[2]
-
Counterstaining: Counterstain with Light Green SF Yellowish stain for 1 minute.[2]
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and coverslip.
Visualizations
Caption: General workflow for this compound silver staining.
Caption: Troubleshooting logic for weak or no staining.
References
- 1. nyhisto.com [nyhisto.com]
- 2. newcomersupply.com [newcomersupply.com]
- 3. newcomersupply.com [newcomersupply.com]
- 4. newcomersupply.com [newcomersupply.com]
- 5. newcomersupply.com [newcomersupply.com]
- 6. medicalalgorithms.com [medicalalgorithms.com]
- 7. This compound Silver (Gomori PAMS) Staining Protocol for Reticular Fibers and Basement Membranes - IHC WORLD [ihcworld.com]
- 8. dlmp.uw.edu [dlmp.uw.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. healthsciences.usask.ca [healthsciences.usask.ca]
- 11. stainsfile.com [stainsfile.com]
- 12. stainsfile.com [stainsfile.com]
- 13. Grocott's this compound Silver Staining Protocol - IHC WORLD [ihcworld.com]
- 14. microbenotes.com [microbenotes.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Overcoming weak or inconsistent staining with Jones' Methenamine silver stain
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Jones' Methenamine (B1676377) Silver (JMS) stain. It is designed for researchers, scientists, and drug development professionals to help overcome common challenges such as weak or inconsistent staining.
Troubleshooting Guide
This guide addresses specific issues encountered during the JMS staining procedure in a question-and-answer format.
Issue 1: Weak or No Staining of Basement Membranes
Question: Why are the basement membranes appearing very pale or not stained at all?
Answer: Weak or absent staining of basement membranes can result from several factors, primarily related to inadequate oxidation or silver impregnation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Oxidation | Ensure the periodic acid solution is fresh and at the correct concentration (typically 0.5% to 1%).[1][2] Extend the oxidation time if necessary, for example, from 10 to 15 minutes.[1][3] |
| Deteriorated Reagents | This compound can degrade over time into ammonia (B1221849) and formaldehyde, which can reduce the silver ions prematurely, leading to precipitation instead of tissue staining.[4] Use fresh, properly stored reagents. Silver nitrate (B79036) solutions are light-sensitive and should be stored in dark bottles. |
| Incorrect Incubation Temperature | The this compound silver solution typically requires heating to achieve optimal staining.[1][5] Ensure the water bath or oven is calibrated and maintained at the recommended temperature (ranging from 45°C to 70°C).[5][6][7] |
| Insufficient Incubation Time | Staining time can vary depending on the tissue type, fixation method, and temperature.[5] If staining is weak, increase the incubation time in the this compound silver solution.[3] It is recommended to check the slides microscopically at intervals to determine the optimal time.[3][6][7] |
| Improper pH of Silver Solution | The alkalinity of the this compound silver solution is crucial for the reaction. Ensure the borate (B1201080) buffer is correctly prepared and added to the silver solution to maintain the proper pH.[5] |
| Tissue Section Thickness | Thicker sections (above 5 µm) may not allow for adequate reagent penetration and can lead to uneven staining. Optimal results are often achieved with sections of 2-4 µm.[5][8] |
Issue 2: Inconsistent Staining Across the Slide or Between Samples
Question: What causes variable staining intensity on the same slide or between different slides from the same batch?
Answer: Inconsistent staining is often due to variations in reagent application, temperature, or tissue processing.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Uneven Temperature During Incubation | Ensure slides are fully and evenly immersed in the pre-heated this compound silver solution.[9] Use a water bath with good circulation to maintain a consistent temperature. Avoid opening the oven or water bath lid frequently, which can cause temperature fluctuations.[5] |
| Reagent Carryover | Inadequate rinsing between steps can lead to the contamination of subsequent solutions, affecting their performance.[6] Ensure thorough but gentle rinsing with distilled water after each reagent step.[1][3] |
| Refrigerated Reagents Not at Room Temperature | Using reagents straight from the refrigerator can alter the reaction temperature and kinetics.[8][9] Allow all solutions to equilibrate to room temperature before use, unless the protocol specifies otherwise.[8] |
| Variations in Fixation | The type and duration of fixation can impact staining. While 10% neutral buffered formalin is standard, prolonged fixation can sometimes require longer incubation times in the silver solution.[5] Ensure consistent fixation protocols across all samples. |
Issue 3: High Background Staining
Question: The background of my tissue section is too dark, obscuring the target structures. How can I reduce this?
Answer: Excessive background staining can be caused by over-impregnation with silver or non-specific silver deposition.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Over-incubation in Silver Solution | Prolonged exposure to the this compound silver solution can lead to non-specific staining of other tissue elements.[2] Monitor the staining progress microscopically and stop the reaction once the basement membranes are adequately stained. |
| Incubation Temperature Too High | Higher temperatures accelerate the silver reduction, which can increase the risk of background staining.[5] Consider reducing the incubation temperature slightly if background is consistently high. |
| Impure Water or Dirty Glassware | Using tap water or inadequately cleaned glassware can introduce contaminants that cause silver precipitation and background staining.[4][9] Use distilled or deionized water for all reagent preparations and rinsing steps, and ensure all glassware is acid-cleaned.[5][6][7] |
| Inadequate Toning | The gold chloride toning step helps to reduce background and enhance the contrast of the stained structures.[1][8] Ensure the toning solution is fresh and that the toning time is sufficient (often until sections appear gray).[5][10] |
Issue 4: Presence of Precipitate on the Tissue Section
Question: I am observing black precipitate on my slides. What is the cause and how can I prevent it?
Answer: Silver precipitate is a common artifact and can be caused by several factors, including reagent instability and contamination.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Deteriorated this compound Solution | As this compound breaks down, it can cause the silver to precipitate out of solution.[4] Always use fresh or properly stored this compound. |
| Contamination with Metal | Contact with metal forceps or other metal objects can cause the silver solution to precipitate.[6][9] Use plastic or paraffin-coated forceps when handling slides in the silver solution.[6] |
| Unfiltered Silver Solution | The working this compound silver solution should be filtered before use to remove any small particles that could act as nucleation sites for precipitation.[5] |
| Checking Slides Too Frequently | Repeatedly taking slides out of the hot silver solution can cause temperature fluctuations and introduce contaminants, leading to precipitate formation.[2] Minimize how often you check the slides. |
| Dirty Glassware | Residual contaminants on slides or in Coplin jars can cause silver to precipitate.[4][9] Ensure all glassware is meticulously cleaned, preferably acid-cleaned.[5][6][7] |
Experimental Protocols
Key Experimental Protocol: Jones' this compound Silver Staining
This protocol is a standard guideline and may require optimization based on specific laboratory conditions and tissue types.
Reagents:
-
Stock this compound Silver Solution:
-
Working this compound Silver Solution (Prepare fresh):
-
Stock this compound Silver Solution: 50 mL
-
5% Sodium Borate (Borax) Solution: 2-3 mL[1]
-
-
0.2% Gold Chloride Solution[1]
-
2.5% Sodium Thiosulfate (Hypo) Solution[1]
-
Light Green or other suitable counterstain[1]
Procedure:
-
Deparaffinize and hydrate (B1144303) tissue sections to distilled water.[1][3]
-
Oxidize in 0.5% Periodic Acid for 15 minutes.[1]
-
Rinse well with distilled water.[1]
-
Place slides in the pre-heated working this compound silver solution in a water bath set to 50-60°C.[1][10] Incubation times can range from 30 minutes to 3 hours. Check a control slide microscopically every 15-30 minutes until basement membranes are dark brown to black.[1][6][7]
-
Rinse slides thoroughly in distilled water.[1]
-
Tone in 0.2% Gold Chloride for 2-5 minutes, or until sections turn grey.[1][11]
-
Rinse with distilled water.[1]
-
Treat with 2.5% Sodium Thiosulfate for 2-5 minutes to remove unreacted silver.[1][11]
-
Wash well in running tap water.[1]
-
Counterstain with Light Green for 1-2 minutes.[6]
-
Dehydrate through graded alcohols, clear in xylene, and mount.[1]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of each main reagent in the Jones' stain?
-
Periodic Acid: An oxidizing agent that converts carbohydrate components (like those in basement membranes) into aldehydes.[2][8]
-
This compound Silver Solution: The aldehydes created by the periodic acid reduce the silver ions in this alkaline solution to visible, black metallic silver.[2][8]
-
Gold Chloride: A toning agent that binds to the metallic silver, changing the color from brown to black and improving contrast while reducing background staining.[2][8]
-
Sodium Thiosulfate (Hypo): A fixing agent that removes any unreduced silver, preventing non-specific blackening of the tissue over time.[2][8]
Q2: How often should I prepare the working this compound silver solution?
The working this compound silver solution should be prepared fresh just before use.[5] The solution is not stable and its effectiveness will decrease over time, leading to inconsistent results.
Q3: What is the optimal thickness for tissue sections for JMS staining?
For optimal visualization of fine structures like the glomerular basement membrane, thinner sections are preferred. A thickness of 2-4 micrometers (µm) is generally recommended.[5][8]
Q4: Can I reuse the gold chloride solution?
While some protocols suggest that the gold chloride solution can be reused for a limited number of slides, it is generally best practice to use fresh solution to ensure consistent toning.[5] If reusing, filter the solution before each use.
Q5: What are suitable positive controls for the Jones' stain?
A section of kidney tissue is the ideal positive control as it will clearly demonstrate the glomerular basement membranes.[10] Other tissues with prominent basement membranes, such as skin or aorta, can also be used.[2]
Visual Guides
Caption: A typical workflow for the Jones' this compound Silver staining procedure.
Caption: A troubleshooting decision tree for common Jones' stain issues.
References
- 1. stainsfile.com [stainsfile.com]
- 2. Jone's this compound Silver - Histotechnology Group DST Project [dstgroupproject.weebly.com]
- 3. avantik-us.com [avantik-us.com]
- 4. nyhisto.com [nyhisto.com]
- 5. research.chop.edu [research.chop.edu]
- 6. newcomersupply.com [newcomersupply.com]
- 7. newcomersupply.com [newcomersupply.com]
- 8. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 9. medicalalgorithms.com [medicalalgorithms.com]
- 10. Modified Silver Impregnation Method for Basal Membranes in Renal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stainsfile.com [stainsfile.com]
The effect of different fixatives on Methenamine staining efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of different fixatives on the efficiency of Methenamine silver staining. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound silver staining procedure, with a focus on problems related to tissue fixation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining of Target Structures (e.g., Fungi, Basement Membranes) | Inadequate Fixation: Insufficient fixation time can lead to poor preservation of cellular structures and loss of target antigens.[1][2] | Ensure tissue is fixed promptly after collection. The volume of fixative should be at least 10-20 times the volume of the tissue to ensure thorough penetration.[3][4] For optimal results, tissue blocks should be no more than 4 mm thick.[3] |
| Inappropriate Fixative Choice: Some fixatives may not be optimal for preserving the carbohydrate components targeted by the this compound silver stain. Alcohol-based fixatives, for instance, can cause tissue hardening and shrinkage which might affect staining.[5] | 10% neutral buffered formalin (NBF) is the most recommended and widely used fixative for this compound silver staining as it is compatible with most stains.[3][6] Bouin's solution and Zenker's fixative are also considered suitable alternatives.[7][8] | |
| Prolonged Fixation: While under-fixation is a common issue, prolonged fixation, especially in formalin, can lead to a gradual loss of basophilic staining.[9] | Adhere to recommended fixation times for the specific tissue type and fixative used. For routine formalin fixation, 12-24 hours is a general guideline.[10] | |
| High Background Staining | Fixative-Induced Artifacts: Unbuffered formalin can become acidic over time, leading to the formation of formalin-heme pigment, a dark brown microcrystalline artifact that can obscure target structures.[4][11][12] | Use 10% neutral buffered formalin to prevent the formation of this pigment.[4] If the pigment is present, it can be removed by treating sections with a saturated alcoholic picric acid solution.[4] |
| Contaminants in Reagents or Glassware: Impure water (tap water), dirty glassware, or contaminated reagents can cause silver precipitation, leading to high background.[13][14] | Use deionized or distilled water for all solutions and rinses. Ensure all glassware is meticulously cleaned, and use fresh, high-quality reagents.[13] | |
| Mercury Pigment: Fixatives containing mercuric chloride, such as Zenker's solution, can leave a black to brown crystalline pigment in the tissue.[15] | This pigment can be removed by treating the sections with an iodine solution followed by sodium thiosulfate (B1220275) before proceeding with the staining protocol.[15] | |
| Tissue Sections Detaching from Slides | Overly Aggressive Pre-treatment: While not directly a fixation issue, some pre-treatment steps can be harsh on tissues fixed in certain solutions. | Ensure that the pre-treatment steps (e.g., oxidation) are appropriate for the fixative used. Using a section adhesive on the slides is also recommended.[8] |
| Poor Fixation: Inadequate fixation can result in fragile tissue that is more prone to detaching during the staining process.[4] | Ensure complete and thorough fixation of the tissue as described above. | |
| Morphological Artifacts (e.g., Shrinkage, Cracks) | Fixative-Induced Shrinkage: Some fixatives, particularly those containing alcohol or picric acid (like Bouin's solution), can cause tissue shrinkage.[9][16] | While some degree of shrinkage is inherent to certain fixatives, optimizing fixation time can help minimize this. For delicate tissues, Bouin's solution may still be preferred for its preservation of soft tissue texture despite potential shrinkage.[16][17] |
| Tissue Brittleness: Prolonged fixation in solutions like Bouin's or Zenker's can make tissues hard and brittle, leading to difficulties in sectioning and potential artifacts like cracks.[9] | Avoid over-fixation. If tissues have been stored in a fixative for an extended period, this may be unavoidable. |
Frequently Asked Questions (FAQs)
Q1: What is the best fixative for this compound silver staining?
A1: 10% neutral buffered formalin (NBF) is the most recommended and widely used fixative for this compound silver staining.[3][6] It provides good preservation of fungi and basement membranes and is compatible with the staining procedure. Bouin's solution and Zenker's fixative are also suitable alternatives.[7][8]
Q2: Can I use an alcohol-based fixative for this compound silver staining?
A2: While alcohol-based fixatives can be used, they may cause tissue hardening and shrinkage, which could potentially affect the staining quality.[5] Formalin-based fixatives are generally preferred for their superior morphological preservation in this context.
Q3: How does Bouin's solution affect this compound silver staining?
A3: Bouin's solution is a suitable fixative for this compound silver staining, particularly for delicate tissues.[8][17] It can provide excellent preservation of tissue structure.[17] However, it can also cause tissue shrinkage and lyses red blood cells.[9] The picric acid in Bouin's solution imparts a yellow color to the tissue, which should be washed out before staining.[10] Tissues fixed in Bouin's fluid may require slightly shorter incubation times in the silver solution compared to formalin-fixed tissues.[7]
Q4: What are the considerations when using Zenker's fixative?
A4: Zenker's fixative, which contains mercuric chloride, provides excellent fixation of nuclear chromatin and connective tissue fibers.[18][19] However, it is highly toxic and requires special disposal procedures.[18] A key consideration is the formation of mercury pigment, which appears as dark brown to black crystals. This pigment must be removed before staining using an iodine and sodium thiosulfate treatment.[15] Zenker's can also make tissues brittle if fixation is prolonged.[9]
Q5: My background is dirty with a black precipitate. Is my fixative the problem?
A5: It could be. If you used unbuffered formalin, it might have become acidic and caused the formation of formalin-heme pigment.[4][11] Another possibility if you used a mercury-containing fixative like Zenker's is the presence of mercury pigment.[15] However, a black precipitate is also commonly caused by issues with the staining procedure itself, such as using contaminated glassware or reagents, or the silver solution being too old or improperly prepared.[13]
Q6: Does the duration of fixation affect this compound silver staining?
A6: Yes, both under-fixation and over-fixation can negatively impact the staining. Under-fixation leads to poor tissue preservation and potential loss of the structures you want to stain.[1][2] Over-fixation, particularly with formalin, can sometimes lead to weaker staining results.[9] It is crucial to follow a consistent and appropriate fixation protocol for your specific tissue type.
Summary of Fixative Effects on this compound Staining
| Fixative | Advantages | Disadvantages | Staining Considerations |
| 10% Neutral Buffered Formalin (NBF) | - Most recommended and widely used.[3][6]- Good preservation of fungi and basement membranes.- Compatible with most stains.[3] | - Can form formalin-heme pigment if not buffered.[4][11]- Slower penetration compared to some other fixatives.[9] | - Generally provides consistent and reliable results. |
| Bouin's Solution | - Excellent for soft, delicate tissues.[17]- Good preservation of glycogen.[9]- Rapid penetration.[9] | - Causes tissue shrinkage.[9][16]- Lyses red blood cells.[9]- Can make tissue brittle with prolonged fixation.[9] | - May require shorter silver impregnation times.[7]- Yellow color from picric acid must be washed out.[10] |
| Zenker's Fixative | - Excellent nuclear and connective tissue detail.[18][19] | - Highly toxic (contains mercury).[18]- Forms mercury pigment that must be removed.[15]- Makes tissue brittle with prolonged fixation.[9]- Corrodes most metals.[9] | - Requires a pre-treatment step with iodine and sodium thiosulfate to remove pigment.[15] |
| Alcohol-Based Fixatives | - Can provide good preservation of nucleic acids. | - Can cause significant tissue shrinkage and hardening.[5]- May not preserve morphology as well as cross-linking fixatives. | - May require optimization of the staining protocol to account for altered tissue properties. |
Experimental Protocols
Grocott's this compound Silver (GMS) Staining Protocol
This is a standard protocol for GMS staining. Note that times may need to be adjusted based on tissue type, fixation, and desired staining intensity.
Reagents:
-
5% Chromic Acid Solution
-
1% Sodium Bisulfite
-
This compound Silver Working Solution:
-
3% this compound
-
5% Silver Nitrate
-
5% Borax (Sodium Borate)
-
-
0.1% Gold Chloride
-
2% Sodium Thiosulfate (Hypo)
-
Light Green Counterstain
Procedure:
-
Deparaffinize and hydrate (B1144303) sections to distilled water.
-
Oxidize in 5% chromic acid for 1 hour.
-
Wash in running tap water for a few seconds.
-
Place in 1% sodium bisulfite for 1 minute to remove residual chromic acid.
-
Wash in running tap water for 5-10 minutes.
-
Rinse thoroughly in distilled water.
-
Place slides in pre-heated this compound silver working solution in a water bath at 58-60°C for 15-20 minutes, or until sections turn a yellowish-brown. Check a control slide microscopically for black staining of target structures.
-
Rinse well in distilled water.
-
Tone in 0.1% gold chloride for 2-5 minutes. This will turn the sections from brown to gray/black.
-
Rinse in distilled water.
-
Place in 2% sodium thiosulfate for 2-5 minutes to remove unreduced silver.
-
Wash in running tap water for 5 minutes.
-
Counterstain with Light Green for 30-45 seconds.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a resinous medium.
Expected Results:
-
Fungi, basement membranes, and other reactive carbohydrates: Black
-
Background: Green
Visualizations
Caption: Experimental workflow for this compound silver staining.
Caption: Troubleshooting logic for fixation-related issues in this compound staining.
References
- 1. biocare.net [biocare.net]
- 2. Troubleshooting Fixation in Histology Pt. 1: Expert Tips for Smooth Sailing [nsh.org]
- 3. liv.mt.gov [liv.mt.gov]
- 4. Facts in artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of short and long-term alcohol-based fixation on Sprague-Dawley rat tissue morphology, protein and nucleic acid preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtestsguide.com [labtestsguide.com]
- 7. research.chop.edu [research.chop.edu]
- 8. stainsfile.com [stainsfile.com]
- 9. histobiolab.com [histobiolab.com]
- 10. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]
- 11. Artifacts in Histologic Sections - National Diagnostics [nationaldiagnostics.com]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. medicalalgorithms.com [medicalalgorithms.com]
- 14. m.youtube.com [m.youtube.com]
- 15. stainsfile.com [stainsfile.com]
- 16. Comparative evaluation of the effect of three types of fixatives (formalin, Bouin and Carnoy) on histomorphological features of various viscera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bouin's Fixative - Delta Microscopies [deltamicroscopies.com]
- 18. Zenker's fixative - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
Strategies to enhance the specificity of Methenamine silver staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the specificity and reliability of their Methenamine (B1676377) Silver (MS) staining experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound Silver staining procedure.
Question: Why is there heavy background staining or non-specific silver deposition on my slide?
Answer: Heavy background staining or non-specific silver deposition is a common issue that can obscure the target structures. Several factors can contribute to this problem.
-
Contaminated or Dirty Glassware: Residue on slides or in staining dishes can act as a nucleus for silver precipitation.
-
Solution: Ensure all glassware is acid-cleaned and thoroughly rinsed with deionized or distilled water before use.[1]
-
-
Use of Metal Forceps: Metal forceps can react with the silver solution, causing precipitation.
-
Solution: Use plastic or coated forceps when handling slides during the staining process.[2]
-
-
Impure Water: The use of tap water instead of distilled or deionized water can introduce impurities that lead to non-specific staining.[1]
-
Incorrect Reagent Temperature: Allowing refrigerated reagents to come to temperature before use is crucial. Additionally, an unduly high temperature during silver nitrate (B79036) incubation can cause high background.[1][3]
-
Solution: Allow all solutions to reach room temperature before use and carefully control the temperature of the silver impregnation step.
-
-
Deteriorated Reagents: Old or improperly stored reagents, such as this compound or gold chloride, can lead to poor results.[1]
-
Solution: Use fresh, high-quality reagents and store them according to the manufacturer's instructions.
-
Question: My target structures (e.g., fungi, basement membranes) are under-stained or not visible. What went wrong?
Answer: Under-staining can result from several procedural missteps.
-
Inadequate Oxidation: The initial oxidation step is critical for creating aldehyde groups that will reduce the silver.
-
Solution: Ensure the oxidizing agent (e.g., chromic acid, periodic acid) is at the correct concentration and that the incubation time is sufficient. For instance, a chromic acid concentration that is too low from repeated reuse can be ineffective.[1]
-
-
Insufficient Incubation in Silver Solution: The duration of the silver impregnation step is critical for adequate staining.
-
Solution: Microscopically check the slides during incubation. If staining is insufficient, return the slides to the warm silver solution and recheck at regular intervals (e.g., every 2-3 or 5-10 minutes) until the desired intensity is achieved.[4]
-
-
Incorrect Temperature of Silver Solution: The temperature of the silver solution directly impacts the rate of the reaction.
-
Ineffective Reagents: The silver solution itself may be the issue.
-
Solution: If you suspect the silver solution is bad, you can try a silver solution from a different kit (e.g., a GMS kit if using a PASM kit).[6]
-
Question: The staining appears uneven across the tissue section. How can I fix this?
Answer: Uneven staining is often due to inconsistencies in temperature or reagent application.
-
Uneven Temperature During Incubation: Hot spots in an oven or water bath can lead to regional differences in staining intensity.[1]
-
Incomplete Deparaffinization: Residual paraffin (B1166041) can prevent reagents from penetrating the tissue evenly.
-
Solution: Ensure complete deparaffinization by using fresh xylene and adequate incubation times.
-
Frequently Asked Questions (FAQs)
What is the principle behind this compound Silver staining?
This compound Silver staining is a histochemical technique that relies on an oxidation-reduction reaction.[8] First, an oxidizing agent like chromic acid or periodic acid is used to oxidize carbohydrates (such as those in fungal cell walls or basement membranes) to form aldehydes. These aldehydes then reduce the this compound silver solution to metallic silver, which is visible as a black deposit on the target structures.[9][10] The tissue is then toned with gold chloride and treated with sodium thiosulfate (B1220275) to remove unreduced silver, followed by counterstaining.
What are the main applications of this compound Silver staining?
This stain is widely used for the detection of:
-
Certain bacteria, such as Pneumocystis jirovecii.[2]
-
Basement membranes, particularly in kidney biopsies (Jones stain).[5][11]
-
Glycogen and other polysaccharide-rich structures.[8]
What are the advantages of this compound Silver staining over other methods like PAS?
This compound Silver staining, particularly the Grocott-Gomori modification, is generally considered more sensitive for detecting fungi than Periodic Acid-Schiff (PAS) staining.[10][12] Studies have shown a higher detection rate for fungi with GMS compared to PAS.[13][14] GMS can also stain non-viable organisms, which PAS may not.[12]
Can this compound Silver stain non-fungal organisms?
Yes, it is important to recognize that GMS can stain several non-fungal organisms and structures, which can be a source of misdiagnosis if not properly identified.[15] These can include certain bacteria (like Mycobacterium tuberculosis and Nocardia), parasitic worms, and even viral inclusions.[15]
Quantitative Data Summary
| Parameter | Conventional Protocol | Microwave Protocol | Notes |
| Oxidation (Chromic Acid) | 5% for 10-90 minutes | 5% for 30 seconds at 90% power (60-65°C) | Oxidation time can vary significantly depending on the specific protocol and target. |
| Silver Incubation Temperature | 56-60°C or 45-60°C | Do not exceed 80°C | Consistent and accurate temperature control is critical for specificity. |
| Silver Incubation Time | 30-60 minutes (up to 3 hours) | 20-40 seconds (multiple cycles) | Slides should be checked microscopically to determine optimal timing. |
| Gold Chloride Toning | 0.1-0.2% for 15-30 seconds to 5 minutes | 30 seconds to 1 minute | Toning removes the golden-brown color and results in a gray appearance. |
| Sodium Thiosulfate | 2-5% for 1-5 minutes | 1 minute | This step removes unreduced silver and prevents non-specific background. |
Experimental Protocols
Modified Grocott's this compound Silver (GMS) Stain (Standard Method)
This protocol is a synthesis of standard procedures.
-
Deparaffinize sections and hydrate (B1144303) to deionized water.
-
Oxidize sections in 5% Chromic Acid Solution for 10 minutes.[2]
-
Rinse sections thoroughly in several changes of deionized water.[2]
-
Place sections in 1% Sodium Metabisulfite Solution for 1 minute to remove residual chromic acid.[2]
-
Rinse well in deionized water.[2]
-
Place sections in the working this compound Silver Solution in a 56-60°C water bath or oven.[2]
-
Check sections for staining intensity after 30 minutes. Continue to check every 5 minutes until organisms are sharply defined and appear dark brown to black.[2]
-
Rinse sections well in deionized water.[2]
-
Tone sections in 0.1% Gold Chloride Solution for 30 seconds to 1 minute, until sections appear light gray.[2]
-
Rinse in deionized water.[2]
-
Place sections in 2-5% Sodium Thiosulfate Solution for 1 minute.[2][8]
-
Rinse well in deionized water.[2]
-
Counterstain with a solution like Fast Green or Light Green for 30 seconds to 1 minute.[2][13]
-
Dehydrate through graded alcohols, clear in xylene, and mount.[2]
Jones Basement Membrane Stain (Periodic Acid-Methenamine Silver)
This protocol is specifically for visualizing basement membranes.
-
Deparaffinize sections and hydrate to distilled water.[5]
-
Place sections in 0.5% Periodic Acid for 15 minutes.[5]
-
Rinse in two changes of distilled water.[5]
-
Place sections in preheated (65°C) working Silver-Methenamine Solution for approximately 60 minutes.[5] Periodically check a control slide microscopically until basement membranes are black.[4]
-
Rinse in four changes of distilled water.[5]
-
Tone in 0.2% Gold Chloride for 15-30 seconds.[5]
-
Rinse in four changes of distilled water.[5]
-
Treat with 5% Sodium Thiosulfate for 2 minutes to remove unreduced silver.[5]
-
Rinse in tap water followed by distilled water.[5]
-
Counterstain with Nuclear Fast Red for 2 minutes.[5]
-
Dehydrate, clear, and mount.[5]
Visual Guides
Caption: A troubleshooting workflow for identifying and resolving common issues in this compound Silver staining.
Caption: The chemical pathway and key steps involved in the this compound Silver staining method.
References
- 1. medicalalgorithms.com [medicalalgorithms.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. newcomersupply.com [newcomersupply.com]
- 5. avantik-us.com [avantik-us.com]
- 6. [Histonet] jones basement membrane stain [histonet.utsouthwestern.narkive.com]
- 7. m.youtube.com [m.youtube.com]
- 8. stainsfile.com [stainsfile.com]
- 9. medicallabnotes.com [medicallabnotes.com]
- 10. microbenotes.com [microbenotes.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Silver Stain Classifications [nsh.org]
- 13. Grocott this compound Silver Staining Is the Optimal Approach to Histological Diagnosis of Pulmonary Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Superior diagnostic performance of Grocott this compound silver staining in pulmonary cryptococcosis: a multicenter, large-sample cohort study [frontiersin.org]
- 15. Aberrant staining with Grocott's this compound silver: utility beyond fungal organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the efficacy of Methenamine as an alternative to antibiotics for UTI prophylaxis
An in-depth comparison of Methenamine and traditional antibiotic prophylaxis for the prevention of recurrent urinary tract infections (UTIs), supported by clinical trial data and detailed experimental methodologies.
For decades, low-dose daily antibiotics have been the cornerstone of prophylactic treatment for recurrent urinary tract infections (rUTIs). However, the rising tide of antimicrobial resistance necessitates a critical re-evaluation of this paradigm.[1][2] this compound, a urinary antiseptic, has re-emerged as a promising non-antibiotic alternative, offering a comparable efficacy in preventing rUTIs without the associated risk of fostering resistance.[3][4][5] This guide provides a comprehensive analysis of this compound's efficacy compared to standard antibiotic prophylaxis, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
The prophylactic strategies of this compound and antibiotics diverge fundamentally in their mechanism of action. Antibiotics, such as nitrofurantoin (B1679001), trimethoprim (B1683648), and cefalexin, function by directly inhibiting bacterial growth or killing the bacteria.[6] In contrast, this compound acts as a prodrug. In the acidic environment of the urine, this compound hippurate is hydrolyzed into formaldehyde (B43269) and hippuric acid.[7][8] Formaldehyde exerts a nonspecific bactericidal effect by denaturing bacterial proteins and nucleic acids, while hippuric acid helps maintain the acidic urinary pH necessary for this conversion.[7][9] This localized, non-specific antimicrobial action within the urinary tract minimizes the risk of developing systemic antibiotic resistance.[7]
Comparative Efficacy: Insights from Clinical Trials
The landmark ALTAR (ALternatives To prophylactic Antibiotics for the treatment of Recurrent urinary tract infection in women) trial, a multicentre, open-label, randomized, non-inferiority trial, provides robust evidence for the efficacy of this compound hippurate.[1][10] The trial compared this compound hippurate (1g twice daily) with daily low-dose antibiotics (nitrofurantoin, trimethoprim, or cefalexin) for 12 months in women with rUTIs.[3]
The primary outcome was the incidence of symptomatic, antibiotic-treated UTIs. During the 12-month treatment period, the UTI incidence rate was 1.38 episodes per person-year in the this compound group and 0.89 episodes per person-year in the antibiotic group.[1][10] The absolute difference of 0.49 did not cross the pre-defined non-inferiority margin of one UTI episode per person-year, confirming that this compound hippurate is non-inferior to antibiotic prophylaxis.[1][10]
| Efficacy Endpoint | This compound Hippurate | Antibiotic Prophylaxis | Absolute Difference (90% CI) | Source |
| UTI Incidence Rate (per person-year) during 12-month treatment | 1.38 | 0.89 | 0.49 (0.15 to 0.84) | [1][10] |
| UTI Incidence Rate (per person-year) 6-months post-treatment | 1.72 | 1.19 | 0.53 | [11] |
Table 1: Comparative Efficacy of this compound Hippurate vs. Antibiotic Prophylaxis in the ALTAR Trial
Experimental Protocols: A Generalized Framework
Clinical trials evaluating the efficacy of UTI prophylactic treatments typically follow a structured methodology to ensure robust and unbiased results. The ALTAR trial protocol serves as an excellent template for such studies.[7]
1. Study Design: A multicentre, pragmatic, patient-randomized, non-inferiority trial is often employed to compare the investigational treatment (this compound) against the current standard of care (antibiotic prophylaxis).[7] An open-label design may be necessary due to the differing dosing schedules, but blinding of outcome assessors is crucial where feasible.
2. Participant Selection:
-
Inclusion Criteria: Adult women with a history of recurrent UTIs, typically defined as three or more episodes in the preceding 12 months or two or more episodes in the last 6 months.[7][11]
-
Exclusion Criteria: Complicated UTIs, indwelling catheters, known anatomical or functional abnormalities of the urinary tract, pregnancy, and severe renal impairment.[12]
3. Randomization and Interventions: Participants are randomly allocated in a 1:1 ratio to receive either this compound hippurate (e.g., 1g twice daily) or standard low-dose daily antibiotics (e.g., nitrofurantoin 50/100mg, trimethoprim 100mg, or cefalexin 250mg).[3][9]
4. Outcome Measures:
-
Primary Outcome: Incidence of symptomatic, antibiotic-treated UTIs over a 12-month treatment period.[13]
-
Secondary Outcomes: Time to first UTI, patient-reported outcomes (quality of life), incidence of asymptomatic bacteriuria, and rates of antibiotic resistance in perineal and urine samples.[1][7]
5. Statistical Analysis: The primary analysis is typically a non-inferiority comparison of the primary outcome between the two treatment arms.[6] The non-inferiority margin is pre-defined (e.g., a difference of one UTI episode per person-year).[1]
Safety and Tolerability Profile
Both this compound and long-term antibiotic prophylaxis are generally well-tolerated, though they present different adverse event profiles. The most commonly reported side effects for this compound are gastrointestinal in nature, such as nausea and upset stomach.[9] Long-term antibiotic use carries risks of gastrointestinal disturbances, rash, and, more seriously, the development of antibiotic resistance and potential for adverse effects such as pulmonary and hepatotoxicity with nitrofurantoin.
| Adverse Event Category | This compound | Antibiotic Prophylaxis | Source |
| Common | Nausea, upset stomach, dysuria, rash (all <3.5%) | Gastrointestinal upset, rash, oral/vaginal candidiasis | [9] |
| Less Common/Rare | Bladder irritation, crystalluria (rare) | Pulmonary toxicity (nitrofurantoin), hepatotoxicity (nitrofurantoin), Stevens-Johnson syndrome (TMP-SMX) | |
| Antimicrobial Resistance | No direct contribution to resistance | Increased rates of resistance in uropathogens | [1] |
Table 2: Comparative Adverse Event Profiles
Conclusion: A Paradigm Shift in UTI Prophylaxis
The available evidence, particularly from the robust ALTAR trial, strongly supports this compound hippurate as a non-inferior alternative to daily low-dose antibiotics for the prevention of recurrent UTIs in women.[1][4] While exhibiting a slightly higher numerical incidence of UTIs, the key advantage of this compound lies in its non-antibiotic nature, thereby mitigating the significant global health threat of antimicrobial resistance.[5] The comparable efficacy, favorable side-effect profile, and the critical benefit of antibiotic stewardship position this compound as a first-line consideration for the prophylactic management of recurrent urinary tract infections. Further research is warranted to explore its long-term safety and efficacy in diverse patient populations.
References
- 1. This compound hippurate compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women: the ALTAR non-inferiority RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. obgproject.com [obgproject.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. ALternatives To prophylactic Antibiotics for the treatment of Recurrent urinary tract infection in women (ALTAR): study protocol for a multicentre, pragmatic, patient-randomised, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. norwichcrtu.uea.ac.uk [norwichcrtu.uea.ac.uk]
- 7. journalslibrary.nihr.ac.uk [journalslibrary.nihr.ac.uk]
- 8. Non-inferiority trial of a shorter (7 days) compared with a longer (14 days) duration of antimicrobial therapy for the treatment of bacteraemic urinary sepsis, measured by microbiological success after the completion of therapy: a substudy protocol for the Bacteraemia Antibiotic Length Actually Needed for Clinical Effectiveness (BALANCE) multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation and onward referral of women with recurrent urinary tract infections (rUTIs) - EBI [ebi.aomrc.org.uk]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
- 12. This compound hippurate as prophylaxis for recurrent urinary tract infections in older women-a triple-blind, randomised, placebo-controlled, phase IV trial (ImpresU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for urinary tract infection prophylaxis: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methenamine Hippurate vs. Methenamine Mandelate: A Comparative Analysis for UTI Prevention
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Two Methenamine (B1676377) Salts for the Prophylaxis of Recurrent Urinary Tract Infections.
This compound, a urinary antiseptic, has long been a therapeutic option for the prevention of recurrent urinary tract infections (UTIs). Its efficacy is dependent on its conversion in acidic urine to formaldehyde (B43269), a potent, non-specific bactericidal agent. This mechanism of action is advantageous as it does not appear to induce bacterial resistance. This compound is available in two salt forms: this compound hippurate and this compound mandelate (B1228975). This guide provides a detailed comparative analysis of these two formulations, synthesizing available experimental data to inform research and drug development.
Mechanism of Action: A Shared Pathway to Bactericidal Activity
Both this compound hippurate and this compound mandelate share the same active moiety, this compound, and therefore operate via an identical mechanism of action. In the acidic environment of the urinary tract (pH ≤ 6.0), this compound is hydrolyzed, yielding formaldehyde and ammonia (B1221849).[1][2][3] Formaldehyde exerts its broad-spectrum antimicrobial effects by denaturing bacterial proteins and nucleic acids.[2] The respective salt components, hippuric acid and mandelic acid, contribute to maintaining a low urinary pH, which is crucial for the efficient conversion of this compound to formaldehyde.[4]
Comparative Efficacy and Pharmacokinetics
Direct head-to-head clinical trials comparing the efficacy of this compound hippurate and this compound mandelate in preventing UTIs are limited. However, systematic reviews and studies comparing each to other prophylactic agents, primarily antibiotics, provide valuable insights. The key difference in their clinical application lies in their dosing regimens, which may reflect variations in their pharmacokinetic profiles.[2]
Table 1: Comparative Efficacy and Dosing
| Feature | This compound Hippurate | This compound Mandelate | References |
| Typical Adult Dose | 1 gram twice daily | 1 gram four times daily | [2][4] |
| UTI Recurrence Rate | Non-inferior to daily low-dose antibiotics in some studies. | Effective in preventing recurrent UTIs, though direct comparison to hippurate is scarce. | [5][6][7] |
| Urinary Formaldehyde | In-vitro studies show similar pH-dependent release to mandelate. | A clinical study in spinal cord injured patients suggested potentially higher urinary formaldehyde concentrations compared to hippurate. | [1] |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound Hippurate | This compound Mandelate | References |
| Absorption | Readily absorbed from the GI tract. | Readily absorbed from the GI tract. | [8] |
| Half-life | Approximately 4.3 hours (for this compound). | Not specifically reported, but expected to be similar for the this compound moiety. | [4] |
| Peak Plasma Time | 3-8 hours (for this compound). | Not specifically reported. | [4] |
| Excretion | Primarily via urine; 90% of this compound excreted within 24 hours. | Primarily via urine. | [4][8] |
In-Vitro Formaldehyde Release
In-vitro studies have demonstrated that the rate of formaldehyde generation from both this compound salts is primarily dependent on the pH of the environment rather than the specific acid salt.[1] The conversion to formaldehyde is a first-order reaction, with the rate increasing as the pH decreases.[1]
Table 3: pH-Dependent Half-life of this compound Conversion to Formaldehyde
| Urinary pH | Half-life of this compound Conversion |
| 5.0 | ~20 hours |
| 6.5 | ~400 hours |
Data synthesized from in-vitro studies.
Safety and Tolerability Profile
Both this compound hippurate and this compound mandelate are generally well-tolerated, with a similar and mild side effect profile.[2][3]
Table 4: Comparative Adverse Events
| Adverse Event | This compound Hippurate | This compound Mandelate | References |
| Gastrointestinal | Nausea, upset stomach, abdominal discomfort (most common) | Nausea, abdominal discomfort | [2][4][9] |
| Dermatologic | Rash (rare) | Skin reactions (rare) | [2][3] |
| Genitourinary | Dysuria (painful urination) | Dysuria | [4][9] |
Experimental Protocols
Quantification of Urinary Formaldehyde (Nash [Acetylacetone] Reagent Method)
This colorimetric method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone (B45752) and ammonia to form a yellow compound, 3,5-diacetyl-1,4-dihydrolutidine, which can be quantified spectrophotometrically.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Drug therapy reviews: this compound mandelate and this compound hippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Trial supports antibiotic alternative for recurrent urinary infections | CIDRAP [cidrap.umn.edu]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound hippurate for preventing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methenamine and Other Aldehyde-Based Cross-Linking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methenamine and other widely used aldehyde-based cross-linking agents, namely formaldehyde (B43269), paraformaldehyde, and glutaraldehyde (B144438). The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their respective mechanisms, performance characteristics, and experimental considerations to facilitate the selection of the most appropriate agent for specific research applications.
Introduction to Aldehyde-Based Cross-Linking
Aldehyde-based reagents are routinely employed in biological and chemical research to covalently link molecules, thereby stabilizing cellular structures, fixing tissues for histological examination, and studying molecular interactions.[1] The reactivity of the aldehyde group towards primary amines, such as those found in the side chains of lysine (B10760008) residues in proteins, allows for the formation of Schiff bases, which can further react to form stable methylene (B1212753) bridges.[1][2] This process effectively freezes molecular interactions in time, making them amenable to analysis.
Mechanism of Action
The aldehyde-based cross-linking agents discussed herein differ in their structure and mode of action.
-
This compound: this compound (hexamethylenetetramine) is a heterocyclic organic compound that acts as a prodrug, releasing formaldehyde and ammonia (B1221849) upon hydrolysis in an acidic environment (pH < 6.0).[3][4][5] This pH-dependent release offers a potential mechanism for controlled, localized cross-linking. The active cross-linking agent is the liberated formaldehyde.
-
Formaldehyde and Paraformaldehyde: Formaldehyde (CH₂O) is the simplest aldehyde. Paraformaldehyde is a solid polymer of formaldehyde which, when dissolved in water with heating and a small amount of base, depolymerizes to yield formaldehyde. Both are used to create methylene bridges between proximal amine groups on proteins and other biomolecules.[6]
-
Glutaraldehyde: Glutaraldehyde (C₅H₈O₂) is a dialdehyde, meaning it has two aldehyde groups connected by a three-carbon chain.[7] This structure allows it to react more extensively and form more stable, polymeric cross-links compared to the single aldehyde group of formaldehyde.[6][8]
Performance Comparison
The choice of a cross-linking agent is dictated by the specific experimental requirements, including the desired cross-linking efficiency, reaction kinetics, and tolerance for cytotoxicity.
| Parameter | This compound (as Formaldehyde source) | Formaldehyde/Paraformaldehyde | Glutaraldehyde | References |
| Cross-linking Efficiency | Dependent on pH and formaldehyde release rate. Potentially lower overall yield compared to direct application of formaldehyde. | Effective for both protein-protein and protein-DNA cross-linking. Efficiency is concentration and time-dependent. | Generally more reactive and efficient than formaldehyde, leading to more extensive and stable cross-linking. Can form polymers. | [6][8][9][10] |
| Reaction Kinetics | Slow, pH-dependent formaldehyde release. The half-life of this compound hydrolysis decreases significantly with decreasing pH. | Rapid reaction with primary amines. | Faster and more reactive than formaldehyde. | [6][10] |
| Reversibility | Cross-links are reversible by heating, similar to formaldehyde. | Cross-links are reversible with heat. | Cross-links are generally considered irreversible. | [1][10] |
| Cytotoxicity | Systemic toxicity is low as formaldehyde is released locally in acidic environments. The released formaldehyde is cytotoxic. | Known carcinogen and cytotoxic agent. | More cytotoxic than formaldehyde. | [6][11][12][13] |
| Specificity | Reacts with primary amines (via formaldehyde). | Reacts primarily with primary amines (e.g., lysine). | Reacts with primary amines, but can also form polymers and react with other functional groups. | [1][6][7] |
| Spacer Arm Length | Very short (via formaldehyde). | Very short (single methylene group). | Longer and more flexible (five-carbon chain), allowing for cross-linking of more distant groups. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible cross-linking experiments. Below are general protocols for cell fixation and protein-protein interaction studies using formaldehyde and glutaraldehyde. A theoretical protocol for this compound is also proposed based on its chemical properties.
Protocol 1: Cell Fixation for Immunohistochemistry
A. Formaldehyde/Paraformaldehyde Fixation:
-
Preparation of 4% Paraformaldehyde (PFA) in PBS:
-
In a fume hood, add 4 g of paraformaldehyde powder to 80 mL of 1X Phosphate (B84403) Buffered Saline (PBS).
-
Heat the solution to 60-70°C while stirring until the paraformaldehyde dissolves.
-
Add a few drops of 1 M NaOH to clear the solution.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 7.4 using 1 M HCl.
-
Bring the final volume to 100 mL with 1X PBS.
-
Filter the solution through a 0.22 µm filter. Store at 4°C for up to one week.
-
-
Fixation Procedure:
-
Wash cells grown on coverslips twice with 1X PBS.
-
Aspirate the PBS and add the 4% PFA solution to completely cover the cells.
-
Incubate for 10-20 minutes at room temperature.
-
Aspirate the PFA solution and wash the cells three times with 1X PBS for 5 minutes each.
-
The fixed cells are now ready for permeabilization and immunostaining.
-
B. Glutaraldehyde Fixation (for Electron Microscopy):
-
Preparation of 2.5% Glutaraldehyde in Buffer:
-
Prepare a suitable buffer, such as 0.1 M sodium cacodylate or phosphate buffer, pH 7.2-7.4.
-
In a fume hood, dilute a stock solution of glutaraldehyde (e.g., 25% or 50%) with the buffer to a final concentration of 2.5%. Prepare this solution fresh before use.
-
-
Fixation Procedure:
-
Wash the cell or tissue sample with the buffer.
-
Immerse the sample in the 2.5% glutaraldehyde solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the sample thoroughly with the buffer (3-4 times for 15 minutes each) to remove excess glutaraldehyde.
-
The sample is now ready for post-fixation (e.g., with osmium tetroxide) and further processing for electron microscopy.
-
C. Theoretical Protocol for this compound-based Cell Fixation (pH-dependent):
-
Preparation of Acidic Fixation Buffer:
-
Prepare a buffer with a pH below 6.0, for example, a 0.1 M citrate (B86180) buffer at pH 5.5.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in the acidic buffer to the desired concentration (e.g., 10-50 mg/mL). The rate of formaldehyde release will be dependent on the pH and this compound concentration.[14]
-
-
Fixation Procedure:
-
Wash cells with a physiologically buffered saline (e.g., PBS, pH 7.4).
-
Replace the saline with the acidic this compound fixation solution.
-
Incubate for a predetermined time at room temperature. The incubation time will need to be optimized based on the desired degree of fixation and the rate of formaldehyde release.
-
Stop the fixation by replacing the this compound solution with a neutral or slightly basic buffer (e.g., PBS, pH 7.4) containing a quenching agent like glycine (B1666218) or Tris.
-
Wash the cells several times with PBS.
-
Protocol 2: In Vivo Cross-Linking for Protein-Protein Interaction Studies
A. Formaldehyde Cross-Linking:
-
Cell Preparation:
-
Grow cells to the desired confluency.
-
-
Cross-Linking:
-
Aspirate the culture medium and wash the cells once with 1X PBS.
-
Add fresh culture medium or PBS containing formaldehyde to a final concentration of 0.5-1%.
-
Incubate for 10-15 minutes at room temperature with gentle agitation.
-
-
Quenching:
-
Stop the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle agitation.
-
-
Cell Lysis and Downstream Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
The cross-linked protein complexes in the lysate can then be analyzed by immunoprecipitation, Western blotting, or mass spectrometry.
-
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1. Mechanism of this compound hydrolysis and subsequent formaldehyde-mediated cross-linking.
Figure 2. Comparative experimental workflow for different aldehyde-based cross-linking agents.
Conclusion
This compound presents an intriguing alternative to the direct use of formaldehyde, offering the potential for a more controlled, pH-dependent cross-linking process. This could be advantageous in applications where a slower, more localized release of the cross-linking agent is desirable. However, the existing body of research on this compound as an in vitro cross-linking agent is limited, and its efficacy and kinetics in such applications are not as well-characterized as those of formaldehyde and glutaraldehyde.
Formaldehyde remains a widely used cross-linker due to its effectiveness and reversibility, despite its toxicity. Glutaraldehyde, while more efficient and forming more stable cross-links, is also more cytotoxic and its cross-links are generally irreversible.
The choice between these agents will ultimately depend on the specific goals of the experiment. For applications requiring fine control over the cross-linking reaction, further investigation into the use of this compound as a controlled formaldehyde-releasing agent may be warranted. For routine and well-established cross-linking protocols, formaldehyde and glutaraldehyde remain the standards, with the choice between them being a trade-off between cross-linking efficiency, reversibility, and cytotoxicity. Researchers should carefully consider these factors and optimize their protocols accordingly.
References
- 1. The generation of formaldehyde from this compound. Effect of urinary flow and residual volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Generation of Formaldehyde from this compound: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 10. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Comparison of Different Fixation Methods for Combined Histological and Biomolecular Analysis of Fixed and Decalcified Bone Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellink.com [cellink.com]
- 13. bslonline.org [bslonline.org]
- 14. bitesizebio.com [bitesizebio.com]
Assessing the Genotoxicity of Formaldehyde Released from Methenamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of formaldehyde (B43269) released from the urinary tract antiseptic methenamine (B1676377). The performance of this compound is evaluated against alternative antimicrobial agents commonly used for urinary tract infection (UTI) prophylaxis. This document summarizes available experimental data, details key experimental protocols, and presents signaling pathways and workflows through standardized diagrams to facilitate objective comparison.
Introduction: this compound and Formaldehyde Release
This compound is a prodrug that exerts its antimicrobial effect through the release of formaldehyde in an acidic environment, such as that found in the urinary tract.[1][2] The released formaldehyde, a known genotoxic agent, raises concerns about the potential for DNA damage in patients undergoing long-term therapy. Formaldehyde's genotoxicity stems from its ability to form DNA-protein cross-links (DPX) and various DNA adducts, which can lead to mutations and chromosomal aberrations if not repaired.[3] This guide assesses the available evidence on the genotoxicity of this compound-derived formaldehyde and compares it with alternative UTI prophylactic agents.
Mechanism of Action and Genotoxicity
This compound Hydrolysis and Formaldehyde Formation
This compound remains inert in the bloodstream and is excreted into the urine. In the acidic environment of the urine (pH < 6), this compound hydrolyzes to produce formaldehyde and ammonia.[2] The formaldehyde then acts as a non-specific bactericidal agent.
Formaldehyde-Induced Genotoxicity Pathway
Formaldehyde is a well-documented genotoxic agent.[3] Its primary mechanism of DNA damage involves the formation of covalent bonds with DNA bases and proteins, leading to the formation of DNA-protein cross-links (DPX). These lesions can disrupt DNA replication and transcription, and if not properly repaired, can result in mutations and chromosomal damage.
Comparative Genotoxicity Data
This section summarizes the available genotoxicity data for this compound and its alternatives. It is important to note that direct comparative studies are limited, and data is often from studies with different experimental designs.
This compound
While formaldehyde is a known genotoxin, studies on this compound itself have shown mixed results. At high concentrations in vitro, this compound has been reported to be mutagenic in bacteria and induce chromosomal aberrations.[1] However, in vivo studies, such as the chromosomal aberration test and the dominant lethal test, have shown negative results.[1] Long-term studies in animals have not indicated a carcinogenic potential for this compound.[1]
Alternative Antimicrobial Agents
The following tables present a summary of genotoxicity data for common alternatives to this compound for UTI prophylaxis.
Table 1: Ames Test (Bacterial Reverse Mutation Assay)
| Compound | Strain(s) | Metabolic Activation (S9) | Result | Reference(s) |
| This compound | - | - | Mutagenic at high concentrations | [1] |
| Nitrofurantoin | S. typhimurium TA98, TA100 | With and Without | Positive | [4][5] |
| Trimethoprim (B1683648) | S. typhimurium | With and Without | Negative in some studies; increased mutagenesis in E. coli in others | [6][7] |
| Fosfomycin | S. typhimurium | With and Without | Negative | [8] |
Table 2: In Vitro Micronucleus Assay
| Compound | Cell Line | Metabolic Activation (S9) | Result | Reference(s) |
| This compound | - | - | Positive (Chromosomal Aberrations at high concentrations) | [1] |
| Nitrofurantoin | Human Lymphoblastoid (TK6) | Not specified | Positive | [9] |
| Trimethoprim | Human Lymphocytes | Without | Positive (Increased micronucleus frequency) | [10][11] |
| Fosfomycin | Chinese Hamster Cells | Not specified | Negative | [8] |
Table 3: Comet Assay (Single Cell Gel Electrophoresis)
| Compound | Cell Line | Parameter | Result | Reference(s) |
| This compound | - | - | Data not available | - |
| Nitrofurantoin | Human Lymphoblastoid (TK6) | Olive tail moment, % tail DNA, tail length | Genotoxic (dose-related increase in DNA damage) | [12] |
| Trimethoprim | - | - | Data not available | - |
| Fosfomycin | - | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[13] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine.
Protocol:
-
Bacterial Strains: Several histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in a nutrient broth.
-
Metabolic Activation: The test compound is tested with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism.
-
Exposure: The bacterial culture, the test compound at various concentrations, and the S9 mix (if used) are combined in soft agar.
-
Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state (his⁺) will grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect substances that cause chromosomal damage.[14] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Protocol:
-
Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are cultured.
-
Treatment: The cells are exposed to various concentrations of the test compound, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis (the final stage of cell division), resulting in binucleated cells.
-
Incubation: The cells are incubated for a period that allows them to complete one or two cell cycles.
-
Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific fluorescent dye.
-
Scoring: The frequency of micronuclei is scored in a large number of binucleated cells (typically 1000-2000) using a fluorescence microscope.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15][16] The principle of the assay is that under electrophoresis, fragmented DNA will migrate away from the nucleus, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of DNA damage.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Genotoxicity of Formaldehyde: Effect of Whole-Body Exposure on Polychromatic Erythrocyte/Normochromatic Erythrocyte Ratio in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrofurantoin (67-20-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The Antibiotic Trimethoprim Displays Strong Mutagenic Synergy with 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of genomic damage caused by 5-nitrofurantoin in young and adult mice using the in vivo micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotoxic evaluation of the antimicrobial drug, trimethoprim, in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative genotoxic evaluation of 2-furylethylenes and 5-nitrofurans by using the comet assay in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 15. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of Methenamine-based stains with various tissue components
For Researchers, Scientists, and Drug Development Professionals
Methenamine-based silver stains are a cornerstone in histopathology for the visualization of fungi and basement membranes. Their utility, however, is nuanced by potential cross-reactivities with other tissue components and microorganisms. This guide provides an objective comparison of the performance of common this compound-based stains, supported by experimental data, to aid in the selection and interpretation of these critical diagnostic tools.
Performance Comparison of this compound-Based Stains
The following tables summarize the performance of Grocott's This compound (B1676377) Silver (GMS) stain, a primary method for fungal detection, in comparison to other relevant staining techniques. The data highlights sensitivity, specificity, and known cross-reactivities.
Table 1: Performance of Grocott's this compound Silver (GMS) Stain for Fungal Detection
| Organism/Target | Staining Method | Sensitivity (%) | Specificity (%) | Key Findings & References |
| Cryptococcus spp. | GMS | 100 | High (not explicitly quantified) | GMS demonstrated significantly higher sensitivity compared to PAS (93.7%) and Alcian Blue (75.4%) in a large-sample cohort study. GMS staining resulted in a clean background with prominent, clear visualization of yeast spores.[1][2] |
| Periodic Acid-Schiff (PAS) | 93.7 - 94.7 | Lower than GMS | Prone to non-specific staining of mucosubstances and glycogen, which can interfere with the identification of fungal elements.[1][3][4] | |
| Alcian Blue (AB) | 75.4 - 81.6 | Lower than GMS | Significant background staining was observed, complicating the identification of Cryptococcus.[1][4] | |
| Pneumocystis jirovecii | GMS | High (often considered the gold standard) | High | Widely used for the identification of P. jirovecii in respiratory specimens.[5] |
| Fungi (General) | GMS | 85 - 96 | High | The original Grocott method with chromic acid oxidation is considered highly sensitive for a broad range of fungi.[6] A study on invasive fungal wound infections reported a false negative rate of 15% for GMS. |
| PAS | 56 | High | In the same study on wound infections, PAS had a higher false negative rate of 44%. |
Table 2: Cross-Reactivity of Grocott's this compound Silver (GMS) Stain with Non-Fungal Organisms and Host Tissues
| Cross-Reacting Component | Organism/Tissue Type | Observed Staining | Reference |
| Bacteria | Nocardia spp. | Filamentous structures are highlighted. | [7][8] |
| Mycobacterium tuberculosis | Intracellular bacilli in macrophages can be detected. | [7][8] | |
| Bacillus cereus (anthrax-like) | Central endospores are clearly delineated. | [7][8] | |
| Parasites | Strongyloides stercoralis | Internal organs and buccal cavity of larvae show positivity. | [7][8] |
| Viruses | Cytomegalovirus (CMV) | Intranuclear viral inclusions can be strongly positive. | [7][8] |
| Host Tissues | Neutrophils | Cytoplasm can take up the black stain, potentially being mistaken for yeast. | |
| Mucin | Can stain dark brown to black. | ||
| Glycogen | May also be stained dark brown. | ||
| Basement Membranes | Stains basement membranes, the primary target of the Jones' stain modification.[9] |
Experimental Protocols
Detailed methodologies for the two most common this compound-based staining procedures are provided below.
Grocott's this compound Silver (GMS) Stain for Fungi
This protocol is a standard method for the detection of fungal organisms in tissue sections.
Reagents:
-
5% Chromic Acid Solution
-
1% Sodium Bisulfite
-
Stock this compound-Silver Solution:
-
3% this compound (Hexamethylenetetramine)
-
5% Silver Nitrate
-
-
Working this compound-Silver Solution:
-
Stock this compound-Silver Solution
-
5% Borax (Sodium Borate) solution
-
Distilled Water
-
-
0.1% Gold Chloride Solution
-
2% Sodium Thiosulfate (B1220275) (Hypo) Solution
-
Light Green Counterstain
Procedure:
-
Deparaffinize and hydrate (B1144303) tissue sections to distilled water.
-
Oxidize in 5% chromic acid solution for 1 hour.
-
Wash in running tap water for a few seconds.
-
Place in 1% sodium bisulfite for 1 minute to remove residual chromic acid.
-
Wash in running tap water for 5-10 minutes.
-
Rinse thoroughly with distilled water.
-
Place slides in pre-heated working this compound-silver solution in a water bath at 60°C for 15-20 minutes, or until sections turn a paper-bag brown. Check microscopically for black staining of fungi.
-
Rinse slides well in distilled water.
-
Tone in 0.1% gold chloride solution for 2-5 minutes. This step is optional but improves contrast and removes background yellow tones.
-
Rinse in distilled water.
-
Place in 2% sodium thiosulfate solution for 2-5 minutes to remove unreduced silver salts.
-
Wash thoroughly in running tap water.
-
Counterstain with Light Green solution.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a resinous medium.
Expected Results:
-
Fungi: Sharply delineated in black
-
Mucin: Taupe to dark grey
-
Background: Green
Jones' this compound Silver Stain for Basement Membranes
This modification of the this compound silver stain is optimized for the visualization of basement membranes, particularly in renal biopsies.
Reagents:
-
0.5% Periodic Acid Solution
-
Stock this compound-Silver Solution (as for GMS)
-
Working this compound-Silver Solution (as for GMS)
-
0.2% Gold Chloride Solution
-
3% Sodium Thiosulfate (Hypo) Solution
-
Nuclear Fast Red or Light Green Counterstain
Procedure:
-
Deparaffinize and hydrate tissue sections to distilled water.
-
Oxidize in 0.5% periodic acid solution for 15 minutes.
-
Rinse well in distilled water.
-
Place slides in the working this compound-silver solution at 60-70°C for approximately 60-90 minutes, or until the basement membranes are black. Check microscopically.
-
Rinse well in distilled water.
-
Tone in 0.2% gold chloride solution for 1 minute.
-
Rinse in distilled water.
-
Place in 3% sodium thiosulfate solution for 2-5 minutes.
-
Wash well in running tap water.
-
Counterstain with Nuclear Fast Red or Light Green.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a resinous medium.
Expected Results:
-
Basement Membranes: Black
-
Reticular Fibers: Black
-
Background: Dependent on the counterstain used.
Visualizing the Workflow and Cross-Reactivity
The following diagrams, generated using Graphviz, illustrate the experimental workflow of this compound silver staining and the logical relationships of its cross-reactivity.
Caption: Experimental workflow for this compound silver staining.
Caption: Cross-reactivity of GMS with various biological components.
References
- 1. Frontiers | Superior diagnostic performance of Grocott this compound silver staining in pulmonary cryptococcosis: a multicenter, large-sample cohort study [frontiersin.org]
- 2. Superior diagnostic performance of Grocott this compound silver staining in pulmonary cryptococcosis: a multicenter, large-sample cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Grocott this compound Silver Staining Is the Optimal Approach to Histological Diagnosis of Pulmonary Cryptococcosis [frontiersin.org]
- 4. Grocott this compound Silver Staining Is the Optimal Approach to Histological Diagnosis of Pulmonary Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grocott's this compound silver stain - Wikipedia [en.wikipedia.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Aberrant staining with Grocott's this compound silver: utility beyond fungal organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NSH Learning: The Performance and Uses of Silver Staining: The Views of the Histotechnologist and Pathologist [elearn.nsh.org]
The Critical Role of Urinary pH in the Antimicrobial Efficacy of Methenamine: A Quantitative Comparison
For Researchers, Scientists, and Drug Development Professionals
Methenamine (B1676377) is a unique urinary antiseptic that owes its antimicrobial activity to the in-situ generation of formaldehyde (B43269). This conversion is entirely dependent on an acidic environment, making urinary pH the pivotal factor in its therapeutic success. This guide provides a quantitative comparison of this compound's antimicrobial activity at different urinary pH levels, supported by experimental data and detailed protocols to aid in research and development.
Mechanism of Action: A pH-Dependent Prodrug
This compound itself is inactive.[1] Upon excretion into acidic urine, it undergoes hydrolysis to produce formaldehyde and ammonia.[2] Formaldehyde exerts a broad-spectrum bactericidal effect by denaturing bacterial proteins and nucleic acids.[2] Crucially, this activation process is highly pH-sensitive, with a significant increase in formaldehyde production at a urinary pH below 6.0.[2]
Caption: pH-dependent activation of this compound.
Quantitative Analysis of pH-Dependent Activity
The rate of formaldehyde generation from this compound is inversely proportional to the urinary pH. The following table summarizes the quantitative relationship between pH, the rate of this compound conversion, and the resulting antimicrobial effect.
| Urinary pH | Half-life of this compound to Formaldehyde Conversion | Time to Reach Bactericidal Concentration (>28 µg/mL) | Antimicrobial Effect |
| 5.0 | ~20 hours[3][4] | Not explicitly stated, but rapid. | Optimal |
| ≤ 5.7 | Not explicitly stated | Not explicitly stated | Effective bacteriostatic levels (≥25 µg/mL) are likely achieved.[1][5][6] |
| ≤ 5.85 | Not explicitly stated | Not explicitly stated | Effective bacteriostatic levels (≥25 µg/mL) are likely achieved with sufficient this compound concentration.[1][5][6] |
| 6.0 | Not explicitly stated | ~3 hours (with 750 µg/mL this compound)[3] | Moderate |
| 6.5 | ~400 hours[3][4] | Not practically achievable | Minimal to None |
Note: Bacteriostatic concentrations of formaldehyde are considered to be in the range of 10-28 µg/mL, while bactericidal concentrations are >28 µg/mL.[7]
Experimental Protocols
The following is a generalized protocol for the in-vitro assessment of this compound's antimicrobial activity at varying pH levels, based on methodologies described in the literature.[5]
1. Preparation of Artificial Urine Medium:
-
A sterile artificial urine medium is prepared to mimic the chemical composition of human urine.
-
The medium is divided into aliquots, and the pH of each aliquot is adjusted to the desired levels (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) using 1N HCl or 1N NaOH.[5]
2. Bacterial Culture Preparation:
-
Select uropathogenic bacterial strains of interest (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis).
-
Grow the bacterial strains in a suitable broth medium (e.g., Tryptic Soy Broth) to a standardized concentration (e.g., 10^5 CFU/mL).
3. Antimicrobial Susceptibility Testing:
-
Add a standardized inoculum of the test bacteria to each pH-adjusted artificial urine aliquot.
-
Introduce this compound at a clinically relevant concentration (e.g., 1 mg/mL).[5]
-
Incubate the samples at 37°C.
4. Quantitative Analysis:
-
Formaldehyde Concentration: At specified time intervals (e.g., 1, 2, 4, 6, 24 hours), withdraw samples and measure the formaldehyde concentration using a validated method, such as the Nash reagent assay.
-
Bacterial Viability (CFU Count): At the same time intervals, perform serial dilutions of the samples and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU/mL). A significant reduction in CFU/mL compared to a this compound-free control indicates antimicrobial activity.
Caption: Experimental workflow for assessing this compound activity.
Conclusion
The antimicrobial efficacy of this compound is unequivocally linked to the acidity of the urine. Quantitative data demonstrates a steep decline in the rate of formaldehyde production as the urinary pH increases, rendering the drug ineffective at pH levels above 6.0. For researchers and clinicians, this underscores the importance of monitoring and maintaining an acidic urinary environment (ideally pH ≤ 5.5) to ensure the therapeutic success of this compound in the prevention of urinary tract infections. The development of strategies to reliably acidify urine in patients is a critical area for further research to optimize the clinical utility of this non-antibiotic prophylactic agent.
References
- 1. Generation of Formaldehyde from this compound: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Effect of urine pH and ascorbic acid on the rate of conversion of this compound to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of urine pH and ascorbic acid on the rate of conversion of this compound to formaldehyde. | Sigma-Aldrich [sigmaaldrich.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Generation of formaldehyde from this compound: effect of pH and concentration, and antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.mdedge.com [cdn.mdedge.com]
The Enduring Efficacy of Methenamine: A Comparative Guide to Bacterial Resistance in Urinary Tract Infection Prophylaxis
For researchers, scientists, and drug development professionals, understanding the landscape of antimicrobial resistance is paramount. This guide provides a comprehensive evaluation of the development of bacterial resistance to methenamine-derived formaldehyde (B43269) compared to traditional antibiotic prophylaxis for recurrent urinary tract infections (UTIs). We present a synthesis of clinical data, detail experimental methodologies, and visualize key bacterial defense mechanisms.
This compound (B1676377), a urinary antiseptic first introduced in 1895, operates through its conversion in acidic urine to formaldehyde, a non-specific bactericidal agent.[1][2] This mechanism, which involves the denaturation of bacterial proteins and nucleic acids, is a key factor in the sustained efficacy of this compound.[1][2] After over a century of use, there is notably no evidence of bacteria developing resistance to the formaldehyde produced by this compound.[1][3]
Comparative Efficacy and Resistance: this compound vs. Antibiotics
The landmark ALTAR (Alternative to Prophylactic Antibiotics for the Treatment of Recurrent UTIs in Women) trial, among other studies, provides robust data comparing this compound hippurate with standard low-dose daily antibiotics for the prevention of recurrent UTIs.
Table 1: Comparison of UTI Incidence Rates
| Treatment Group | UTI Episodes per Person-Year (12-Month Treatment Period) | Absolute Difference (this compound - Antibiotics) |
| This compound Hippurate | 1.38[4][5] | 0.49[4][5] |
| Daily Antibiotics (Nitrofurantoin, Trimethoprim (B1683648), or Cefalexin) | 0.89[4][5] |
The ALTAR trial concluded that this compound hippurate was non-inferior to daily antibiotic prophylaxis, with the small absolute difference in UTI episodes per person-year not considered clinically significant.[4][6]
Table 2: Development of Antibiotic Resistance in E. coli
| Resistance Outcome (During 12-Month Treatment) | This compound Hippurate Arm | Daily Antibiotic Arm | p-value |
| Resistance in E. coli from perineal swabs | 56% (39/70)[7][8] | 72% (46/64)[7][8] | 0.05[7][8] |
| Multi-drug resistance in E. coli from perineal swabs (18-month follow-up) | 20% (9/45)[7][8] | 5% (2/39)[7][8] | 0.06[7][8] |
During the treatment period, a significantly lower proportion of women in the this compound group developed antibiotic-resistant E. coli in perineal swabs compared to the antibiotic group.[7][8] However, at the 18-month follow-up, a higher, though not statistically significant, proportion of the this compound group showed multi-drug resistance.[7][8]
Mechanisms of Bacterial Defense Against Formaldehyde
While clinical resistance to this compound-derived formaldehyde is not observed, bacteria possess intrinsic detoxification pathways that handle formaldehyde from endogenous and exogenous sources.[9][10] These pathways are crucial for bacterial survival but have not been shown to confer resistance at the concentrations achieved in the urinary tract during this compound therapy.
There are three primary pathways for formaldehyde detoxification in bacteria:
-
Thiol-Dependent Pathway: This is the most widespread mechanism, utilizing glutathione (B108866) (GSH) to capture formaldehyde and subsequently oxidize it to formate.[9][10]
-
Ribulose Monophosphate (RuMP) Pathway: This pathway assimilates formaldehyde into central carbon metabolism.[9][10]
-
Pterin-Dependent Pathway: This pathway uses pterin (B48896) cofactors to detoxify formaldehyde to formate.[9][10]
Some bacteria also possess plasmid-mediated formaldehyde resistance genes that often code for enzymes like formaldehyde dehydrogenase, which is involved in the thiol-dependent pathway.[11][12][13]
Caption: Bacterial pathways for formaldehyde detoxification.
Experimental Protocols
Clinical Trial Protocol: The ALTAR Study
The ALTAR trial provides a robust framework for comparing the efficacy of this compound hippurate and antibiotic prophylaxis.
-
Study Design: A multicenter, pragmatic, open-label, randomized, non-inferiority trial.[7]
-
Participants: 240 adult women with recurrent UTIs, defined as at least two episodes in the preceding six months or three in the past year.[14]
-
Interventions:
-
This compound Hippurate Group: 1 g of this compound hippurate taken orally twice daily for 12 months.[14]
-
Antibiotic Prophylaxis Group: A choice of nitrofurantoin (B1679001) (50 or 100 mg), trimethoprim (100 mg), or cefalexin (250 mg) taken orally once daily for 12 months, based on previous urine culture results and patient history.[14]
-
-
Primary Outcome: The incidence of self-reported symptomatic, antibiotic-treated UTIs over the 12-month treatment period.[15]
-
Microbiological Assessment: Perineal swabs and urine samples (during symptomatic episodes) were collected to culture for E. coli and assess for antibiotic resistance.[7]
Caption: Workflow of the ALTAR non-inferiority trial.
Laboratory Protocol: Determining Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
While no specific CLSI guidelines exist for formaldehyde susceptibility testing, established methods for biocides can be adapted. Broth microdilution is a standard method.
-
Preparation of Inoculum: A pure culture of the test bacterium (e.g., E. coli) is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically 1 x 10^5 to 1 x 10^6 CFU/ml).
-
Serial Dilution of Formaldehyde: A stock solution of formaldehyde is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of formaldehyde at which there is no visible bacterial growth (turbidity).
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth (the MIC and higher concentrations) is sub-cultured onto agar (B569324) plates. After incubation, the MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Conclusion and Future Directions
This compound, through its conversion to formaldehyde in the urine, remains a highly effective non-antibiotic alternative for the prophylaxis of recurrent UTIs.[6][16] The lack of acquired bacterial resistance to formaldehyde is a significant advantage in an era of increasing antimicrobial resistance.[1][3] Clinical data demonstrates that while daily antibiotics may have a slightly lower incidence of breakthrough UTIs, this comes at the cost of a significant increase in the development of antibiotic-resistant bacteria.[7][8]
For researchers and drug development professionals, the enduring efficacy of this compound highlights the potential of non-specific, multi-target antimicrobials. Future research should continue to monitor for any potential changes in bacterial susceptibility to formaldehyde, although the fundamental mechanism of action makes this unlikely. Further investigation into optimizing urinary pH to enhance the conversion of this compound to formaldehyde could also improve its clinical utility. The signaling pathways involved in bacterial formaldehyde detoxification may also present novel targets for adjunct therapies, though the clinical need for this is not currently apparent given this compound's success. This compound stands as a valuable tool in our antimicrobial stewardship efforts, reducing the selective pressure for antibiotic resistance.
References
- 1. protocols.io [protocols.io]
- 2. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 3. Direct antimicrobial susceptibility testing for acute urinary tract infections in women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. microchemlab.com [microchemlab.com]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.qub.ac.uk [pure.qub.ac.uk]
Clinical trial data comparing Methenamine to standard antibiotic therapy for recurrent UTIs
For researchers and drug development professionals, the rising tide of antibiotic resistance necessitates a critical evaluation of non-antibiotic alternatives for common infections. This guide provides a detailed comparison of methenamine (B1676377) and standard antibiotic therapy for the prevention of recurrent urinary tract infections (rUTIs), drawing on data from key clinical trials.
Efficacy in Preventing Recurrent UTIs
This compound has demonstrated non-inferiority to standard daily low-dose antibiotics in preventing rUTIs in women.[1][2] The landmark ALTAR (Alternative to Prophylactic Antibiotics for the Treatment of Recurrent Urinary Tract Infections in Women) trial, a multicentre, open-label, randomised, non-inferiority study, provides robust evidence for this comparison.
Table 1: Comparison of UTI Incidence Rates (ALTAR Trial) [1][3]
| Outcome | This compound Hippurate Group | Standard Antibiotic Group | Absolute Difference (90% CI) |
| Incidence of antibiotic-treated UTIs during 12-month treatment (episodes per person-year) | 1.38 (95% CI: 1.05 to 1.72) | 0.89 (95% CI: 0.65 to 1.12) | 0.49 (0.15 to 0.84) |
Another randomized clinical trial comparing this compound hippurate to trimethoprim (B1683648) for rUTI prevention found no difference in recurrence rates at 12 months.[5][6] In the intent-to-treat analysis, 65% of participants in both the trimethoprim and this compound hippurate groups experienced a recurrence.[5][7]
Experimental Protocols
A thorough understanding of the methodologies employed in these clinical trials is crucial for interpreting the results.
The ALTAR Trial Protocol
-
Study Design: A pragmatic, multicentre, randomised, open-label, non-inferiority trial.[1]
-
Participants: Adult women (≥18 years) with rUTIs, defined as at least three episodes in the previous year or two in the last six months.[1][2] Women with correctable urinary tract abnormalities were excluded.[1]
-
Interventions:
-
This compound Hippurate Group: 1g of this compound hippurate taken orally twice daily for 12 months.[8]
-
Standard Antibiotic Group: Once-daily oral prophylaxis with nitrofurantoin (B1679001) (50 or 100mg), trimethoprim (100mg), or cefalexin (250mg) for 12 months.[8]
-
-
Primary Outcome: The incidence of symptomatic, antibiotic-treated UTIs during the 12-month treatment period.[2]
-
Follow-up: A 6-month post-treatment observation period.[3]
This compound vs. Trimethoprim Trial Protocol
-
Participants: Women over 18 with at least two culture-positive UTIs in the prior 6 months or three in the prior year.[5][6]
-
Interventions:
-
This compound Hippurate Group: Daily prophylaxis.
-
Trimethoprim Group: Daily prophylaxis.
-
Minimum treatment duration of 6 months.[6]
-
-
Primary Outcome: Culture-proven UTI recurrence by 12 months after initiating prophylaxis.[5][6]
Safety and Tolerability
Both this compound and standard antibiotics were generally well-tolerated in clinical trials.[4]
Table 2: Adverse Events
| Trial | Adverse Event Finding |
| ALTAR Trial | The adverse event rate was low in both groups.[1] Two serious adverse events possibly or probably related to the trial drug occurred in the antibiotic arm.[8] Hospital admissions for UTI and febrile UTIs were low but all occurred in the this compound hippurate arm.[8] |
| This compound vs. Trimethoprim Trial | Similar rates of adverse effects were observed between the two groups.[5] |
| This compound vs. Nitrofurantoin Trial | This compound hippurate was better tolerated than nitrofurantoin, especially during the first month of treatment, with 28% of patients on nitrofurantoin discontinuing due to nausea.[9] |
Impact on Antibiotic Resistance
A key advantage of this compound is its potential to reduce the development of antibiotic resistance. The ALTAR trial found that a higher proportion of participants taking daily antibiotics demonstrated antibiotic resistance in Escherichia coli cultured from perineal swabs compared to those in the this compound hippurate arm (72% vs. 56%).[3]
Mechanism of Action
Understanding the distinct mechanisms of action is fundamental for drug development professionals.
Conclusion
Clinical trial data, particularly from the ALTAR study, supports this compound hippurate as a viable non-antibiotic alternative to standard daily antibiotic prophylaxis for the prevention of recurrent UTIs in women.[1][10] While demonstrating non-inferiority in efficacy, this compound offers the significant advantage of a lower associated risk of developing antibiotic resistance.[3] This makes it an important consideration in antimicrobial stewardship efforts and a promising area for further research and development in the management of recurrent UTIs.
References
- 1. bmj.com [bmj.com]
- 2. ovid.com [ovid.com]
- 3. This compound hippurate compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women: the ALTAR non-inferiority RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiseptic as good as antibiotics for preventing recurrent UTI | MDedge [mdedge.com]
- 5. This compound hippurate compared with trimethoprim for the prevention of recurrent urinary tract infections: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
- 8. thepharmacist.co.uk [thepharmacist.co.uk]
- 9. Prevention of recurrent urinary infections in women: a comparative trial between nitrofurantoin and this compound hippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conclusions - this compound hippurate compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women: the ALTAR non-inferiority RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Vitro Cytotoxicity of Methenamine's Active Metabolite, Formaldehyde, Across Various Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro cytotoxicity of formaldehyde (B43269), the active metabolite of the urinary antiseptic Methenamine. Due to a scarcity of direct comparative studies on this compound's cytotoxicity across different cell lines, this guide focuses on the cytotoxic effects of formaldehyde, the molecule responsible for this compound's therapeutic action. In acidic environments, such as those found in the urinary tract or the microenvironment of solid tumors, this compound hydrolyzes to release formaldehyde, which exerts a non-specific cytotoxic effect. Understanding the differential sensitivity of various cell lines to formaldehyde is crucial for evaluating the potential therapeutic applications and off-target effects of this compound.
Comparative Cytotoxicity Data of Formaldehyde
The following table summarizes the 50% inhibitory concentration (IC50) or toxic concentration (TC50) values of formaldehyde on various human cell lines, as determined by different in-vitro cytotoxicity assays. These values represent the concentration of formaldehyde required to inhibit cell viability or growth by 50%.
| Cell Line | Cell Type | Assay | IC50 / TC50 (mM) | Reference |
| Human Dental Pulp Fibroblasts (HPF) | Fibroblast | BrdU | ~0.15 | [1] |
| Neutral Red | ~0.1 | [1] | ||
| MTT | ~0.25 | [1] | ||
| Human Buccal Epithelial Cells (HBE) | Epithelial | BrdU | ~0.18 | [1] |
| Neutral Red | ~0.12 | [1] | ||
| MTT | ~0.25 | [1] | ||
| HeLa | Cervical Cancer | BrdU | ~0.3 | [1] |
| Neutral Red | ~0.3 | [1] | ||
| MTT | ~0.25 | [1] | ||
| A549 | Lung Carcinoma | MTS | ~6.60 | [2][3][4] |
| HepG2 | Hepatocellular Carcinoma | MTS | ~3.46 | [2][3][4] |
| Skin Fibroblasts | Fibroblast | MTS | ~6.55 | [2][3][4] |
| WI-38 | Lung Fibroblast | Mitochondrial Dehydrogenase Activity | ~0.75 (at 4h) to ~0.63 (at 24h) | [5][6] |
| Vero | Kidney Epithelial (non-transformed) | MTT | >0.1 | [7] |
| MCF-7 | Breast Cancer | MTT | >0.1 | [7] |
Note: The cytotoxicity of formaldehyde can be influenced by the choice of assay and the specific experimental conditions.[1] Lower TC50 values in the Neutral Red and BrdU assays for HPF and HBE cells suggest a higher sensitivity of these primary human target tissue cells to formaldehyde compared to the HeLa cancer cell line under identical experimental conditions.[1] The HepG2 cell line was found to be more sensitive to formaldehyde than the A549 cell line and skin fibroblasts.[2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
-
Human Dental Pulp Fibroblasts (HPF), Human Buccal Epithelial Cells (HBE), and HeLa Cells: Cells were cultured in appropriate media supplemented with fetal calf serum and antibiotics. For cytotoxicity testing, cells were seeded in 96-well plates and exposed to various concentrations of formaldehyde for a specified duration.[1]
-
A549, HepG2, and Skin Fibroblasts: These cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) with supplements. For cytotoxicity assessment, cells were treated with different concentrations of formaldehyde, and cell viability was determined after a 4-hour incubation period.[2][3]
-
WI-38 Human Fibroblasts: Cells were grown to confluence in 24-well trays and then exposed to a range of formaldehyde concentrations for 4 to 24 hours.[5][6]
-
Vero, HepG2, and MCF-7 Cells: These cell lines were treated with formaldehyde concentrations ranging from 10 nM to 100 µM.[7]
Cytotoxicity Assays
-
BrdU Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation. After treatment with formaldehyde, cells were incubated with Bromodeoxyuridine (BrdU), and its incorporation into the DNA was quantified using an ELISA-based method.[1]
-
Neutral Red Uptake Assay: This assay assesses cell viability based on the ability of viable cells to incorporate and retain the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product, which is then solubilized and quantified spectrophotometrically.[1][7]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, the MTS assay is a colorimetric method to assess cell viability. The MTS tetrazolium salt is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.[2][3]
-
Mitochondrial Dehydrogenase Activity Assay: This biochemical assay measures the activity of mitochondrial dehydrogenases as a marker of cell viability.[5][6]
Visualizing the Cytotoxic Mechanism and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of formaldehyde-induced cytotoxicity and a generalized workflow for in-vitro cytotoxicity testing.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: Generalized workflow for in-vitro cytotoxicity assessment.
References
- 1. Formaldehyde cytotoxicity in three human cell types assessed in three different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Item - In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells - University of Wollongong - Figshare [ro.uow.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. staging.aapd.org [staging.aapd.org]
- 6. Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of formaldehyde and resveratrol on the viability of Vero, HepG2 and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Methenamine Disposal
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of methenamine (B1676377), a compound commonly used as a urinary tract antiseptic. While this compound hippurate is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), responsible disposal is crucial to prevent environmental contamination.[1]
Key Chemical and Physical Properties of this compound
A thorough understanding of a chemical's properties is foundational to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₆H₁₂N₄ |
| Molecular Weight | 140.19 g/mol [2] |
| Appearance | Colorless, odorless crystalline solid[2] |
| Solubility in Water | 1M at 20°C[3] |
| Melting Point | Sublimes at ~280°C (536°F)[4] |
| pH of 0.2M aqueous solution | 8.4[2] |
Procedural Guidance for this compound Disposal in a Laboratory Setting
The recommended method for disposing of uncontaminated, expired, or unused this compound in a laboratory environment is through a licensed chemical waste management contractor.[1] This ensures compliance with all federal, state, and local regulations.
Step-by-Step Disposal Protocol:
-
Risk Assessment and Personal Protective Equipment (PPE): Before handling, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]
-
Segregation: Isolate this compound waste from other chemical waste streams. Crucially, do not mix it with hazardous wastes such as solvents or heavy metals.[1]
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and non-reactive container.
-
The container must be in good condition and compatible with the chemical.
-
Label the container as "Non-Hazardous Pharmaceutical Waste: this compound" and include the quantity and accumulation date.[1]
-
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. The storage area should be cool, dry, and well-ventilated.[1]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed chemical waste disposal contractor.[1]
Important Considerations:
-
Do Not Dispose of in Regular Trash: Avoid disposing of this compound in the regular solid waste.[1]
-
Spill Cleanup: In the event of a spill, collect the material and place it in a sealed container for disposal as this compound waste.[1]
Disposal of Empty Containers
Empty chemical containers must also be handled correctly to ensure no residual chemical is released into the environment.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (such as water for this compound).
-
Air Drying: Allow the rinsed container to air-dry completely. For volatile solvents, this should be done in a fume hood.
-
Label Defacement: Completely remove or deface the original chemical label.
-
Disposal: Once clean and dry with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound in a laboratory.
Household Disposal of Unused this compound Medication
For unused or expired this compound medication outside of a laboratory setting, it is important to follow safe household disposal practices. Do not flush this medication down the toilet.[5] The U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) recommend the following steps for medicines not on the flush list:
-
Remove from Original Container: Take the medication out of its original packaging.
-
Mix with Undesirable Substance: Mix the tablets or liquid with an unappealing substance such as used coffee grounds, dirt, or cat litter.[6][7][8] This makes the medicine less attractive to children and pets and unrecognizable to anyone who might intentionally go through the trash.
-
Place in a Sealed Container: Put the mixture in a sealed plastic bag or other container to prevent it from leaking.[6][7]
-
Dispose of in Household Trash: Throw the sealed container in your household trash.[7]
-
Scratch Out Personal Information: Before disposing of the empty prescription bottle, scratch out all personal information on the label to protect your privacy.[7]
Alternatively, utilize a drug take-back program if one is available in your community. These programs are a safe and environmentally sound way to dispose of unwanted medicines.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. chembk.com [chembk.com]
- 4. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]
- 5. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 6. dea.gov [dea.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
